(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Description
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Properties
IUPAC Name |
(6-phenyldibenzofuran-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO3/c20-19(21)16-11-5-10-15-14-9-4-8-13(17(14)22-18(15)16)12-6-2-1-3-7-12/h1-11,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZXLKMREZFZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=C4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269396 | |
| Record name | B-(6-Phenyl-4-dibenzofuranyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010068-85-5 | |
| Record name | B-(6-Phenyl-4-dibenzofuranyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010068-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(6-Phenyl-4-dibenzofuranyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid: A Technical Guide for Advanced Organic Electronics
CAS Number: 1010068-85-5 | Molecular Formula: C₁₈H₁₃BO₃ | Molecular Weight: 288.11 g/mol
Introduction: A Strategic Building Block for High-Performance OLEDs
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in the synthesis of advanced materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). Its rigid, planar dibenzofuran core, functionalized with a phenyl group, provides a unique combination of thermal stability, and tunable electronic properties. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex conjugated molecules essential for efficient charge transport and light emission in OLED devices.[1][2]
This technical guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and materials scientists. It covers the synthesis of the molecule and its key precursor, its application in the fabrication of high-performance OLEDs, and its essential characterization data. The protocols and insights provided herein are designed to be a valuable resource for the rational design and synthesis of next-generation materials for organic electronics.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties, as well as the safety profile of a compound, is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 1010068-85-5 | ChemScene |
| Molecular Formula | C₁₈H₁₃BO₃ | ChemScene[3] |
| Molecular Weight | 288.11 g/mol | ChemScene[3] |
| Purity | ≥97% | ChemScene[3] |
| Appearance | White to off-white solid | --- |
| Storage | Store at room temperature in a dry, dark place | ChemScene[3] |
Safety Information:
This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis and Methodologies
The synthesis of this compound is a multi-step process that begins with the preparation of its key precursor, 4-bromo-6-phenyldibenzofuran. This section provides a detailed, step-by-step protocol for the synthesis of both the precursor and the final boronic acid.
Part 1: Synthesis of the Precursor, 4-Bromo-6-phenyldibenzofuran (CAS: 1010068-84-4)
The synthesis of 4-bromo-6-phenyldibenzofuran is a critical first step. While various methods for the synthesis of dibenzofuran derivatives exist, a common approach involves the coupling of appropriately substituted precursors.[4]
Reaction Scheme:
Caption: General synthetic pathway to 4-bromo-6-phenyldibenzofuran.
Detailed Protocol:
A representative, though not exhaustive, synthetic approach is outlined below based on common organic chemistry transformations.
-
Phenylation of Dibenzofuran:
-
To a solution of dibenzofuran in an appropriate solvent (e.g., a chlorinated solvent), add a Lewis acid catalyst (e.g., FeCl₃).
-
Slowly add a phenylating agent, such as benzene with an oxidizing agent or a phenyl-metal reagent. The reaction may require heating to proceed efficiently.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 6-phenyldibenzofuran by column chromatography.
-
-
Bromination of 6-Phenyldibenzofuran:
-
Dissolve the purified 6-phenyldibenzofuran in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator like benzoyl peroxide.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-bromo-6-phenyldibenzofuran.[1]
-
Part 2: Synthesis of this compound
The conversion of the aryl bromide to the corresponding boronic acid is a well-established transformation in organic synthesis, typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.
Reaction Scheme:
Caption: Synthesis of the target boronic acid via lithiation-borylation.
Detailed Protocol:
-
Lithiation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-6-phenyldibenzofuran in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. A color change is typically observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
-
Borylation:
-
To the cold solution of the aryllithium, add a borate ester, such as trimethyl borate or triisopropyl borate, dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Stir the biphasic mixture vigorously for at least one hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexanes) or by column chromatography on silica gel.
-
Key Applications in Organic Electronics
The primary application of this compound is as a precursor for the synthesis of host materials in phosphorescent OLEDs (PhOLEDs). The dibenzofuran core provides a high triplet energy, which is essential for efficiently hosting blue and green phosphorescent emitters and preventing back energy transfer. The phenyl substituent can be used to tune the electronic properties and morphology of the final material.
Role in OLED Host Materials
In a typical PhOLED architecture, the emissive layer consists of a host material doped with a phosphorescent guest emitter. The host material plays a crucial role in:
-
Charge Transport: Facilitating the transport of both electrons and holes to the emissive guest molecules.
-
Energy Transfer: Efficiently transferring energy from the host to the guest upon charge recombination.
-
Exciton Confinement: Confining the generated excitons on the guest molecules to promote efficient light emission.
The rigid and planar structure of the dibenzofuran moiety contributes to good charge mobility, while its high triplet energy makes it suitable for hosting high-energy phosphorescent emitters.
Illustrative OLED Performance with Dibenzofuran-Based Hosts:
| Host Material (Regioisomer) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Color Coordinates (x, y) at 1000 cd/m² |
| CF-1-BzF | --- | --- | (0.50, 0.50) |
| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |
| CF-3-BzF | --- | --- | (0.51, 0.49) |
| CF-4-BzF | --- | --- | (0.50, 0.50) |
| Data from a study on regioisomeric dibenzofuran-based hosts in yellow PhOLEDs with a PO-01 emitter.[5][6] |
These results underscore the importance of the dibenzofuran scaffold in achieving high-performance OLEDs. The ability to functionalize this core using this compound opens up a vast chemical space for the design of novel host materials with optimized properties.
The Suzuki-Miyaura Coupling: A Gateway to Advanced Materials
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is the primary reaction through which this compound is utilized. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the dibenzofuran core and various aryl or heteroaryl halides, enabling the synthesis of a diverse library of functional materials.
Generalized Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the molecule. While a specific, high-resolution spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the dibenzofuran core and the phenyl substituent will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) depending on their coupling with neighboring protons. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the unique carbon atoms in the aromatic rings. The carbon atom directly attached to the boron atom will have a characteristic chemical shift, though it can sometimes be difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids. A single resonance is expected, and its chemical shift can provide information about the coordination state of the boron atom.
Representative NMR data for a similar compound, Phenylboronic acid, in DMSO-d6 shows aromatic protons in the range of 7.33-7.99 ppm.[7]
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of synthetic chemistry in the advancement of materials science. Its unique structural features make it an invaluable building block for the creation of high-performance host materials for OLEDs. The synthetic pathways outlined in this guide, coupled with its well-defined reactivity in Suzuki-Miyaura cross-coupling, provide a robust platform for the development of novel materials with tailored optoelectronic properties.
As the demand for more efficient and stable OLED displays and lighting continues to grow, the importance of specialized intermediates like this compound will undoubtedly increase. Future research in this area will likely focus on the development of new derivatives with even higher triplet energies, improved charge transport characteristics, and enhanced device lifetimes. The foundational knowledge presented in this guide will serve as a critical resource for scientists and engineers working at the forefront of this exciting field.
References
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Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Understanding the Properties of 4-Bromo-6-phenyldibenzofuran for Synthesis. Available at: [Link]
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High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives - Kyung Hee University. Available at: [Link]
-
2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl) - Organic Syntheses Procedure. Available at: [Link]
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A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Available at: [Link]
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Supporting information - The Royal Society of Chemistry. Available at: [Link]
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Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - Sungkyunkwan University. Available at: [Link]
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
-
High-performance blue OLED using multiresonance thermally activated delayed fluorescence host materials containing silicon atoms - NIH. Available at: [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]
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This compound - Xi'an Oude Optoelectronic Materials Co., Ltd. Available at: [Link]
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A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC - NIH. Available at: [Link]
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Benzo[b]furan-2-boronic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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- 7. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
Synthesis of Substituted Dibenzofuran Boronic Acids: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dibenzofuran Boronic Acids
Substituted dibenzofuran boronic acids and their corresponding esters are increasingly vital building blocks in the realms of medicinal chemistry, organic electronics, and materials science.[1] The dibenzofuran core, a rigid and planar heterocyclic system, imparts unique photophysical and electronic properties, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable class of compounds, with a focus on the underlying mechanisms, practical experimental considerations, and modern catalytic advancements.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of substituted dibenzofuran boronic acids can be broadly categorized into three primary approaches, each with its own set of advantages and substrate scope considerations:
-
Palladium-Catalyzed Borylation of Halodibenzofurans (Miyaura Borylation): This is arguably the most widely employed method due to its high functional group tolerance and the commercial availability of a diverse range of halodibenzofuran precursors.[3][4]
-
Lithiation-Borylation Sequences: This classical organometallic approach offers a powerful method for regioselective borylation, particularly when directed by ortho-directing groups.[1][5]
-
Iridium-Catalyzed C-H Borylation: Representing the cutting edge of synthetic efficiency, this method allows for the direct conversion of C-H bonds to C-B bonds, obviating the need for pre-functionalized starting materials.[6][7]
A comparative summary of these key strategies is presented below:
| Synthetic Strategy | Key Features | Advantages | Common Challenges |
| Miyaura Borylation | Pd-catalyzed cross-coupling of a halodibenzofuran with a diboron reagent.[4] | High functional group tolerance, broad substrate scope, mild reaction conditions.[8] | Potential for side reactions (e.g., dehalogenation), cost of palladium catalysts.[4] |
| Lithiation-Borylation | Deprotonation with a strong organolithium base followed by quenching with a boron electrophile.[1][5] | High regioselectivity, access to isomers not readily available by other routes.[9] | Requires cryogenic temperatures, sensitive to moisture and air, limited functional group tolerance. |
| Iridium-Catalyzed C-H Borylation | Direct functionalization of aromatic C-H bonds using an iridium catalyst.[7] | High atom economy, access to novel substitution patterns.[10] | Regioselectivity can be challenging to control, catalyst optimization is often required.[7] |
I. Palladium-Catalyzed Miyaura Borylation: The Workhorse Reaction
The Miyaura borylation is a robust and versatile method for the synthesis of aryl boronic esters from aryl halides.[4] The reaction typically involves a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base.[3]
Mechanistic Rationale
The catalytic cycle of the Miyaura borylation is well-established and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination.[11]
The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.[12] Modern advancements have introduced highly active catalyst systems that allow for borylation at room temperature and with low catalyst loadings.[8]
Experimental Protocol: Synthesis of 4-(Pinacolatoboryl)dibenzofuran
This protocol provides a general procedure for the Miyaura borylation of a bromodibenzofuran.
Materials:
-
4-Bromodibenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromodibenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(pinacolatoboryl)dibenzofuran.
II. Lithiation-Borylation: A Regioselective Approach
The lithiation-borylation sequence is a powerful tool for the synthesis of aryl boronic acids where regiocontrol is paramount.[5] This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, typically n-butyllithium or sec-butyllithium, followed by quenching the resulting aryllithium intermediate with a boron electrophile, such as trimethyl borate or triisopropyl borate.[1][9]
Mechanistic Insights and Regiocontrol
The regioselectivity of the lithiation step is often directed by the presence of a directing group, which coordinates to the lithium cation and facilitates deprotonation at an adjacent position. In the context of dibenzofurans, the ethereal oxygen can act as a directing group, although its directing ability is moderate.
The choice of organolithium reagent and reaction conditions, particularly temperature, is critical to the success of this reaction. Cryogenic temperatures (typically -78 °C) are necessary to prevent undesired side reactions and ensure the stability of the aryllithium intermediate.[13]
Experimental Protocol: Synthesis of Dibenzofuran-4-boronic Acid
This protocol outlines a general procedure for the synthesis of dibenzofuran-4-boronic acid via a lithiation-borylation sequence.[1]
Materials:
-
Dibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Dissolve dibenzofuran (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add trimethyl borate (1.2 equiv) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield dibenzofuran-4-boronic acid.
III. Iridium-Catalyzed C-H Borylation: The Frontier of Efficiency
Direct C-H borylation has emerged as a highly atom-economical and efficient strategy for the synthesis of aryl boronic esters.[7] Iridium-based catalysts are particularly effective for this transformation, demonstrating high reactivity and, in many cases, predictable regioselectivity.[6]
Mechanistic Considerations and Regioselectivity
The mechanism of iridium-catalyzed C-H borylation is believed to involve an Ir(III)/Ir(V) catalytic cycle.[14] The regioselectivity is often governed by steric factors, with borylation occurring at the least sterically hindered C-H bond.[7] However, electronic effects can also play a significant role, particularly in heteroaromatic systems.[10]
The development of new iridium catalysts and ligands continues to expand the scope and utility of this powerful method.[15]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of Dibenzofuran
This protocol provides a representative procedure for the iridium-catalyzed C-H borylation of dibenzofuran.
Materials:
-
Dibenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Cyclohexane, anhydrous
Procedure:
-
In a glovebox, charge a screw-capped vial with [Ir(cod)OMe]₂ (0.015 equiv) and dtbbpy (0.03 equiv).
-
Add anhydrous cyclohexane and stir for 10 minutes.
-
Add dibenzofuran (1.0 equiv) and bis(pinacolato)diboron (0.75 equiv).
-
Seal the vial and heat the reaction mixture at 80 °C for 16-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired borylated dibenzofuran product(s). Note that this reaction may produce a mixture of regioisomers.
Conclusion: A Versatile Toolkit for Modern Synthesis
The synthesis of substituted dibenzofuran boronic acids is a dynamic field with a range of powerful synthetic tools at the disposal of the modern chemist. The choice of synthetic strategy—be it the reliable Miyaura borylation, the regioselective lithiation-borylation, or the efficient iridium-catalyzed C-H borylation—will depend on the specific target molecule, the availability of starting materials, and the desired level of functional group tolerance. As the demand for novel dibenzofuran-containing molecules continues to grow, further innovations in catalytic systems and synthetic methodologies are anticipated, further expanding the synthetic chemist's toolkit.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid.
- Ingleson, M. J., & Taylor, R. J. (2017). BCl3-Induced Annulative Oxo- and Thioboration for the Formation of C3-Borylated Benzofurans and Benzothiophenes.
- Cimarelli, C., & Palmieri, G. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(21), 3875.
- Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
- Ito, H., et al. (2019). Site-selective C−H dimesitylborylation of benzofuran 2 m, which bears an additional furan substituent.
- Piers, W. E., et al. (2024). Direct C–H electrophilic borylation with (C6F5)2B–NTf2 to generate B–N dibenzo[a,h]pyrenes. Dalton Transactions.
- Saif, M. J., et al. (2023). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. RSC Advances, 13(1), 1-13.
- Khan, I., et al. (2023).
- ResearchGate. (n.d.). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives.
- Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan.
- ResearchGate. (n.d.). Direct C-H Electrophilic Borylation with (C6F5)2B-NTf2 to Generate B-N Dibenzo[a,h]pyrenes.
- Smith, A. M., et al. (2021). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 23(15), 5863-5867.
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of dibenzofurans.
- University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction.
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(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid: A Keystone Building Block for Advanced Organic Synthesis
Executive Summary
This compound is a specialized organic compound that has garnered significant interest within the research and development sectors of medicinal chemistry and materials science. Its unique trifecta of a rigid dibenzofuran core, a strategically positioned phenyl group, and a versatile boronic acid functional group makes it an invaluable building block for creating complex molecular architectures. This guide provides a senior application scientist's perspective on the core attributes, synthesis, reactivity, and critical applications of this reagent, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery and OLED material development.
Core Molecular Attributes
The foundational properties of this compound are summarized below. These data are critical for experimental design, stoichiometry calculations, and ensuring material stability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₃BO₃ | [1][2] |
| Molecular Weight | 288.11 g/mol | [1][2][3] |
| CAS Number | 1010068-85-5 | [2][4][5] |
| Typical Purity | ≥97% | [2][4][6] |
| Appearance | Off-white to white powder | N/A |
| Storage Conditions | Store at room temperature or 2-8°C, under an inert atmosphere, sealed in a dry place.[2][3] | N/A |
Synthesis and Mechanistic Rationale
The synthesis of arylboronic acids such as this compound is most effectively achieved via a directed ortho-metalation (DoM) followed by borylation. This strategy provides high regioselectivity, which is crucial for complex polycyclic aromatic systems.
Synthetic Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of the target boronic acid.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for arylboronic acid synthesis.[7]
-
Inert Atmosphere Preparation: A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 6-phenyldibenzofuran (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Causality: A low temperature is critical to control the exothermic reaction with the organolithium reagent and prevent side reactions. Anhydrous conditions are mandatory as organolithiums react violently with water.
-
-
Metalation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the solution, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1-2 hours.
-
Causality: The oxygen atom of the dibenzofuran ring directs the deprotonation to the adjacent C4 position, forming a highly reactive lithiated intermediate. A slight excess of n-BuLi ensures complete conversion.
-
-
Borylation: Trimethyl borate (1.3 eq), the boron source, is added dropwise to the solution at -78 °C.
-
Hydrolysis: The reaction mixture is allowed to warm slowly to room temperature and stirred overnight. It is then carefully quenched by the addition of 1N hydrochloric acid (HCl).
-
Causality: The acidic workup hydrolyzes the initially formed boronate ester to the desired boronic acid.
-
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly for linking aromatic rings. The dibenzofuran moiety is a privileged scaffold in both pharmaceutical and materials science applications, and this boronic acid provides a direct route to introduce it into target molecules.[5]
Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl halide (Ar-X, 1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically 2M aqueous sodium carbonate (Na₂CO₃, 3.0 eq).
-
Self-Validation: The use of a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide partner. Catalyst loading is kept low to minimize cost and residual metal contamination.
-
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol.
-
Causality: Degassing the solvent (e.g., by bubbling with nitrogen or argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Reaction Execution: The mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated.
-
Purification: The final coupled product is purified using column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing reaction conditions. The process is a catalytic cycle involving the palladium center in different oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to Pd(II).
-
Transmetalation: The boronic acid (Ar'-B(OH)₂), activated by a base to form a more nucleophilic boronate species [Ar'-B(OH)₃]⁻, transfers its organic group (Ar') to the palladium center, displacing the halide (X). This is the key step where the new C-C bond formation is prepared.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.
Conclusion
This compound is a high-value, versatile reagent essential for advanced organic synthesis. Its well-defined structure allows for precise incorporation of the phenyldibenzofuran scaffold into a wide array of molecules. A thorough understanding of its synthesis, properties, and reactivity, particularly within the context of the mechanistically elegant Suzuki-Miyaura coupling, empowers researchers in drug discovery and materials science to design and execute syntheses with greater efficiency and success.
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Properties of phenyldibenzofuran derivatives
An In-depth Technical Guide to the Properties of Phenyldibenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzofuran scaffold, a tricyclic aromatic ether, is a cornerstone in the architecture of many biologically active natural products and synthetic compounds.[1][2] When functionalized with a phenyl group, the resulting phenyldibenzofuran derivatives exhibit a unique combination of steric and electronic properties that make them highly attractive for investigation in medicinal chemistry and materials science. These derivatives form the structural core of compounds with significant therapeutic potential, demonstrating a wide array of pharmacological activities.[1]
This technical guide offers a comprehensive exploration of the properties of phenyldibenzofuran derivatives. It is designed to serve as a foundational resource for researchers, synthesizing data on their physicochemical characteristics, established synthetic routes, and diverse pharmacological applications. By integrating experimental protocols and mechanistic insights, this document aims to empower scientists in the fields of drug discovery and development to harness the full potential of this versatile chemical scaffold.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental physical, chemical, and spectroscopic properties of phenyldibenzofuran derivatives is critical for their synthesis, purification, characterization, and application.
Physical Properties
The position of the phenyl substituent on the dibenzofuran core influences the molecule's physical properties, such as its melting point, solubility, and partitioning behavior. These properties are crucial for predicting the compound's behavior in biological systems and for designing appropriate formulation strategies.
Below is a summary of key computed and experimental physical properties for various phenyldibenzofuran isomers.
| Property | 1-Phenyldibenzofuran | 3-Phenyldibenzofuran | 4-Phenyldibenzofuran | Unit | Source |
| Molecular Formula | C₁₈H₁₂O | C₁₈H₁₂O | C₁₈H₁₂O | [3] | |
| Molecular Weight | 244.29 | 244.29 | 244.29 | g/mol | [4][3] |
| logP (Octanol/Water) | 5.3 | 5.253 | 5.3 | [3] | |
| Water Solubility (logS) | - | -11.42 | - | mol/L | [5] |
| Kovats Retention Index | 359.53 | 383.47 | 375.94 | [3] | |
| McGowan's Volume | - | 188.210 | - | ml/mol | [5] |
Data compiled from PubChem and Cheméo databases.[3]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of phenyldibenzofuran derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework. The aromatic region of the ¹H NMR spectrum is typically complex due to the overlapping signals of the protons on the dibenzofuran and phenyl rings. Specific chemical shifts and coupling constants are diagnostic for the substitution pattern.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) is typically prominent, confirming the compound's identity.[4][3]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. The characteristic C-O-C stretching frequency of the furan ether linkage is a key diagnostic peak.
-
UV-Visible (UV-Vis) Spectroscopy : These compounds exhibit strong UV absorption due to π→π* transitions within the extended conjugated system.[6] The absorption maxima (λmax) are sensitive to the substitution pattern and solvent polarity.
Synthesis of Phenyldibenzofuran Derivatives
The synthesis of the phenyldibenzofuran core can be achieved through several strategic approaches, most commonly involving the formation of the furan ring onto a biphenyl precursor or through cross-coupling reactions.
General Synthetic Strategies
Modern synthetic methods often rely on metal-catalyzed cross-coupling and cyclization reactions to construct the dibenzofuran core efficiently. Key strategies include:
-
Palladium-Catalyzed Oxidative Cyclization : This method often involves the intramolecular cyclization of o-alkenylphenols or related precursors.[7]
-
Radical Cyclization : A mild and versatile method involves the radical cyclization of precursors like o-iodophenyl allenyl ethers, which can be used to build complex derivatives.[7]
-
One-Pot Synthesis : Efficient one-pot procedures have been developed, for instance, from nitroalkene precursors via a sequence of reduction, Nef reaction, and acid-mediated cyclization.[8]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of phenyldibenzofuran derivatives, highlighting key reaction types that are commonly employed.
Caption: Generalized synthetic workflow for phenyldibenzofuran derivatives.
Pharmacological Properties and Therapeutic Applications
Dibenzofuran derivatives, including their phenyl-substituted analogues, exhibit a remarkable spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2]
Anticancer Activity
Phenyldibenzofuran derivatives have emerged as promising anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[9][10] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9]
Mechanism of Action: Many benzofuran derivatives exert their anticancer effects by targeting fundamental cellular processes. For instance, certain derivatives function as potent antiproliferative agents by inhibiting tubulin polymerization, a critical process for cell division.[11] Others modulate key signaling pathways, such as the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[10]
The diagram below illustrates the intrinsic apoptosis pathway, a common mechanism activated by chemotherapeutic agents to induce cancer cell death.
Caption: Intrinsic apoptosis pathway targeted by anticancer agents.
Neuroprotective and Anti-Neurodegenerative Activity
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates multi-target therapeutic approaches.[12] Phenyldibenzofuran derivatives are promising candidates due to their ability to modulate several key pathological pathways in AD.[10][13]
Mechanisms of Action:
-
Cholinesterase Inhibition : A primary strategy in AD treatment is to increase acetylcholine levels in the brain.[14] Derivatives of the related 2-arylbenzofuran scaffold have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13][14]
-
β-Secretase (BACE1) Inhibition : The accumulation of β-amyloid (Aβ) plaques is a hallmark of AD.[13] BACE1 is a key enzyme in the production of Aβ peptides, and its inhibition is a major therapeutic goal.[13] Several 2-arylbenzofuran derivatives have demonstrated dual inhibitory activity against both cholinesterases and BACE1.[12][13]
-
Antioxidant and Anti-excitotoxic Effects : Oxidative stress and excitotoxicity are known contributors to neuronal cell death in neurodegenerative diseases.[15] Benzofuran derivatives have been shown to scavenge reactive oxygen species (ROS) and protect neurons from NMDA-induced excitotoxicity.[15]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Dibenzofuran and benzofuran derivatives have been identified as potent anti-inflammatory agents.[1][16]
Mechanism of Action: These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and by modulating key inflammatory signaling pathways.[16][17][18] The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response, and several benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins within these cascades, such as IKK, p65, ERK, and JNK.[17][18]
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the pharmacological properties of phenyldibenzofuran derivatives.
Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9]
-
Cell Seeding : Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment : Prepare serial dilutions of the phenyldibenzofuran derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis : Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀ value) by plotting the percentage of cell viability against the compound concentration.
Protocol: Anti-inflammatory NO Inhibition Assay
This assay measures a compound's ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[9][19]
-
Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[9]
-
Compound and LPS Treatment : Pre-treat the cells with various concentrations of the phenyldibenzofuran derivatives for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[9]
-
Incubation : Incubate the cells for a specified period (e.g., 24 hours).
-
Griess Assay : Collect the culture supernatant from each well. The amount of nitrite (a stable product of NO) in the supernatant is measured by adding Griess reagent.[9]
-
Absorbance Measurement : After a short incubation period, measure the absorbance of the resulting azo dye at a specific wavelength (e.g., 540 nm).
-
Data Analysis : Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control and determine the IC₅₀ value.
Conclusion and Future Perspectives
Phenyldibenzofuran derivatives represent a class of compounds with significant and diverse pharmacological properties. Their activities as anticancer, neuroprotective, and anti-inflammatory agents are well-documented for the broader dibenzofuran and benzofuran families, establishing a strong rationale for their continued exploration in drug development. The synthetic versatility of the scaffold allows for fine-tuning of its structure to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies : Systematic modification of the substitution pattern on both the dibenzofuran core and the appended phenyl ring is needed to build comprehensive SAR models. This will guide the rational design of next-generation derivatives with enhanced activity and reduced off-target effects.
-
Mechanism of Action Elucidation : While several biological targets have been identified, a deeper understanding of the precise molecular mechanisms is required. Advanced techniques in chemical biology and proteomics can help deconvolve the complex pharmacology of these compounds.
-
In Vivo Efficacy and Safety : Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The phenyldibenzofuran scaffold holds considerable promise for addressing unmet medical needs. Through continued interdisciplinary research spanning synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of these remarkable molecules can be realized.
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A Predictive and Methodological Guide to the Spectroscopic Characterization of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid. As detailed spectral data for this specific compound is not widely available in published literature, this document serves as a predictive and methodological resource. It is designed for researchers, chemists, and drug development professionals who may be working with this novel compound or structurally similar arylboronic acids. The protocols and interpretations herein are grounded in established principles of spectroscopic analysis and data from closely related analogues.
Introduction: The Analytical Challenge
This compound is an intricate organic molecule featuring a polycyclic aromatic dibenzofuran core, a phenyl substituent, and a reactive boronic acid moiety. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Accurate structural confirmation and purity assessment are paramount, necessitating robust analytical characterization.
This guide addresses the analytical workflow for confirming the identity of this molecule, focusing on the two cornerstone techniques of modern organic analysis: NMR spectroscopy and mass spectrometry. We will explore the theoretical basis for predicting the spectral features of the title compound and provide field-tested protocols for data acquisition and interpretation.
Molecular Structure and Predicted Spectral Overview
The unique arrangement of the phenyl group at the 6-position and the boronic acid at the 4-position on the dibenzofuran scaffold dictates a distinct spectroscopic fingerprint.
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-8.5 ppm), with multiple overlapping multiplets due to the numerous aromatic protons in distinct chemical environments. The two protons of the boronic acid group, -B(OH)₂, are expected to appear as a broad singlet, though its observation is highly dependent on the solvent and water content.
-
¹³C NMR: The carbon NMR spectrum will display a multitude of signals in the aromatic region (approx. 110-160 ppm). The carbon atom directly attached to the boron (C4) is anticipated to be broad and may be difficult to observe due to quadrupolar relaxation effects of the boron nucleus.
-
Mass Spectrometry: The compound is expected to show a distinct molecular ion peak. However, boronic acids are notoriously prone to dehydration and the formation of cyclic trimeric anhydrides (boroxines) in the mass spectrometer, which can complicate spectral interpretation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a novel compound like this compound, a suite of 1D and 2D NMR experiments is required for unequivocal assignment.[3][4]
Recommended Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is highly recommended as it can help in observing the exchangeable B(OH)₂ protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time will likely be necessary to observe all quaternary carbons and the potentially broad C-B signal.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the phenyl ring to the dibenzofuran core.
-
-
¹¹B NMR Acquisition (Optional): If available, ¹¹B NMR can provide direct evidence of the boron environment. Boronic acids typically show a broad signal in the range of 18-30 ppm.[5]
Predictive Data and Interpretation
The following table summarizes the predicted chemical shifts for the key protons and carbons of the target molecule, based on the analysis of the parent dibenzofuran structure and substituent effects.[6][7]
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Notes |
| H1, H2, H3 | 7.3 - 8.0 | 110 - 130 | Complex multiplet |
| H5 | ~8.2 | ~125 | Doublet, deshielded by proximity to phenyl and boronic acid |
| H7, H8, H9 | 7.4 - 7.9 | 115 - 130 | Complex multiplet |
| Phenyl H's | 7.5 - 7.7 | 128 - 140 | Multiplets |
| B(OH)₂ | 8.0 - 8.5 (broad s) | - | Observable in dry DMSO-d₆ |
| C4-B | - | 130-135 (broad) | Ipse-carbon, may be unobserved |
Note: These are estimations. Actual values must be confirmed by 2D NMR analysis.
Diagram: NMR Characterization Workflow
This diagram outlines the logical flow of experiments for the complete structural elucidation of an unknown arylboronic acid.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common and effective "soft" ionization technique for analyzing boronic acids.[8][9][10]
Recommended Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: ESI is the preferred method. Both positive and negative ion modes should be tested. In positive mode, look for the protonated molecule [M+H]⁺. In negative mode, adducts like [M+formate]⁻ or [M+acetate]⁻ may be observed if these are present in the mobile phase.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to identify the molecular ion and other major species.
-
High-Resolution MS (HRMS): Use an instrument like a TOF (Time-of-Flight) or Orbitrap to obtain an accurate mass measurement.[11] This allows for the determination of the elemental formula, confirming C₁₈H₁₃BO₃.
-
Tandem MS (MS/MS): Fragment the molecular ion to obtain structural information. This is particularly useful for confirming the connectivity of the core structure.[12][13]
-
Predicted Mass and Fragmentation
The behavior of arylboronic acids under ESI conditions can be complex.[2] Several key ions should be anticipated in the spectrum.
| Ion Species | Formula | Predicted Exact Mass (m/z) | Notes |
| [M+H]⁺ | C₁₈H₁₄BO₃⁺ | 289.1030 | Protonated molecular ion |
| [M-H₂O+H]⁺ | C₁₈H₁₂BO₂⁺ | 271.0925 | Dehydrated molecular ion |
| [M₃-3H₂O+H]⁺ | C₅₄H₃₄B₃O₆⁺ | 811.2618 | Protonated boroxine (cyclic trimer) |
The predicted masses are for the most abundant isotopes and should be confirmed with high-resolution mass spectrometry.
Diagram: Key Species in ESI-MS of Arylboronic Acids
This diagram illustrates the common species observed when analyzing an arylboronic acid (R-B(OH)₂) using ESI-MS.
Caption: Common ions formed from arylboronic acids in ESI-MS.
Conclusion
References
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SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
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ResearchGate. Mass spectrometnc analysis for organic boron compounds. Available at: [Link]
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PubMed. Arylboronic acid chemistry under electrospray conditions. Available at: [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Available at: [Link]
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ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
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ACS Publications. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]
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Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. Available at: [Link]
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ResearchGate. 1 H NMR spectra of the isolated dihydrodiols formed from fluorene and... Available at: [Link]
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Wikipedia. Electrospray ionization. Available at: [Link]
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MDPI. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Available at: [Link]
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Self-serve web hosting. The application of electrospray ionization mass spectrometry to homogeneous catalysis. Available at: [Link]
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Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
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PMC - NIH. Synthesis of biologically active boron-containing compounds. Available at: [Link]
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PMC - NIH. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Available at: [Link]
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Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available at: [Link]
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PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]
-
Zhengzhou HQ Material Co., Ltd. (9-phenyldibenzo[b,d]furan-2-yl)boronic acid. Available at: [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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Suppliers and cost of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
An In-Depth Technical Guide to (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid: Synthesis, Applications, and Sourcing for Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized building block with significant potential in organic synthesis and drug discovery. We will delve into its chemical properties, a representative synthetic methodology, its critical role in palladium-catalyzed cross-coupling reactions, and a survey of commercial suppliers. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 1010068-85-5 , is a bifunctional organic compound featuring a rigid, planar dibenzofuran core appended with a phenyl group and a reactive boronic acid moiety. The unique electronic and steric properties of the dibenzofuran scaffold, combined with the versatility of the boronic acid functional group, make this molecule a valuable intermediate in the synthesis of complex organic molecules.
The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. Its rigid structure can effectively orient appended functional groups in three-dimensional space, facilitating precise interactions with biological targets. The addition of a phenyl group at the 6-position further extends the aromatic system, influencing the molecule's photophysical properties and potential for π-π stacking interactions.
The true synthetic utility of this compound, however, lies in the boronic acid group. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile construction of biaryl and substituted aromatic systems, which are ubiquitous in pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1010068-85-5 | |
| Molecular Formula | C₁₈H₁₃BO₃ | |
| Molecular Weight | 288.11 g/mol | |
| Purity | ≥97% to ≥98% (Varies by supplier) | |
| Appearance | Typically a white to off-white solid | (General knowledge) |
| Storage | Room temperature, under an inert atmosphere, and in a dark place is recommended. |
Synthesis of this compound: A Representative Protocol
While the precise, proprietary synthesis routes employed by commercial suppliers may vary, a general and plausible method for the preparation of arylboronic acids involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. Below is a representative, step-by-step protocol adapted from analogous syntheses of substituted dibenzofuran boronic acids.
It is imperative to note that this is a generalized procedure and should be optimized for safety and efficiency in a laboratory setting by trained professionals.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Aryl Bromide Precursor (4-Bromo-6-phenyldibenzo[b,d]furan)
The synthesis would logically commence from a suitable dibenzofuran precursor, which is then phenylated and brominated at the desired positions. The exact sequence of these steps would depend on the directing effects of the substituents.
Step 2: Lithiation and Borylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the 4-bromo-6-phenyldibenzo[b,d]furan precursor (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) (typically 1.1 to 1.2 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate or trimethyl borate (1.3 to 1.5 eq) is added dropwise to the reaction mixture.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1N hydrochloric acid (HCl) and stirred vigorously for 1-2 hours until a precipitate forms.
-
Workup and Purification: The crude product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield this compound.
Caption: A representative workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Development
The boronic acid functional group itself has gained significant traction as a pharmacophore in drug design. The boron atom can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and selective inhibition. The first FDA-approved drug containing a boronic acid was Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. Since then, several other boron-containing drugs have been approved, highlighting the therapeutic potential of this class of compounds.
By using this compound in Suzuki coupling reactions, medicinal chemists can readily synthesize novel compounds that incorporate the dibenzofuran scaffold. This allows for the exploration of new chemical space and the development of drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties. The dibenzofuran moiety can act as a bioisostere for other aromatic systems or as a key structural element for binding to a specific biological target. The synthesis of new 2-arylbenzo[b]furan derivatives via Suzuki coupling has been reported as a facile method for producing heterobiaryl compounds, which are important motifs in medicinal chemistry.
Suppliers and Cost
This compound is available from a number of specialized chemical suppliers. The cost can vary depending on the supplier, purity, and quantity ordered. It is recommended to obtain quotes from multiple suppliers to ensure competitive pricing.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Pack Sizes | Cost |
| Amerigo Scientific | ≥98% | Inquire | Inquire |
| ChemScene | ≥97% | Inquire | Inquire |
| Biotuva Life Sciences | ≥98% | 1g, 5g, 25g | Inquire |
| Arborpharmchem | Inquire | Inquire | Inquire |
| Lab-Chemicals.Com | 98% | Inquire | Inquire |
| Unigent | ≥98% | 25g | Inquire |
| Xi'an Oude Optoelectronic Materials Co., Ltd. | 99% | Inquire | Inquire |
| J&K Scientific | 98% | Inquire | Inquire |
Note: This list is not exhaustive, and other suppliers may be available. Pricing is subject to change and should be confirmed directly with the supplier.
Conclusion
This compound is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules containing the medicinally relevant dibenzofuran scaffold. As the demand for novel therapeutics continues to grow, the importance of specialized intermediates like this boronic acid will undoubtedly increase. Researchers are encouraged to explore its potential in their synthetic endeavors.
References
-
Amerigo Scientific. This compound, ≥98%. [Link]
- Unigent. Купить (6-phenyldibenzo[b,d]furan-4-yl)boronic acid,≥98%,
A Technical Guide to the Synthesis of Dibenzofuran Compounds: Strategies, Mechanisms, and Protocols for Modern Drug Discovery
Abstract
The dibenzofuran nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of natural products and pharmacologically active molecules.[1][2] Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3][4] The growing importance of this motif in medicinal chemistry has catalyzed the development of numerous synthetic strategies.[2][3][5] This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for constructing the dibenzofuran framework. We will delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed C-H activation, intramolecular Ullmann-type couplings, and modern metal-free approaches, providing field-proven insights and detailed experimental protocols to empower the synthesis of this vital chemical entity.
The Strategic Imperative: Approaches to the Dibenzofuran Core
The synthesis of the dibenzofuran skeleton can be broadly categorized into three primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product.
-
Formation of the Furan Ring (C-O and C-C Bond Formation): This is the most common and versatile approach. It typically involves the cyclization of a biphenyl or diaryl ether precursor. Strategies in this category focus on forming either the key C-O bond or a C-C bond to close the central furan ring.[6][7][8]
-
Annulation of a Benzofuran Core: Less common, this method involves constructing one of the benzene rings onto a pre-existing benzofuran molecule. This can require an oxidative aromatization step.[6][7]
-
Rearrangement of Tricyclic Systems: This highly specialized route involves the rearrangement of complex, pre-formed tricyclic compounds to yield the dibenzofuran skeleton and is of limited general applicability.[8]
This guide will focus on the most robust and widely adopted strategies centered around the formation of the furan ring, which offer the greatest flexibility and efficiency for drug discovery programs.
Palladium-Catalyzed Synthesis: Precision and Versatility
Palladium catalysis has revolutionized the synthesis of complex aromatic systems, and dibenzofurans are no exception. These methods are prized for their high efficiency, functional group tolerance, and predictable outcomes.
Method A: Phenol-Directed C-H Activation/C-O Cyclization
This powerful strategy constructs the dibenzofuran core from readily accessible 2-arylphenol substrates through an intramolecular C-H activation and C-O bond formation. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, using air as a green and inexpensive oxidant.[9][10]
Causality and Mechanistic Insight: The genius of this method lies in the use of the phenol's hydroxyl group as an internal directing group. The acidic proton of the phenol is first removed, and the resulting phenoxide coordinates to the Pd(II) center. This brings the palladium catalyst into close proximity to the ortho C-H bond on the adjacent aryl ring, facilitating a concerted metalation-deprotonation (CMD) event to form a six-membered palladacycle. The turnover-limiting step is the subsequent C-O reductive elimination, which forms the dibenzofuran product and regenerates the active Pd(0) catalyst.[9][10][11] The use of pivalic acid as the reaction solvent has been shown to improve reproducibility and yield compared to acetic acid.[12]
Figure 1: Catalytic cycle for phenol-directed C-H activation.
Experimental Protocol: Synthesis of Dibenzofuran from 2-Phenylphenol [9][10]
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-phenylphenol (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol %), and a suitable ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) if required.
-
Add 1 mL of mesitylene or pivalic acid as the solvent.
-
Seal the tube and stir the mixture at 120-140 °C under an air atmosphere for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzofuran.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | Air | Mesitylene | 140 | ~70-90 | [9] |
| Pd(OAc)₂ | Air | Pivalic Acid | 120 | >90 | [12] |
Table 1: Conditions for Pd-Catalyzed C-H Activation/C-O Cyclization.
Method B: Intramolecular Cyclization of o-Iododiaryl Ethers
This robust method involves the palladium-catalyzed intramolecular C-C bond formation from an o-iododiaryl ether precursor. A significant advantage is that the diaryl ether can often be synthesized in the same pot from a phenol via sequential iodination and O-arylation, followed by the cyclization step.[1][12][13] The use of a reusable heterogeneous catalyst like Pd on carbon (Pd/C) under ligand-free conditions makes this an attractive and environmentally conscious approach.[1][12][13]
Causality and Mechanistic Insight: The reaction proceeds via a standard palladium-catalyzed cross-coupling mechanism. The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the diaryl ether. This is followed by an intramolecular C-H activation or direct arylation step to form the new C-C bond. Finally, reductive elimination releases the dibenzofuran product and regenerates the Pd(0) catalyst. The efficiency of the reaction is driven by the formation of the stable, aromatic tricyclic system.
Figure 2: One-pot workflow for dibenzofuran synthesis.
Experimental Protocol: One-Pot Synthesis from Phenol [12]
-
Iodination/O-Arylation: To a solution of phenol (1.0 mmol) in a suitable solvent (e.g., DMSO), add an iodine source (e.g., N-iodosuccinimide) and a base (e.g., K₂CO₃). Stir at room temperature.
-
After consumption of the starting material, add an aryl halide (e.g., an aryl triflate) and continue stirring until the o-iododiaryl ether is formed.
-
Cyclization: To the same reaction vessel, add Pd/C (5-10 mol %) and a base (e.g., CsF or an organic base).
-
Heat the mixture to 100-120 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove the catalyst.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield the dibenzofuran product.
Ullmann Condensation: A Classic Route Modernized
The Ullmann condensation is a classical copper-promoted reaction for forming C-O, C-N, and C-S bonds.[14] Its intramolecular variant provides a direct route to dibenzofurans from 2-halo-2'-hydroxybiphenyls.
Causality and Mechanistic Insight: Traditionally, the Ullmann reaction required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper powder.[14][15] This limited its scope and functional group tolerance. Modern protocols have significantly improved the reaction by using soluble copper(I) or copper(II) salts as catalysts in combination with ligands (e.g., phenanthrolines, diamines) that stabilize the copper intermediates and facilitate the catalytic cycle at lower temperatures.[14][15] The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide moiety in an intramolecular nucleophilic substitution-like process.[14]
Figure 3: Key components of the modern Ullmann condensation.
Experimental Protocol: Intramolecular Ullmann Cyclization [16]
-
In a reaction flask, combine the syn-1,2-bis(2-bromoaryl)ethane-1,2-diol (1.0 equiv), a copper(II) oxinate catalyst (e.g., 5 mol %), K₃PO₄ (2.0 equiv), and KI (as a reductant)
-
Add a solvent mixture, such as aqueous acetonitrile.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via flash chromatography.
Alternative and Emerging Methodologies
While transition metal catalysis dominates the field, several alternative strategies offer unique advantages, particularly in the context of green chemistry and the synthesis of complex, highly functionalized molecules.
Photochemical Synthesis
Photoinduced reactions provide a powerful, often metal-free, pathway to dibenzofurans. These reactions typically proceed through a radical mechanism, such as the S_RN_1 reaction, to form the key C-O bond via intramolecular cyclization.[17] This approach is valuable for its mild conditions and unique reactivity patterns compared to thermal methods.
Experimental Protocol: Photoinduced Cyclization [17]
-
Dissolve the substituted o-arylphenol precursor in a suitable degassed solvent (e.g., DMSO or acetonitrile) in a quartz reaction vessel.
-
Add a photoinitiator or sensitizer if required, although some reactions proceed without one.
-
Irradiate the solution with a high-pressure mercury lamp or another suitable UV source at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Transition-Metal-Free Synthesis
Driven by the need for more sustainable and cost-effective processes, several transition-metal-free methods have been developed. These include:
-
Base-Induced Cyclizations: Using strong bases to promote the intramolecular cyclization of suitably activated precursors.[18][19]
-
Hypervalent Iodine Reagents: Mediating the oxidative cyclization of precursors like ortho-hydroxystilbenes to form 2-aryldibenzofurans.[20]
-
Alumina-Promoted Oxodefluorination: A novel, solvent-free method that converts fluorinated biphenyls into dibenzofurans using activated γ-Al₂O₃ as both a catalyst and an oxygen source.[21]
Comparative Summary of Synthetic Strategies
| Method | Starting Material | Key Reagents | Advantages | Limitations |
| Pd-C-H Activation | 2-Arylphenols | Pd(OAc)₂, Air | High atom economy, uses readily available starting materials, green oxidant. | Can require specific ligands, potentially high catalyst loading. |
| Pd-Diaryl Ether Cyclization | Phenols, Aryl Halides | Pd/C, Base | Can be one-pot, uses reusable catalyst, often ligand-free. | Requires synthesis of diaryl ether precursor. |
| Intramolecular Ullmann | 2-Halo-2'-hydroxybiphenyls | Cu(I)/Cu(II) salt, Ligand, Base | Well-established, good for specific precursors. | Traditionally harsh conditions, modern methods can be ligand-sensitive. |
| Photochemical Synthesis | o-Arylphenols | UV Light | Often metal-free, mild conditions, unique reactivity. | Requires specialized equipment, can have substrate scope limitations. |
| Metal-Free Synthesis | Varied (e.g., fluorobiphenyls) | Base, Hypervalent Iodine, Al₂O₃ | Low cost, avoids toxic metal contamination, sustainable. | Can require harsh conditions (strong base) or specific substrates. |
Table 2: Comparison of major dibenzofuran synthetic methodologies.
Conclusion and Future Outlook
The synthesis of the dibenzofuran core has evolved significantly, moving from classical high-temperature condensations to highly efficient and selective transition-metal-catalyzed processes. The development of palladium-catalyzed C-H activation and one-pot cyclizations of diaryl ethers represent the state-of-the-art, offering unparalleled control and functional group tolerance for drug discovery applications.
Looking forward, the field will continue to prioritize sustainability and efficiency. The expansion of transition-metal-free methodologies, the use of earth-abundant metal catalysts, and the application of enabling technologies like photochemistry and continuous flow synthesis will be critical. These advancements will empower chemists to access novel, complex dibenzofuran derivatives with greater ease, accelerating the discovery of next-generation therapeutics.
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- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed CH Activation/CO Cyclization. (2011). American Chemical Society.
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- Medicinal active applications of Dibenzofuran deriv
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Introduction: The Dibenzofuran Scaffold as a Privileged Core for Optoelectronics and Sensing
An In-Depth Technical Guide to the Photophysical Properties of Functionalized Dibenzofurans
Dibenzofuran (DBF) is a rigid, planar heterocyclic organic compound consisting of a central furan ring fused to two benzene rings.[1] This unique architecture imparts significant thermal and chemical stability, making it a highly attractive and versatile scaffold for the development of advanced functional materials.[2] The true power of the DBF core lies in the ability to readily functionalize it at various positions, allowing for the precise tuning of its electronic and photophysical properties.[2] This fine-tuning is paramount for creating bespoke materials tailored for specific, high-performance applications ranging from organic light-emitting diodes (OLEDs) and solar cells to chemosensors and biological imaging agents.[2][3][4]
This guide provides an in-depth exploration of the synthesis, photophysical characterization, and application of functionalized dibenzofurans. As a senior application scientist, the focus here is not merely on protocols but on the underlying causality—the "why" behind the "how"—to empower researchers and developers to make informed decisions in their work. We will delve into the relationship between molecular structure and optical properties, detail the critical experimental methodologies for their characterization, and showcase their potential in cutting-edge technologies.
Synthetic Pathways to Functionalized Dibenzofurans: Building the Molecular Toolkit
The ability to control the photophysical properties of DBF derivatives begins with synthesis. The choice of synthetic route is critical as it dictates the types and positions of functional groups that can be introduced. Modern organic synthesis offers a plethora of methods, with cross-coupling and C-H activation strategies being particularly prominent.
Causality in Synthesis: The goal is typically to create donor-acceptor (D-A) or donor-pi-acceptor (D-π-A) systems. The DBF core can act as a donor, acceptor, or a π-bridge, depending on the nature of the attached functional groups. The regiochemistry of substitution is crucial; for instance, functionalization at the C2/C8 positions versus the C3/C7 or C4/C6 positions can lead to vastly different electronic and photophysical outcomes due to the different contributions of these positions to the molecule's frontier molecular orbitals (HOMO and LUMO).
Common synthetic strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig reactions are workhorses for installing aryl, vinyl, or amine groups onto a halogenated DBF core (or vice-versa). These reactions are favored for their high efficiency and functional group tolerance.[5]
-
C-H Activation/Functionalization: These methods offer a more atom-economical approach by directly converting C-H bonds into C-C or C-heteroatom bonds, often using ruthenium or palladium catalysts.[6] This strategy can provide access to derivatives that are difficult to obtain through traditional cross-coupling.[6][7]
-
Intramolecular Cyclization: Synthesizing the DBF core itself from precursors like o-iodo diaryl ethers via Pd-catalyzed C-H activation provides a powerful route to the core scaffold.[1][8]
The diagram below illustrates the conceptual workflow for synthesizing and characterizing a novel functionalized dibenzofuran derivative.
Caption: Workflow for the development of functionalized dibenzofurans.
Decoding the Photophysics: From Photon Absorption to Emission
The interaction of a functionalized dibenzofuran molecule with light can be understood using the Jablonski diagram. This model illustrates the electronic and vibrational states of a molecule and the transitions between them.[9][10]
Caption: Influence of functional groups on frontier orbital energies of dibenzofuran.
Environmental Effects: Solvatochromism and Aggregation
The photophysical properties of functionalized DBFs are not solely intrinsic but are also influenced by their local environment.
Solvatochromism
Solvatochromism is the change in absorption or emission spectra of a compound upon changing the polarity of the solvent. [11]Generally, polar fluorophores exhibit a more pronounced red-shift in their emission spectra in more polar solvents. [12]This occurs because the excited state is often more polar than the ground state. A polar solvent can better stabilize the polar excited state, lowering its energy and thus reducing the energy of the emitted photon. [11][12]Studying solvatochromism provides valuable insight into the change in dipole moment upon excitation.
Aggregation-Induced Emission (AIE)
While many fluorophores suffer from quenching of their emission in the aggregated or solid state (a phenomenon called aggregation-caused quenching, ACQ), a special class of molecules exhibits the opposite behavior: Aggregation-Induced Emission (AIE). [13]In AIE-active molecules, non-radiative decay pathways, often involving intramolecular rotations or vibrations, are active when the molecule is in solution. Upon aggregation, these intramolecular motions are restricted, which blocks the non-radiative decay channels and forces the molecule to de-excite radiatively, thus "turning on" the fluorescence. [13]Several functionalized DBF derivatives have been designed to exhibit AIE, making them highly promising for applications requiring solid-state emission, such as OLEDs and bioimaging in cellular aggregates. [4][14]
Applications: From Advanced Displays to Cellular Imaging
The tunable photophysical properties of functionalized dibenzofurans have led to their application in several high-tech fields.
-
Organic Light-Emitting Diodes (OLEDs): DBF derivatives are widely used as host materials for phosphorescent emitters due to their high triplet energy, which ensures efficient energy transfer. [5][15]They are also used as electron-transporting or hole-transporting materials. [3][16]The performance of regioisomeric DBF-based hosts can vary significantly, highlighting the importance of precise synthetic control. [5][15]* Bioimaging and Sensing: DBF-based fluorophores, particularly those with AIE properties, are excellent candidates for cellular imaging. [4][14]Their emission in the aggregated state allows for high-contrast imaging of cellular structures. Functional groups can be introduced to make them selective for specific analytes or cellular environments.
-
Photocages: Nitrodibenzofuran (NDBF) derivatives have been investigated as photocages for the light-induced release of bioactive molecules. [17]Two-photon absorption can be utilized to release a drug with high spatial and temporal precision using near-infrared light, which is more penetrating and less damaging to tissue than UV light. [17]
Data Summary
The following table summarizes key photophysical and device performance data for selected dibenzofuran derivatives used in OLEDs, compiled from recent literature.
| Compound ID | Substitution Pattern | λ_abs (nm) | λ_em (nm) | Φ_PL | E_T (eV) | Application | Max EQE (%) [Device] | Ref |
| CF-1-BzF | 1-DBF-Fluorene-CN | 318, 331, 360 | 382, 401 | 0.81 | 2.87 | Host (Yellow PhOLED) | 24.0 | [5][15] |
| CF-2-BzF | 2-DBF-Fluorene-CN | 321, 334, 357 | 381, 401 | 0.85 | 2.87 | Host (Yellow PhOLED) | 25.3 | [5][15] |
| CF-3-BzF | 3-DBF-Fluorene-CN | 320, 332, 355 | 382, 402 | 0.83 | 2.89 | Host (Yellow PhOLED) | 24.3 | [5][15] |
| CF-4-BzF | 4-DBF-Fluorene-CN | 314, 326, 354 | 381, 400 | 0.82 | 2.88 | Host (Yellow PhOLED) | 23.7 | [5][15] |
| DBF1 | 4-DBF-Aniline Schiff Base | ~350, ~450 | 549 (solid) | 0.1789 (agg.) | N/A | Bioimaging (AIE) | N/A | [4][14] |
| DBF2 | 4-DBF-Aniline Schiff Base | ~350, ~430 | 514, 617 (solid) | 0.0226 (agg.) | N/A | Bioimaging (AIE) | N/A | [4][14] |
Note: λ_abs and λ_em are absorption and emission maxima. Φ_PL is the photoluminescence quantum yield. E_T is the triplet energy. EQE is the external quantum efficiency.
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ_F)
This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample in solution. [18] 1. Materials and Equipment:
-
Calibrated Spectrofluorometer capable of providing corrected emission spectra.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes (one for fluorescence, one for absorbance).
-
Spectroscopic grade solvents.
-
Fluorescence Standard: A compound with a well-documented quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). [19] 2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the unknown sample and the reference standard in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1. This is a critical self-validating step to avoid inner-filter effects. [19]3. Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank. Note the absorbance at the chosen excitation wavelength (λ_ex).
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer. This should be a wavelength where both the sample and standard absorb light.
-
Record the corrected fluorescence emission spectrum for each of the prepared dilutions of both the sample and the standard. Ensure experimental parameters (e.g., slit widths) are kept identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex.
-
The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (Grad_X) and the standard (Grad_ST).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_X): [19] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used, this term becomes 1).
-
Protocol 2: Phosphorescence Lifetime Measurement
This protocol outlines the general steps for measuring long-lived phosphorescence decays.
1. Materials and Equipment:
-
Spectrofluorometer equipped with a pulsed light source (e.g., Xenon flash lamp) and time-resolved detection capabilities (phosphorescence mode). [20]* Sample in a suitable cuvette or solid-state holder.
-
Data analysis software for exponential decay fitting.
2. Procedure:
-
Sample Preparation: Prepare the sample solution. Degassing the solvent (e.g., by bubbling with N₂ or Ar) is often necessary to remove dissolved oxygen, a known quencher of triplet states. For solid samples, ensure proper mounting.
-
Instrument Setup:
-
Select the phosphorescence measurement mode on the instrument software. [20] * Set the excitation wavelength (λ_ex) and emission wavelength (λ_em) corresponding to the sample's absorption and phosphorescence maxima.
-
Define the time-resolved parameters:
-
Delay Time: The time between the excitation flash and the start of data acquisition. This should be long enough to allow any short-lived fluorescence to decay completely (typically microseconds). [20] * Gate Time: The time window during which the detector collects photons.
-
Total Decay Time: The total duration of the measurement window, which should be at least 5-10 times the expected phosphorescence lifetime to capture the full decay curve.
-
-
-
Data Acquisition:
-
Initiate the measurement. The instrument will repeatedly flash the lamp and record the emission decay over the defined time window.
-
Multiple decay curves are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting data is a plot of phosphorescence intensity versus time.
-
Fit the decay curve to an exponential function (or multi-exponential function if multiple decay components are present) to extract the phosphorescence lifetime (τ_P).
-
Conclusion
Functionalized dibenzofurans represent a class of molecules with immense potential, driven by a deep and exploitable connection between their chemical structure and photophysical properties. Their rigidity, stability, and synthetic accessibility provide a robust platform for molecular engineering. By understanding the fundamental principles of light absorption and emission, and by employing rigorous characterization techniques, researchers can rationally design and synthesize novel DBF derivatives. These efforts continue to push the boundaries of what is possible in organic electronics, chemical sensing, and biomedical diagnostics, ensuring that the future for this remarkable scaffold remains exceptionally bright.
References
- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. Benchchem.
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions.
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry (RSC Publishing).
- The Role of Dibenzofuran Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers (RSC Publishing).
- Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances (RSC Publishing).
- Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines.
- Synthesis of Dibenzofurans via C-H Activ
- Synthesis of Benzofurans from Sulfur Ylides and ortho‐Hydroxy‐Functionalized Alkynes.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- A Comparative Analysis of Dibenzofuran-Based Functional M
- Leveraging Dibenzofuran Derivatives for Next-Generation Optoelectronic M
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- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. Sungkyunkwan University.
- Fluorescence quantum yield measurement. JASCO Global.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Synthesis, structure and photophysical properties of dibenzofuran-fused boron dipyrromethenes. Journal of Porphyrins and Phthalocyanines.
- Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and w
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- Jablonski diagram. Wikipedia.
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- Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC - PubMed Central.
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- Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives.
- Jablonski Diagram Notes | Explan
- Wh
- Unique behavior of DMF as solvent in fluorescence quenching process.
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- Aggregation-induced emission: phenomenon, mechanism and applications.
- Mechanistic studies on the dibenzofuran and dibenzo‑p‑dioxin formation reactions
- Jablonski diagrams: are common representations of the possible electronic states and transitions as molecules enter and leave the excited. Course Hero.
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Boronic Acids: The Versatile Architect's Toolkit in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in the field has consistently reinforced a central theme: the success of complex molecular synthesis hinges on the reliability, versatility, and ingenuity of the chemical building blocks at our disposal. Among these, boronic acids and their derivatives have ascended to a position of indispensable utility. Their unique electronic properties, coupled with remarkable stability and functional group tolerance, have revolutionized synthetic strategies, particularly in the pharmaceutical and materials science sectors.[1][2][3]
This guide is structured to provide not just a theoretical overview but a field-proven perspective on why boronic acids are foundational reagents. We will delve into the causality behind experimental choices, explore their most powerful applications with detailed mechanistic insights, and provide robust protocols that serve as a reliable starting point for your own discovery and development endeavors.
The Fundamental Nature of Boronic Acids: Structure, Stability, and Reactivity
At its core, a boronic acid is an organoboron compound with the general formula R-B(OH)₂.[1][4] Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[5][6] This electron-deficient nature is the very source of its rich chemistry, rendering it a mild Lewis acid.[1][5][6]
-
Lewis Acidity and Boronate Formation: The empty p-orbital readily accepts electron density from Lewis bases. This is most notably observed in its interaction with diols or water to form a tetrahedral boronate complex, a feature critical for its role in biological sensing and certain catalytic cycles.[4][7][]
-
Stability and Handling: Compared to many other organometallic reagents, boronic acids are remarkably stable to air and moisture, often existing as handleable, crystalline solids.[1][5] However, a key practical consideration is their propensity to dehydrate, forming cyclic trimeric anhydrides known as boroxines.[1][6] This equilibrium can complicate characterization and stoichiometry, making proper storage under inert, dry conditions advisable for ensuring integrity.[1]
-
The Rise of Boronic Esters: To circumvent the challenges of boroxine formation and to modulate reactivity, boronic acids are frequently protected as esters.[9] Pinacol esters are the most common, offering enhanced stability for purification while often being sufficiently reactive for direct use in cross-coupling reactions.[9] For more demanding multi-step syntheses, highly stable protecting groups like N-methyliminodiacetyl (MIDA) have been developed, which render the boron center unreactive until a specific deprotection step is performed.[10][11][12]
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Nobel Prize-winning Suzuki-Miyaura coupling is arguably the most significant application of boronic acids, providing a powerful and versatile method for constructing carbon-carbon bonds, particularly biaryl structures common in pharmaceuticals.[1][2][3] Understanding the mechanism is key to troubleshooting and optimizing this reaction.
Mechanistic Rationale: The reaction's success lies in a synergistic catalytic cycle involving a palladium catalyst. Each step is a self-validating system where the choice of reagents directly influences the outcome.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dotted, color="#5F6368"]; ArPdX [label="Ar-Pd(II)-X\n(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=dotted, color="#5F6368"]; ArPdAr [label="Ar-Pd(II)-Ar'\n(L_n)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dotted, color="#5F6368"]; Product [label="Ar-Ar'", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];
// Invisible nodes for layout ArX_in [label="Ar-X", shape=plaintext]; Boronic_in [label="Ar'-B(OH)₂ + Base", shape=plaintext]; Base_out [label="[B(OH)₂X]⁻", shape=plaintext];
// Edges Pd0 -> OxAdd [arrowhead=none, color="#5F6368"]; OxAdd -> ArPdX [color="#5F6368"]; ArX_in -> OxAdd [label=" Organohalide", color="#EA4335"];
ArPdX -> Transmetal [arrowhead=none, color="#5F6368"]; Transmetal -> ArPdAr [color="#5F6368"]; Boronic_in -> Transmetal [label=" Activated Boronate", color="#4285F4"]; Transmetal -> Base_out [style=dashed, color="#5F6368"];
ArPdAr -> RedElim [arrowhead=none, color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\n Regeneration", color="#5F6368"]; RedElim -> Product [color="#EA4335"]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (Ar-X) bond. The choice of halide (I > Br > Cl) dictates the ease of this step.
-
Transmetalation: This is the crucial step where the boronic acid participates. A base (e.g., K₂CO₃, Cs₂CO₃) is essential; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which then transfers its organic group to the palladium center. The choice of a weaker or stronger base can be critical for substrates with base-sensitive functional groups.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst. The choice of phosphine ligands on the palladium can accelerate this final step.
Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water). The aqueous portion is often necessary to dissolve the inorganic base. Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Forging C-Heteroatom Bonds: The Chan-Evans-Lam (CEL) Coupling
While the Suzuki coupling is paramount for C-C bonds, the Chan-Evans-Lam (CEL) coupling has emerged as a vital tool for forming carbon-heteroatom bonds (C-N, C-O, C-S).[1][4] This copper-catalyzed reaction offers a valuable, air-stable alternative to palladium-based methods like the Buchwald-Hartwig amination.[13][14]
// Nodes CuII [label="Cu(II)(OAc)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LigandEx1 [label="Ligand Exchange\n(Amine/Alcohol)", shape=ellipse, style=dotted, color="#5F6368"]; Cu_Nuc [label="[Cu(II)-Nuc]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; LigandEx2 [label="Ligand Exchange\n(Boronic Acid)", shape=ellipse, style=dotted, color="#5F6368"]; Cu_Ar [label="[Ar-Cu(II)-Nuc]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination\n(Cu(III) -> Cu(I))", shape=ellipse, style=dotted, color="#5F6368"]; Product [label="Ar-Nuc", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuI [label="Cu(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(Air)", shape=ellipse, style=dotted, color="#5F6368"];
// Inputs Amine_in [label="R₂NH", shape=plaintext]; Boronic_in [label="ArB(OH)₂", shape=plaintext]; Air_in [label="O₂ (Air)", shape=plaintext];
// Edges CuII -> LigandEx1 [color="#5F6368"]; Amine_in -> LigandEx1 [color="#EA4335"]; LigandEx1 -> Cu_Nuc [color="#5F6368"]; Cu_Nuc -> LigandEx2 [color="#5F6368"]; Boronic_in -> LigandEx2 [color="#4285F4"]; LigandEx2 -> Cu_Ar [color="#5F6368"]; Cu_Ar -> RedElim [label=" via Cu(III) intermediate", color="#5F6368"]; RedElim -> Product [color="#EA4335"]; RedElim -> CuI [color="#5F6368"]; CuI -> Oxidation [color="#5F6368"]; Air_in -> Oxidation [color="#34A853"]; Oxidation -> CuII [label=" Catalyst\n Regeneration", color="#5F6368"]; } } Caption: A simplified mechanism for the Chan-Evans-Lam C-N coupling.
Field Insights and Protocol: A significant challenge in CEL chemistry has been the poor performance of aryl boronic acid pinacol (BPin) esters, especially with aryl amine coupling partners.[15] Recent work has shown that a mixed solvent system (e.g., MeCN/EtOH) and the use of molecular sieves can overcome this limitation, dramatically improving yields by managing inhibitory byproducts.[15][16]
Experimental Protocol: CEL Amination of an Aryl BPin Ester[16]
-
Setup: In a microwave vial open to the air, combine the aryl BPin ester (1.0 equiv, 0.3 mmol), the aryl amine (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and powdered 3 Å molecular sieves.
-
Solvent and Base: Add Et₃N (2.0 equiv) followed by the solvent system of MeCN/EtOH (20:1 ratio, 1 M concentration relative to the BPin ester).
-
Reaction: Seal the vial and stir at 80 °C for 24 hours.
-
Work-up: After cooling, filter the reaction mixture through celite, washing with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired N-aryl product.
Boronic Acids as Catalysts: The Direct Amidation Revolution
Beyond their role as stoichiometric reagents, boronic acids themselves can serve as powerful catalysts.[17] Direct amidation—the formation of an amide from a carboxylic acid and an amine—is a prime example. This approach avoids wasteful activating agents (like DCC) and harsh conditions, aligning with the principles of green chemistry.[18]
The catalytic activity is driven by the boronic acid's ability to form a reactive acyloxyboron intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.[17][19]
Data-Driven Catalyst Selection: The choice of boronic acid catalyst significantly impacts reaction efficiency. Generally, arylboronic acids bearing electron-withdrawing groups are more Lewis acidic and thus more active catalysts.
| Boronic Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 3,4,5-Trifluorophenylboronic acid | 1 | Toluene | 111 | 94-95 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | 111 | ~90 |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 5 | Fluorobenzene | 85 | 64 |
| (Data synthesized from reference[20] for the model reaction of benzoic acid and benzylamine) |
Experimental Protocol: Boronic Acid-Catalyzed Direct Amidation
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the carboxylic acid (1.0 equiv), the amine (1.0-1.2 equiv), and the arylboronic acid catalyst (1-5 mol%).
-
Solvent: Add a solvent capable of azeotropically removing water, such as toluene or xylene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the amide product. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate solvent (e.g., Ethyl Acetate) and wash with a mild acid (e.g., 1M HCl) and/or base (e.g., sat. NaHCO₃) to remove any unreacted starting materials. Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
Advanced Applications in Drug Discovery and Diagnostics
The unique properties of boronic acids have secured their role in cutting-edge applications, particularly for drug development professionals.
-
As Pharmacophores in Approved Drugs: The boron atom's ability to form stable, reversible covalent bonds with active site serines or threonines in enzymes is a powerful mechanism for inhibition.[7] This strategy is exemplified by the proteasome inhibitor Bortezomib (Velcade®) and the second-generation oral inhibitor Ixazomib , both used to treat multiple myeloma.[21][22] More recently, Vaborbactam was approved as a β-lactamase inhibitor, where the boronic acid neutralizes bacterial resistance enzymes.[21][22]
-
As Tools for Chemical Biology and Sensing: The reversible interaction between boronic acids and cis-1,2- or 1,3-diols is the basis for their use as sensors for carbohydrates.[2][7][23] This has led to the development of fluorescent probes for glucose monitoring and for imaging specific glycans that are overexpressed on the surface of cancer cells.[24][25][26][27]
// Structures BoronicAcid [label=<
RB | HO''OH
];
Diol [label=<
HO | R' | HO
];
BoronateEster [label=<
RB⁻ / O-O / R'
];
// Labels Plus [label="+", fontsize=16]; Equilibrium [label=< ⇌ >, color="#4285F4"]; Water [label="+ 2 H₂O", fontsize=10];
// Layout {rank=same; BoronicAcid; Plus; Diol; Equilibrium; BoronateEster; Water;} BoronicAcid -> Plus [style=invis]; Plus -> Diol [style=invis]; Diol -> Equilibrium [style=invis]; Equilibrium -> BoronateEster [style=invis]; BoronateEster -> Water [style=invis]; } } Caption: Reversible covalent binding of a boronic acid to a diol.
Conclusion
Boronic acids are far more than simple synthetic intermediates; they are a versatile platform for molecular construction. From forging robust C-C bonds in complex APIs to enabling novel catalytic transformations and creating sophisticated biological probes, their utility continues to expand. For the modern researcher, a deep, mechanistic understanding of their reactivity and a command of field-tested protocols are essential for leveraging their full potential to accelerate discovery and innovation.
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Understanding Boronic Acids: Properties and Synthesis Uses. (n.d.). Acme Bioscience. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. Retrieved from [Link]
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Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). Autech. Retrieved from [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
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A Comprehensive Overview of Boronic Acids & Derivatives. (2025). MolecularCloud. Retrieved from [Link]
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Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate. Retrieved from [Link]
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Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing. Retrieved from [Link]
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Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Introduction, Interconversion and Removal of Boron Protecting Groups. (n.d.). American Chemical Society. Retrieved from [Link]
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Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. Retrieved from [Link]
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Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved from [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Recent development of boronic acid-based fluorescent sensors. (n.d.). PubMed Central. Retrieved from [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. (n.d.). PMC - NIH. Retrieved from [Link]
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Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed. Retrieved from [Link]
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The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Boronic acids : everything you need to know! (n.d.). Interchim – Blog. Retrieved from [Link]
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Electrochemical sensing using boronic acids. (2015). University of Bath's research portal. Retrieved from [Link]
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Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]
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Boronic acid catalysis. (2019). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Boronic acids for fluorescence imaging of carbohydrates. (2015). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved from [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ScienceDirect. Retrieved from [Link]
-
Design and discovery of boronic acid drugs. (2020). PubMed. Retrieved from [Link]
-
Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. (n.d.). ChemRxiv. Retrieved from [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. (n.d.). PMC. Retrieved from [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Boron-Carbohydrate Interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Book Review: Boronic Acids - Dennis G. Hall. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central. Retrieved from [Link]
-
Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. (2016). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- Protecting groups for boronic acids. (n.d.). Google Patents.
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery and Development. Retrieved from [Link]
-
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Methodological & Application
Suzuki coupling protocol using (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
An Application Note and In-Depth Protocol for the Suzuki-Miyaura Cross-Coupling of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Introduction: The Convergence of Privileged Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[1] Its applications are particularly profound in drug discovery and materials science, where the precise construction of complex molecular architectures is paramount.[4][5]
This guide focuses on a substrate of significant interest: this compound. The dibenzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antibacterial properties.[6][7] Furthermore, its rigid, planar structure and rich electronic properties make it a highly sought-after building block for advanced materials like Organic Light-Emitting Diodes (OLEDs), where it can facilitate efficient electron transport.[8][9][10]
By providing a detailed protocol for the use of this specific boronic acid, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively incorporate the valuable 6-phenyldibenzofuran moiety into their target molecules.
The Mechanism: A Palladium-Orchestrated Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst.[11][12] The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11][13]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This irreversible step oxidizes the palladium from Pd(0) to a square planar Pd(II) species.[11][12]
-
Transmetalation : This is the crucial bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is complex and its exact mechanism is still debated, but it is universally recognized that it requires activation by a base.[1][3][13][14] The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [Ar²B(OH)₃]⁻.[3][15] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new Ar¹-Pd-Ar² intermediate.[1][13]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
The choice of catalyst, ligand, base, and solvent is critical and interdependent, influencing reaction rates, yields, and the suppression of side reactions like protodeboronation.[2][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-phenyldibenzo[b,d]furan
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole. The sterically demanding nature of the dibenzofuran scaffold informs the choice of a modern catalyst system.[16][17] Buchwald's SPhos ligand, known for its high activity with challenging substrates, is selected here.[18][19]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Stoichiometry |
| This compound | 302.13 | 363 | 1.2 | 1.2 equiv |
| 4-Bromoanisole | 187.04 | 187 | 1.0 | 1.0 equiv |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 2 mol% |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.53 | 16.4 | 0.04 | 4 mol% |
| Potassium Phosphate (K₃PO₄), anhydrous, powdered | 212.27 | 637 | 3.0 | 3.0 equiv |
| 1,4-Dioxane, anhydrous | - | 8 mL | - | - |
| Water, degassed | - | 2 mL | - | - |
Equipment
-
Oven-dried 25 mL Schlenk flask or microwave vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere)
-
Place the magnetic stir bar, this compound (363 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and powdered K₃PO₄ (637 mg, 3.0 mmol) into the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[20] Rationale: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of unwanted side products. An inert atmosphere is crucial for high yields.[21]
2. Solvent Addition
-
Using a syringe, add anhydrous 1,4-dioxane (8 mL) to the flask.
-
Using a separate syringe, add degassed water (2 mL). Rationale: A mixture of an organic solvent and water is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[1][18]
-
The mixture should be stirred to create a suspension.
3. Reaction Execution
-
Lower the flask into an oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously. The color may change, often turning dark brown or black, which can indicate the formation of Pd(0) nanoparticles.[22]
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). Spot the reaction mixture against the 4-bromoanisole starting material. The reaction is typically complete within 4-18 hours.[23]
4. Reaction Workup
-
Once TLC indicates the consumption of the limiting reagent (4-bromoanisole), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with brine (30 mL). Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.[21]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[24]
5. Purification
-
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
A solvent gradient, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is recommended to elute the product.[21][24]
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them to yield the purified 4-(4-methoxyphenyl)-6-phenyldibenzo[b,d]furan as a solid.[25]
6. Analysis
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, ensure the inert atmosphere technique is rigorous and that the solvents are truly anhydrous and properly degassed. The quality of the palladium catalyst is also critical; older catalysts may be less active.[26]
-
Protodeboronation: The appearance of phenyldibenzofuran (the product of the boronic acid reacting with a proton source) indicates that protodeboronation is a competing side reaction. Using a stronger, non-aqueous base or ensuring anhydrous conditions can sometimes mitigate this.
-
Homocoupling: Formation of biaryl products from the coupling of two aryl halides or two boronic acids can occur. This is often minimized by using effective ligands like SPhos that promote the desired cross-coupling pathway.[27]
-
Steric Hindrance: The this compound is a sterically encumbered substrate. If coupling with an equally hindered aryl halide proves difficult, screening alternative ligands (e.g., XPhos) or increasing the reaction temperature may be necessary.[16][18]
Conclusion
The Suzuki-Miyaura coupling is a powerful and adaptable tool for constructing C-C bonds. The protocol provided here offers a robust starting point for the successful coupling of this compound, a building block of high value in both pharmaceutical and materials science research. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can effectively troubleshoot and adapt this protocol to synthesize a wide array of novel and complex molecular structures.
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-
Wikipedia. Suzuki reaction. [Link]
-
Alsafari, I., & Al-Abadleh, H. A. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Al-Snafi, A. E. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Preprints.org. [Link]
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Stockland, R. A., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
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Saha, A., & Saha, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
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Saha, A., & Saha, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
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Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014-02-06). [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. (2024-02-23). [Link]
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ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
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ResearchGate. Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. [Link]
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ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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Singleton, D. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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The Chemists' Cookbook. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ResearchGate. Medicinal active applications of Dibenzofuran derivatives. (2022-07-02). [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
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San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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PubMed Central. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
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Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of dibenzofurans. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern OLED Technology. (2025-10-11). [Link]
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ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ResearchGate. What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. (2020-08-11). [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ChemSrc. CAS.1010068-85-5 this compound. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dibenzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dibenzofuran Scaffold
The dibenzofuran motif is a privileged heterocyclic structure prominently featured in a multitude of natural products and pharmacologically active compounds. Its rigid, planar geometry and unique electronic properties contribute to its ability to interact with various biological targets, leading to a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the dibenzofuran core is of paramount importance to medicinal chemists and the broader drug discovery community.
Among the array of synthetic tools available for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and widely adopted strategy.[1] This reaction is celebrated for its operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of its boron-based reagents and byproducts.[1][3] These attributes make it an ideal choice for the late-stage functionalization of complex molecules, a common requirement in drug development programs. This guide provides an in-depth exploration of the application of palladium catalysts in the Suzuki-Miyaura coupling of dibenzofuran boronic acids with a variety of aryl and heteroaryl halides, offering both mechanistic insights and practical, field-tested protocols.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The ancillary ligands coordinated to the palladium center play a crucial role in modulating the catalyst's stability, reactivity, and selectivity throughout this cycle.[2]
The catalytic cycle can be dissected into three key elementary steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The reactivity of the organic halide in this step generally follows the trend I > Br > Cl > OTf.[5]
-
Transmetalation: In this pivotal step, the organic moiety from the organoboron reagent (in this case, the dibenzofuran group from the boronic acid) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond in the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Sources
Application Notes & Protocols: Synthesis of Blue-Emitting OLED Materials with Dibenzofuran Scaffolds
Abstract: The development of stable, efficient, and deep-blue emitting materials is a critical challenge in the advancement of Organic Light-Emitting Diode (OLED) technology.[1] Dibenzofuran (DBF) has emerged as a premier building block for these materials, primarily due to its high triplet energy, excellent thermal stability, and rigid planar structure, which are conducive to achieving superior electroluminescent performance.[2][3] This guide provides a comprehensive overview of the design principles, core synthetic methodologies, and detailed experimental protocols for creating high-performance blue-emitting OLED materials based on the dibenzofuran scaffold. We will delve into the causality behind synthetic choices, from precursor functionalization to the nuances of palladium-catalyzed cross-coupling reactions, and conclude with rigorous purification techniques essential for fabricating state-of-the-art OLED devices.
The Rationale for Dibenzofuran in Blue Emitters
The efficacy of a blue OLED emitter, particularly in phosphorescent or Thermally Activated Delayed Fluorescence (TADF) devices, is fundamentally tied to the triplet energy (T₁) of its host material. To prevent reverse energy transfer from the blue dopant to the host, the host's T₁ must be significantly higher than that of the emitter (~2.7-3.0 eV).[2] Dibenzofuran is an exemplary core for this purpose.
Key Advantages of the Dibenzofuran Scaffold:
-
High Triplet Energy: The inherent electronic structure of DBF provides a high triplet energy level, often exceeding 2.95 eV, making it an ideal platform for hosting blue phosphorescent and TADF emitters without quenching their emission.[2]
-
Thermal and Morphological Stability: The rigid, fused-ring structure of dibenzofuran imparts excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (Td) often observed in its derivatives.[2][3] This stability is crucial for ensuring long operational lifetimes in OLED devices, which are susceptible to degradation under thermal stress.
-
Tunable Bipolar Properties: While the intrinsic charge transport capability of dibenzofuran itself can be limited, its structure offers four distinct substitution positions (C2, C3, C4, etc.) for chemical modification.[2][4] By strategically attaching electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties, researchers can precisely tune the material's properties to achieve balanced charge injection and transport, a critical factor for high-efficiency devices.[2][5]
The following diagram illustrates the fundamental design strategy for creating a bipolar host material using a dibenzofuran core.
Caption: Logic for constructing bipolar hosts from a DBF core.
Core Synthetic Methodologies
The construction of complex dibenzofuran-based emitters relies heavily on modern palladium-catalyzed cross-coupling reactions. These methods offer unparalleled efficiency and functional group tolerance for forming the necessary carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a versatile method for forming C-C bonds between a halide (typically bromide or iodide) and an organoboron species.[6] It is widely used to link the dibenzofuran core to other aromatic systems, such as fluorene, anthracene, or other functional groups.[2][7]
Causality & Key Considerations:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand is standard. The choice of ligand is critical and can influence reaction rate and yield.
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid. The reaction is often performed in a mixture of an organic solvent (like toluene or dioxane) and water to facilitate the dissolution of both organic and inorganic reagents.[6][8]
-
Precursor: The synthesis starts with a halogenated dibenzofuran, such as 2-bromodibenzofuran or 2,8-dibromodibenzofuran, which serves as the electrophilic partner.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
For attaching nitrogen-containing moieties like carbazole, phenoxazine, or various amines, the Buchwald-Hartwig amination is the gold standard.[10] This Pd-catalyzed reaction forms a C-N bond between an aryl halide and an amine.
Causality & Key Considerations:
-
Reaction Conditions: This reaction is highly sensitive to atmospheric oxygen and moisture. Therefore, an inert atmosphere (Nitrogen or Argon) and anhydrous solvents are mandatory to protect the catalyst's activity.
-
Catalyst System: The choice of palladium precursor and, critically, the sterically hindered phosphine ligand (e.g., XPhos, t-BuXPhos) is key to achieving high yields.[11][12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, making it a more active nucleophile.[11][13]
-
Microwave-Assisted Synthesis: For both Suzuki and Buchwald-Hartwig reactions, microwave irradiation has proven to be a powerful tool, dramatically reducing reaction times from many hours to mere minutes while often improving yields.[11][13][14]
Detailed Application Protocol: Synthesis of 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)
This protocol details the synthesis of 28CzDBF, a well-characterized and high-performance hole-transporting type host material.[15] The procedure is a classic example of a double Buchwald-Hartwig amination.
Materials and Equipment
-
Reagents: 2,8-dibromodibenzo[b,d]furan (98%), 9H-Carbazole (98%), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri-tert-butylphosphine (P(t-Bu)₃), Sodium tert-butoxide (NaOt-Bu, 98%), Anhydrous Toluene.
-
Equipment: Schlenk flask, magnetic stirrer/hotplate, condenser, nitrogen/argon gas line with bubbler, cannulas, syringes, rotary evaporator, column chromatography setup, TLC plates (silica gel).
Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |
| 2,8-dibromodibenzofuran | 326.00 | 5.0 | 1.63 | 1.0 |
| 9H-Carbazole | 167.21 | 11.0 | 1.84 | 2.2 |
| Pd₂(dba)₃ | 915.72 | 0.1 | 0.092 | 0.02 |
| P(t-Bu)₃ | 202.29 | 0.4 | 0.081 | 0.08 |
| NaOt-Bu | 96.10 | 12.0 | 1.15 | 2.4 |
| Anhydrous Toluene | - | - | 50 mL | - |
Step-by-Step Synthesis Procedure
Caption: Workflow for the synthesis of 28CzDBF.
-
Inert Atmosphere Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Thoroughly dry all glassware in an oven beforehand. Purge the entire system with dry nitrogen or argon for at least 15 minutes. Causality: The Pd(0) catalyst is extremely sensitive to oxidation, which deactivates it. An inert atmosphere is non-negotiable for success.
-
Reagent Addition: Under a positive flow of nitrogen, add 2,8-dibromodibenzofuran (1.63 g, 5.0 mmol), 9H-Carbazole (1.84 g, 11.0 mmol), sodium tert-butoxide (1.15 g, 12.0 mmol), and Pd₂(dba)₃ (92 mg, 0.1 mmol) to the flask.
-
Solvent and Ligand Addition: Add 50 mL of anhydrous toluene via a cannula. Finally, add the tri-tert-butylphosphine ligand (0.081 g, 0.4 mmol) via syringe. Causality: The bulky, electron-rich P(t-Bu)₃ ligand stabilizes the palladium center and facilitates the crucial reductive elimination step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to reflux (~110 °C) under a continuous nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate solvent system. The disappearance of the starting material spot (2,8-dibromodibenzofuran) indicates the reaction is nearing completion (typically 18-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product should be purified by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane.
-
Final Product Isolation: Combine the pure fractions and remove the solvent. Further purify the resulting solid by recrystallization from a dichloromethane/hexane mixture to yield 28CzDBF as a white powder. Dry the final product under high vacuum.
Purification and Characterization: The Path to OLED-Grade Material
The performance and, most critically, the operational lifetime of an OLED device are exquisitely sensitive to impurities.[16] Halogenated compounds, in particular, are known to be detrimental even at parts-per-million (ppm) levels.[16] Therefore, a multi-step purification process is mandatory.
-
Column Chromatography: The initial purification step to remove bulk impurities, unreacted starting materials, and catalyst residues.
-
Recrystallization: An effective method for removing closely related side-products, leading to a highly crystalline material.
-
Sublimation: The ultimate purification step for small-molecule OLED materials.[17] Under high vacuum and elevated temperature, the material is sublimated and redeposited, leaving behind non-volatile impurities. This process is often repeated multiple times to achieve >99.9% purity.
Characterization: The identity and purity of the synthesized material must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.[16]
Performance Data of Dibenzofuran-Based Blue Emitters
The success of a synthetic strategy is ultimately measured by the performance of the final material in a fabricated OLED device. The table below summarizes key performance metrics for several dibenzofuran-based blue host and emitter materials reported in the literature.
| Material Name | Role | Max EQE (%) | CIE Coordinates (x, y) | PLQY (%) | Ref. |
| DBFtPA | Host | 7.26 | (0.13, 0.12) | 54 | [18] |
| 26CzDBF | Host | 22.9 | (0.14, 0.16) | N/A | [15] |
| DBF-BP | Dopant | 8.03 | N/A | N/A | [2] |
| DBFPO-based | Host | 10.1 | N/A | N/A | [19][20] |
| Bianthracene-DBF | Emitter | 2.11 | (0.17, 0.14) | N/A | [21] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage color coordinates; PLQY: Photoluminescence Quantum Yield.
These data highlight the capability of the dibenzofuran scaffold to serve as the foundation for materials that achieve high efficiency and deep blue color purity, essential metrics for next-generation displays. The 26CzDBF material, for instance, demonstrates that strategic functionalization of the DBF core can lead to devices with external quantum efficiencies well over 20%, a benchmark for high-performance OLEDs.[15]
References
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Lee, J., et al. (2021). Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. ResearchGate. Available at: [Link]
-
Park, S., et al. (2025). High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Journal of Luminescence. Available at: [Link]
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Kim, J., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health (NIH). Available at: [Link]
-
Lee, S. H., et al. (2017). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. PubMed. Available at: [Link]
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Li, M., et al. Dibenzofuran/dibenzothiophene as the secondary electron-donors for highly efficient blue thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Available at: [Link]
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Park, Y., et al. Selective decoration of dibenzofuran with multi-donors and a triazine acceptor for triplet to singlet up-conversion. Journal of Materials Chemistry C. Available at: [Link]
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Lee, J., et al. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry. Available at: [Link]
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Lee, J., et al. (2018). Regio-Isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]
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Rojas, J. I. G., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available at: [Link]
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Williams, J. A. G., et al. (2005). A Dibenzofuran-Based Host Material for Blue Electrophosphorescence. American Chemical Society. Available at: [Link]
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
- CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material. Google Patents.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. Available at: [Link]
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Zhang, L., et al. (2025). Dibenzofuran-based Blue Hot Exciton Materials: Enabling High-Efficiency and Long-Lifetime Solution-Processed OLEDs. ResearchGate. Available at: [Link]
-
Rojas, J. I. G., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]
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Kim, Y., et al. (2017). Blue Electroluminescent Dibenzofuran-Substituted Bianthracene Derivatives. Ingenta Connect. Available at: [Link]
-
Lee, J., et al. (2019). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. O-led. Available at: [Link]
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Di Nuzzo, D., et al. (2024). New[2]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C. Available at: [Link]
-
Buesing, A., et al. (2015). Purity of OLED-Materials and the Implication on DevicePerformance. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Mphahlele, M. J., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PMC. Available at: [Link]
-
Williams, J. A. G., et al. (2005). A Dibenzofuran-Based Host Material for Blue Electrophosphorescence. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2015). A thermally stable anthracene derivative for application in organic thin film transistors. Organic Electronics. Available at: [Link]
-
Gudeika, D., et al. (2022). Status and Challenges of Blue OLEDs: A Review. PMC. Available at: [Link]
-
Al-Masum, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
-
Faiz, A., et al. (2023). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PMC. Available at: [Link]
-
Rauf, A., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available at: [Link]
-
Lipshutz, B. H., et al. (2011). Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chemistry. Available at: [Link]
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- 14. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
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Application Notes and Protocols for (6-Phenyldibenzo[b,d]furan-4-yl)boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of privileged structural motifs in a single molecular entity is a cornerstone of modern medicinal chemistry. (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid represents a unique building block that marries the biologically active dibenzofuran core with the versatile reactivity of a boronic acid. This guide provides an in-depth exploration of its application, focusing on the synthesis of novel kinase inhibitors and other potentially therapeutic agents. We will delve into the strategic rationale for its use, detailed synthetic protocols, and the underlying mechanistic principles that govern its reactivity.
I. The Strategic Value of the (6-Phenyldibenzo[b,d]furan-4-yl) Scaffold
The dibenzofuran moiety is a well-established pharmacophore, present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The addition of a phenyl group at the 6-position can further enhance these properties through increased lipophilicity and potential for π-stacking interactions with biological targets.
The true synthetic power of this scaffold, however, lies in the boronic acid functional group at the 4-position. Boronic acids are exceptionally versatile intermediates in organic synthesis, most notably for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the formation of carbon-carbon bonds with a high degree of functional group tolerance and stereospecificity, making it an indispensable tool in the construction of complex molecular architectures.
The strategic placement of the boronic acid on the dibenzofuran core provides a direct and efficient route to a diverse library of 4-substituted-6-phenyldibenzofuran derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at a key position, a critical step in the optimization of lead compounds in drug discovery.
II. Application in Kinase Inhibitor Synthesis: A Case Study
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The dibenzofuran scaffold has been identified as a promising core for the design of novel kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow from boronic acid to a potential kinase inhibitor.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-6-phenyldibenzo[b,d]furan
This protocol is a robust starting point for the coupling of this compound with a heteroaryl halide. Optimization of reaction conditions may be necessary for different coupling partners.
Materials:
-
This compound (1.0 eq)
-
4-bromo-1-methyl-1H-pyrazole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromo-1-methyl-1H-pyrazole, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent volume should be sufficient to dissolve the reactants (a concentration of approximately 0.1 M with respect to the boronic acid is a good starting point).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1-methyl-1H-pyrazol-4-yl)-6-phenyldibenzofuran.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and tolerance of a wide range of functional groups.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
III. Synthesis of Benzofuran Pyrimidine Derivatives as PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4 has been shown to be an effective strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Benzofuran-based compounds have been identified as potent PDE4 inhibitors.
The following protocol outlines a synthetic route to a benzofuran pyrimidine derivative, a class of compounds with demonstrated PDE4 inhibitory activity. While this example does not directly start from this compound, it illustrates a key synthetic strategy for functionalizing the benzofuran core to produce medicinally relevant molecules.
Synthetic Pathway for a Benzofuran Pyrimidine Derivative
Caption: Synthesis of a benzofuran pyrimidine derivative for PDE4 inhibition.
Protocol for the Synthesis of a Benzofuran Pyrimidine Derivative
This multi-step synthesis involves the formation of a chalcone intermediate followed by cyclization to form the pyrimidine ring.
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-7-methoxybenzofuran and an appropriately substituted aromatic aldehyde in ethanol.
-
Base Addition: Add an aqueous solution of potassium hydroxide dropwise to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Workup: Filter the precipitate, wash with cold ethanol, and dry to obtain the chalcone intermediate.
Step 2: Synthesis of the Benzofuran Pyrimidine Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate and guanidine hydrochloride in ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol to the reaction mixture.
-
Reaction: Reflux the mixture for 24-48 hours.
-
Workup: Cool the reaction mixture and pour it into ice-water. Acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure benzofuran pyrimidine derivative.
IV. Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 5-bromopyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 78 |
| 3 | 2-chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 65 |
V. Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its inherent biological relevance, coupled with the synthetic tractability afforded by the boronic acid moiety, makes it an ideal starting point for the generation of diverse compound libraries targeting a range of therapeutic areas. The protocols outlined in this guide provide a solid foundation for the synthesis of novel kinase inhibitors and other biologically active molecules. Future applications of this scaffold will undoubtedly expand as our understanding of the medicinal chemistry of dibenzofuran derivatives continues to grow.
VI. References
-
Shoaib Savanur, M. R., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374.
-
Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269.
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568.
-
Regan, J. R., et al. (1999). Benzofuran based PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 7(6), 1131-1139.
-
Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(22), 5744–5747.
-
Lee, D., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8(1), 1-8.
-
Yurttaş, L., Abu Mohsen, U., & Ozkan, Y. (2016). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1177-1183.
-
Flynn, B. L., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6539.
-
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4987.
-
Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry, 259(24), 15106-15114.
-
Kinder, D. H., & Elslager, E. F. (1992). U.S. Patent No. 5,106,948. Washington, DC: U.S. Patent and Trademark Office.
-
Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.
-
Bandgar, B. P., et al. (2010). Synthesis and biological evaluation of a novel series of 1H-pyrazole-4-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7306-7308.
Sources
Reaction conditions for coupling aryl halides with (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
An Application Guide to Suzuki-Miyaura Coupling: Protocols for the Synthesis of Biaryls using (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the coupling of various aryl halides with this compound. This specific transformation is of high value in the synthesis of complex polyaromatic structures relevant to pharmaceuticals, agrochemicals, and materials science. We will delve into the critical reaction parameters, offer optimized, step-by-step protocols, and provide a guide for troubleshooting common issues, grounding our recommendations in established mechanistic principles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor in this step, generally following the trend I > Br > OTf > Cl.[2][4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the dibenzofuranyl moiety in this case) to the Pd(II) complex, displacing the halide. The base is essential for the formation of a more nucleophilic "ate" complex [ArB(OH)₃]⁻, which facilitates this transfer.[5][6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling a sterically demanding partner like this compound hinges on the careful selection of several key components.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for simple substrates, couplings involving sterically hindered partners or less reactive aryl chlorides necessitate more sophisticated systems.[7][8]
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that are combined with a phosphine ligand to generate the active Pd(0) catalyst in situ.[2]
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, bulky, electron-rich monophosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are often superior.[4][9] They promote faster oxidative addition and reductive elimination.
-
Pre-catalysts: Modern pre-catalysts, such as XPhos Pd G3, are air- and moisture-stable complexes that rapidly form the active Pd(0) species under reaction conditions.[10] This offers greater reproducibility and is highly recommended.[11]
The Critical Role of the Base
The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[5] Its primary role is to react with the boronic acid to form a more nucleophilic borate anion, which is the active species in the transmetalation step.[6]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.
-
K₃PO₄: A stronger base, often effective for coupling aryl chlorides or when protodeboronation is an issue.[11]
-
Cs₂CO₃: A highly effective but more expensive base, often used for difficult couplings due to its high solubility in organic solvents.
-
Fluoride Anions: Potassium fluoride (KF) can be used, particularly if the substrate contains base-sensitive functional groups like esters.[5]
Solvent System Selection
The solvent must solubilize the reagents and facilitate the reaction. Aprotic solvents are standard, often in the presence of water.
-
Common Solvents: Dioxane, tetrahydrofuran (THF), and toluene are widely used.[2]
-
Aqueous Conditions: The presence of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[14][15] Typical solvent ratios might be Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[16]
-
Degassing: It is critical to degas the solvent and the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[16]
Experimental Protocols
The following protocols are designed as robust starting points for the coupling of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: General Conditions for Aryl Bromides
This protocol is a reliable starting point for coupling with electron-rich, electron-poor, or sterically hindered aryl bromides.
-
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk flask, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
-
Protocol B: Conditions for Challenging Aryl Chlorides
Aryl chlorides are less reactive and require a more active catalyst system and potentially higher temperatures. The use of a palladium pre-catalyst is highly recommended for reproducibility.
-
Reagents & Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 catalyst (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (4 mL)
-
Degassed Water (0.4 mL)
-
Oven-dried reaction vial with a screw cap and magnetic stir bar
-
-
Procedure:
-
In a glovebox or under a positive flow of argon, add the aryl chloride, this compound, XPhos Pd G3, and Cs₂CO₃ to the reaction vial.
-
Add the degassed toluene and water via syringe.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated aluminum heating block at 110-120 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure described in Protocol A.
-
Data Summary and Troubleshooting
The optimal conditions can vary based on the specific aryl halide used. The following table provides a general guideline for expected outcomes and adjustments.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride / Triflate | Rationale & Comments |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | XPhos/RuPhos Pd G3 Pre-catalyst | Aryl chlorides require more electron-rich and bulky ligands to facilitate the difficult oxidative addition step.[7] |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ or Cs₂CO₃ | Stronger bases are often needed for less reactive coupling partners.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, Toluene/H₂O | Solvent choice can influence selectivity and reaction rate, but these systems are broadly applicable.[14] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are required to overcome the larger activation barrier for oxidative addition of aryl chlorides. |
| Typical Yield | Good to Excellent | Moderate to Good | Reflects the inherent difference in reactivity of the aryl halides. |
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly soluble reagents. | Use a fresh bottle of catalyst or a pre-catalyst; Ensure proper degassing[4]; Increase temperature; Try a different solvent system (e.g., add DMF as a co-solvent[16]). |
| Protodeboronation | Boronic acid instability (hydrolysis); Reaction conditions too harsh (strong base, high temp, long time). | Use a milder base (e.g., K₂CO₃ or KF)[5]; Lower the reaction temperature; Use the boronic acid pinacol (BPin) ester instead, which is more stable.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Ensure thorough degassing of all solvents and the reaction vessel[4]; Use a more stable ligand or pre-catalyst. |
| Dehalogenation of Aryl Halide | Side reaction, often promoted by certain bases or impurities. | Try a different base (e.g., switch from a carbonate to a phosphate); Ensure high purity of starting materials. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a powerful method for accessing complex biaryl structures. Success relies on the rational selection of a highly active palladium catalyst system, an appropriate base, and carefully controlled, oxygen-free reaction conditions. By utilizing modern, well-defined pre-catalysts with bulky, electron-rich phosphine ligands, even challenging couplings with aryl chlorides can be achieved in good yields. The protocols and guidelines presented here serve as a robust starting point for further optimization and application in diverse research and development settings.
References
- G. A. Molander, "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances," C. R. Chim., 2002, 5, 49-65. (URL not available in search results)
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." (n.d.). [Link]
- Couto, C. G., et al. (2014). "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." Chemistry – A European Journal, 20(21), 6439-6446. (URL not available in search results)
- Billingsley, K. L., & Buchwald, S. L. (2016). "Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides." Angewandte Chemie International Edition, 55(42), 13241-13245. (URL not available in search results, link is to Semantic Scholar)
-
Yoneda Labs. (n.d.). "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]
-
Reeves, J. T., et al. (2019). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." ACS Catalysis, 9(8), 7113-7118. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
NRO Chemistry. (2023). "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. [Link]
-
Sun, J., et al. (2018). "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES." ResearchGate. [Link]
-
Nasrollahzadeh, M., et al. (2016). "The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids..." ResearchGate. [Link]
-
Singh, A., et al. (2021). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Organic & Biomolecular Chemistry, 19(32), 6964-6969. [Link]
-
Synple Chem. (n.d.). "Application Note - Suzuki-Miyaura Cross-Coupling." Scribd. [Link]
- Chen, J., et al. (2014). "Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water." RSC Advances, 4(10), 5003-5007. (URL not available in search results)
-
Reddit r/Chempros. (2024). "How to approach choosing reaction conditions for Suzuki?" [Link]
-
Yi, W-B., et al. (2018). "Highly Efficient Method for Suzuki Reactions in Aqueous Media." Molecules, 23(11), 2901. [Link]
-
Molander, G. A., & Ellis, N. (2007). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Accounts of chemical research, 40(4), 275–286. [Link]
-
Boruah, P. R., et al. (2015). "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature." Royal Society of Chemistry. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Application Notes and Protocols: (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid in Conjugated Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dibenzofuran Derivatives in Advanced Organic Electronics
The pursuit of next-generation organic electronic materials has led to a focus on rigid, planar molecular structures that can facilitate efficient charge transport and exhibit desirable photophysical properties. Dibenzofuran derivatives have emerged as a prominent class of compounds in this field, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. Their inherent rigidity and electronic characteristics make them ideal building blocks for conjugated polymers.
(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a key monomer that introduces a unique combination of a dibenzofuran core and a pendant phenyl group into a polymer backbone. This specific structure is designed to enhance the performance of the resulting polymer by:
-
Improving solubility and processability: The non-coplanar phenyl group can disrupt intermolecular packing, leading to better solubility in common organic solvents.
-
Tuning electronic properties: The electron-rich dibenzofuran moiety contributes to the polymer's hole-transporting capabilities.
-
Enhancing thermal stability: The rigid aromatic structure imparts high thermal stability to the polymer, a crucial factor for device longevity.
This application note provides a comprehensive guide to the use of this compound in the synthesis of conjugated polymers via Suzuki-Miyaura cross-coupling, including a detailed experimental protocol and expected material properties.
Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Polymerization
The synthesis of conjugated polymers from this compound is typically achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and is widely used in the synthesis of polyarylenes[2].
The catalytic cycle of the Suzuki-Miyaura polymerization involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a dibromo-comonomer) to form a Pd(II) species.
-
Transmetalation: The boronic acid monomer, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl unit, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Figure 1: Simplified schematic of the Suzuki-Miyaura cross-coupling polymerization.
Experimental Protocol: Synthesis of Poly[(6-phenyldibenzo[b,d]furan-4-yl)-alt-2,7-(9,9-dihexylfluorene)]
This protocol describes the synthesis of a representative alternating copolymer using this compound and 2,7-dibromo-9,9-dihexylfluorene.
Materials and Reagents:
-
This compound
-
2,7-dibromo-9,9-dihexylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase-transfer catalyst)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
-
Reactant Charging: To a Schlenk flask, add this compound (1.0 equiv), 2,7-dibromo-9,9-dihexylfluorene (1.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by an aqueous solution of the base (e.g., 2 M Na₂CO₃). A phase-transfer catalyst such as Aliquat 336 can be added to improve the reaction rate.
-
Degassing: The reaction mixture should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically run for 24-72 hours.
-
End-capping: To control the molecular weight and terminate the polymer chains, an end-capping agent (e.g., phenylboronic acid or bromobenzene) can be added towards the end of the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and oligomers.
-
Further purification can be achieved by Soxhlet extraction with solvents like methanol, acetone, and hexane to remove low molecular weight fractions.
-
The purified polymer is then dissolved in a suitable solvent (e.g., chloroform or THF) and reprecipitated into methanol.
-
For highly pure samples, column chromatography using silica gel may be employed.
-
-
Drying: The final polymer is collected by filtration and dried under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours.
Figure 2: A generalized workflow for the synthesis of conjugated polymers using Suzuki polycondensation.
Characterization and Expected Properties
The resulting polymers should be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and thermal analysis (TGA and DSC) to assess thermal stability.
Photophysical Properties
Polymers incorporating the (6-Phenyldibenzo[b,d]furan-4-yl) unit are expected to be highly fluorescent materials. The photophysical properties are crucial for their application in OLEDs.
| Property | Representative Value | Reference |
| Absorption Maximum (λ_abs) | 350 - 400 nm | [3][4] |
| Emission Maximum (λ_em) | 410 - 450 nm (Blue Emission) | [5] |
| Photoluminescence Quantum Yield (PLQY) | > 0.5 in solution | [6][7] |
Note: The exact values will depend on the comonomer, molecular weight, and solvent.
Electrochemical Properties
Cyclic voltammetry is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These values are critical for designing efficient charge injection and transport in electronic devices.
| Property | Representative Value (eV) | Reference |
| HOMO Level | -5.4 to -5.8 eV | [1][8] |
| LUMO Level | -2.1 to -2.5 eV | [1][8] |
| Electrochemical Band Gap | 2.9 to 3.3 eV | [1][8] |
Note: Values are typically determined from the onset of oxidation and reduction potentials and can vary with the experimental setup.
Thermal Properties
The thermal stability of the polymer is a key indicator of its suitability for device fabrication and long-term operation.
| Property | Representative Value | Reference |
| Decomposition Temperature (T_d, 5% weight loss) | > 400 °C | [3][9] |
| Glass Transition Temperature (T_g) | 100 - 150 °C | [3][9] |
Note: TGA is typically performed under a nitrogen atmosphere. The T_g will depend on the polymer's molecular weight and the nature of the comonomer and side chains.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance conjugated polymers for a range of organic electronic applications. Its unique structure allows for the creation of materials with excellent solubility, high thermal stability, and desirable photophysical and electrochemical properties. The Suzuki-Miyaura cross-coupling polymerization provides a robust and versatile method for the synthesis of these advanced materials. The protocols and data presented in this application note serve as a guide for researchers and scientists in the development of next-generation organic electronic devices.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.210.105.67 [20.210.105.67]
- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Integration of Dibenzofuran Boronic Acids in Advanced Organic Electronics
Preamble: The Rise of a Privileged Scaffold in Organic Electronics
In the quest for next-generation electronic materials, the molecular architect is tasked with a formidable challenge: designing organic molecules that are not only electronically active but also robust, processable, and precisely tunable. Within this landscape, dibenzofuran-based compounds have emerged as a "privileged scaffold," offering a unique confluence of desirable properties. The rigid, planar structure of the dibenzofuran core imparts excellent thermal stability and promotes effective π-π stacking, which is crucial for charge transport, while its inherent electronic properties make it a versatile component in a variety of devices.[1][2]
The introduction of a boronic acid [-B(OH)₂] functional group transforms the dibenzofuran moiety into an exceptionally versatile and powerful building block. Dibenzofuran boronic acids are stable, readily prepared intermediates that serve as key coupling partners in palladium-catalyzed reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[3][4] This reaction provides a robust and high-yielding method for forming carbon-carbon bonds, enabling the precise and modular construction of complex π-conjugated systems.[3][5] It is this synthetic accessibility that allows researchers to systematically fine-tune the optoelectronic properties of the final materials, making dibenzofuran boronic acids indispensable in the development of materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[6][7]
This guide provides an in-depth exploration of the application of dibenzofuran boronic acids, detailing the causality behind their selection, providing validated experimental protocols, and summarizing key performance data to empower researchers in the field.
The Synthetic Linchpin: Suzuki-Miyaura Cross-Coupling
The utility of dibenzofuran boronic acids is fundamentally linked to their reactivity in the Suzuki-Miyaura coupling reaction. Understanding this catalytic cycle is crucial for appreciating why this class of compounds is so central to modern organic electronics synthesis. The reaction facilitates the formation of a C-C bond between an organoboron species (the dibenzofuran boronic acid) and an organohalide (another aromatic building block).
The mechanism involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (the dibenzofuran moiety) to the palladium center, displacing the halide. The base is critical as it forms a more nucleophilic "ate" complex with the boron, facilitating the transfer.[4][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to continue the cycle.[5]
Core Applications in Organic Electronic Devices
The ability to construct novel molecular architectures via Suzuki coupling makes dibenzofuran boronic acids central to the development of materials for various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, dibenzofuran-based materials are used in nearly every critical layer of the device stack due to their high thermal stability, wide bandgap, and tunable charge transport properties.[1] Dibenzofuran boronic acids are the key starting materials for synthesizing these advanced components.[9][10]
-
Host Materials: The rigid dibenzofuran core provides a high triplet energy, which is essential for hosting blue phosphorescent emitters, preventing back-energy transfer and ensuring high efficiency.[11][12]
-
Hole Transporting Materials (HTMs): By coupling dibenzofuran boronic acid with electron-rich moieties like triphenylamine or carbazole, materials with excellent hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels can be synthesized.[2][13] This facilitates efficient injection of holes from the anode.
-
Electron Transporting Materials (ETMs): Conversely, coupling with electron-deficient units can produce effective electron transporters.[14][15] Attaching groups like diphenylphosphine oxide to a dibenzofuran core can create materials with favorable electron transport properties without sacrificing the high triplet energy.[11]
Organic Field-Effect Transistors (OFETs)
For OFETs, the active semiconductor layer dictates device performance. The planarity and rigidity of the dibenzofuran core are highly advantageous for forming well-ordered thin films, which is a prerequisite for high charge carrier mobility. Ladder-type π-conjugated compounds incorporating the dibenzofuran skeleton have been synthesized and used as the active layer in p-type OFETs, demonstrating their potential in organic transistor applications.[16][17] The ability to extend the π-conjugation through Suzuki coupling with dibenzofuran boronic acids allows for tuning of the material's energy levels and charge transport characteristics.[16]
Organic & Perovskite Solar Cells (OPVs & PSCs)
In solar cells, particularly perovskite solar cells, the Hole Transport Material (HTM) is a critical component that extracts holes from the light-absorbing perovskite layer and transports them to the electrode. Dibenzofuran-based HTMs have shown great promise as alternatives to the commonly used Spiro-OMeTAD.[18] The dibenzofuran core provides high thermal stability and good planarity.[19] By using dibenzofuran boronic acids as starting points, researchers can synthesize oligomeric HTMs with extended π-conjugation, leading to deeper HOMO levels for better energy alignment with the perovskite, increased hole mobility, and ultimately, higher power conversion efficiencies.[19][20]
Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the synthesis of a key dibenzofuran boronic acid intermediate and its subsequent use in a Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of Dibenzofuran-4-boronic Acid
This protocol describes the synthesis from 4-bromodibenzofuran via a lithium-halogen exchange followed by borylation.[21][22]
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl), 1 N solution
-
Hexane, Dichloromethane (DCM), Magnesium Sulfate (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a septum under an inert atmosphere (Argon).
-
Dissolution: Add 4-bromodibenzofuran (e.g., 7.4 g, 30 mmol) to the flask and dissolve it in anhydrous THF (e.g., 100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions after the formation of the highly reactive organolithium intermediate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, e.g., 13.2 mL of a 2.5 M solution) dropwise via syringe over 20-30 minutes. Stir the resulting mixture at -78 °C for 1.5 hours. Causality: n-BuLi performs a lithium-halogen exchange with the bromo-dibenzofuran. An inert atmosphere is essential as organolithium reagents are pyrophoric and react readily with water and oxygen.[6]
-
Borylation: Add triisopropyl borate (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 8-12 hours).[21] Causality: The borate ester acts as an electrophile, reacting with the nucleophilic organolithium intermediate. Triisopropyl borate is often preferred over trimethyl borate for its lower reactivity and higher yields.
-
Quenching & Hydrolysis: Carefully quench the reaction by slowly adding 1 N HCl solution (e.g., 200 mL). Stir vigorously for 3 hours at room temperature. Causality: The acid hydrolyzes the boronate ester intermediate to the desired boronic acid.[21][22]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. Purify it by trituration or recrystallization from a suitable solvent system (e.g., hexane or a hexane/dichloromethane mixture). Filter the precipitated white solid and dry under vacuum.[21]
-
Validation: Confirm the identity and purity of the resulting dibenzofuran-4-boronic acid using ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield is 80-95%.[21]
Protocol 2: Suzuki-Miyaura Coupling for Aryl-Dibenzofuran Synthesis
This protocol details a general procedure for coupling the synthesized dibenzofuran-4-boronic acid with a generic aryl bromide.
Materials:
-
Dibenzofuran-4-boronic acid (from Protocol 1)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, or Dioxane/Water)
-
Standard reflux glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add dibenzofuran-4-boronic acid (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon) for 10-15 minutes. Causality: This removes oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene and 2M aqueous K₂CO₃ solution). Finally, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Validation: Characterize the final coupled product by NMR and mass spectrometry to confirm its structure and purity.
Data Summary: Properties of Dibenzofuran-Based Materials
The strategic design of materials using dibenzofuran boronic acids allows for the tuning of key electronic and physical properties. The following table summarizes representative data for various dibenzofuran-based materials used in organic electronics.
| Material Class | Example Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Performance Metric | Application | Reference |
| HTM (QLED) | KFP-V | -5.95 | - | - | Hole Mobility: 2 x 10⁻³ cm²/Vs | Blue QLEDs | [13] |
| HTM (PSC) | tDBF | -5.18 | -2.13 | 3.05 | Hole Mobility: 9.1 x 10⁻³ cm²/Vs | Perovskite Solar Cells | [19] |
| OFET Semiconductor | syn-DNBDF | -5.67 | -2.62 | 3.05 | Hole Mobility: <1.0 x 10⁻¹ cm²/Vs | p-type OFETs | [16] |
| Host (PhOLED) | DBFPO | - | - | - | Max EQE: 10.1% (with FIrpic) | Blue PhOLEDs | [11] |
| Host (TADF OLED) | p-PPDF | -5.87 | -2.61 | 3.26 | Max EQE: 7.03% (with DABNA) | Blue TADF OLEDs | [15] |
Conclusion and Future Outlook
Dibenzofuran boronic acids represent a cornerstone of modern organic electronics research and development. Their synthetic versatility, primarily through the Suzuki-Miyaura coupling, provides an unparalleled platform for the rational design of high-performance materials. The inherent thermal and chemical stability of the dibenzofuran core ensures the operational longevity of devices, a critical factor for commercial viability.
Future research will likely focus on developing more complex, multi-functionalized dibenzofuran structures to create materials with ambipolar charge transport, thermally activated delayed fluorescence (TADF) properties, and improved processability for solution-based fabrication techniques like inkjet printing. The continued exploration of novel dibenzofuran boronic acid derivatives will undoubtedly fuel further innovations across the entire spectrum of organic electronics, from flexible displays and solid-state lighting to next-generation solar energy conversion.
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- Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer.Ningbo Inno Pharmchem Co., Ltd.
- Dibenzofuran-2-ylboronic Acid: Your Go-To OLED Intermedi
- Dibenzofuran-4-boronic acid synthesis.ChemicalBook.
- Dibenzofuran[a]‐Fused BODIPYs: Synthesis, Photophysical Properties, and N2O2‐Boron‐Chelation Towards NIR Materials for Application in Organic Photodetectors.
- Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes.PubMed.
- Dibenzofuran derivatives with meta- and para-triphenylamine substituents as hole-transporting materials in organic light-emitting devices.
- The Crucial Role of Dibenzo[b,d]furan-2-ylboronic Acid in Modern OLED Technology.Ningbo Inno Pharmchem Co., Ltd.
- Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells.MDPI.
- Towards a greener synthesis of dibenzofuran based hole transporting materials (HTM) for perovskite solar cells.ISGC.
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- Anthracene-dibenzofuran based electron transport type hosts for long lifetime multiple resonance pure blue OLEDs.
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- Electronic properties and field-effect transistors of oligomers based on thiophene and furan units end capped with benzofuran moieties.
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Application Notes and Protocols for the Scale-Up of Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds.[1][2] Its transition from a laboratory-scale procedure to a robust, kilogram-scale manufacturing process is a frequent necessity in the pharmaceutical and fine chemical industries.[1] This guide provides a detailed framework for the successful scale-up of Suzuki-Miyaura reactions, moving beyond a simple recitation of steps to explain the underlying principles that govern a successful and safe scale-up campaign.
Foundational Principles: Understanding the "Why" Before the "How"
A successful scale-up is not merely a multiplication of laboratory-scale quantities. It is a process of re-optimization where factors such as mass and heat transfer, mixing efficiency, and safety become paramount. A thorough understanding of the Suzuki-Miyaura catalytic cycle is the bedrock upon which a robust scale-up strategy is built.
The catalytic cycle, illustrated below, involves three key steps: oxidative addition of an organohalide to a Pd(0) species, transmetalation of an organoboron compound, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2] The base plays a crucial role in the transmetalation step, activating the organoboron species.[3]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Pre-Scale-Up Laboratory Investigation: A Data-Driven Approach
Before committing to a large-scale reaction, a systematic laboratory investigation is crucial to identify robust reaction conditions. This phase should focus on screening key parameters to build a comprehensive understanding of the reaction's sensitivities.
Screening of Key Reaction Parameters
A Design of Experiments (DoE) approach can be highly effective in efficiently exploring the multidimensional space of reaction parameters.[4] Key variables to investigate include:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Electron-rich and bulky ligands often promote the challenging oxidative addition step, especially with less reactive aryl chlorides.[2][5] Modern pre-formed catalysts offer air and moisture stability, which is advantageous for large-scale handling.
-
Base Selection: The base's strength and solubility influence the rate of transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and are often preferred for their cost and environmental profile.[3][4] The choice of base can be highly substrate-dependent, necessitating a thorough screening.[3]
-
Solvent System: The solvent must solubilize the reactants and catalyst, and its boiling point will dictate the accessible temperature range. Biphasic systems, often employing toluene or THF with an aqueous base, are common.[2] However, the use of surfactants like TPGS-750-M in water is emerging as a greener and often more efficient alternative for kilogram-scale reactions.[6][7]
-
Temperature: Reaction temperature is a critical process parameter.[8] Insufficient temperature can lead to incomplete conversion, while excessive heat can promote side reactions and impurity formation.[8]
Table 1: Illustrative Base Screening Data
| Base (2.0 equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 98 |
| Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 97 |
| Triethylamine | Toluene/H₂O (10:1) | 100 | 12 | 45 |
Data compiled for illustrative purposes. Yields are highly dependent on specific substrates and catalyst systems.[3]
Impurity Profiling and Mitigation
Understanding the potential side reactions is crucial for developing a robust process. Common side reactions in Suzuki-Miyaura couplings include:
-
Homocoupling: The coupling of two organoboron species or two organohalides. This can be exacerbated by the presence of oxygen.[2]
-
Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of a de-borylated arene.[2]
-
Dehalogenation: The reduction of the organohalide starting material.
Analytical techniques such as HPLC, GC, and LC-MS should be employed to identify and quantify these impurities during the screening phase. Strategies to minimize these side reactions, such as rigorous degassing and controlled addition of reagents, can then be developed.[9]
Detailed Protocol for a 100g Scale Suzuki-Miyaura Reaction
This protocol is a general guideline and should be adapted based on the results of the pre-scale-up laboratory investigation.
Materials and Equipment:
-
Appropriately sized multi-neck reaction vessel equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.
-
Heating mantle or oil bath with a temperature controller.
-
Addition funnel for the controlled addition of liquids.
-
High-purity organohalide (1.0 equiv).
-
High-purity organoboron reagent (1.05-1.2 equiv).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).
-
Selected base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassed solvent system.
-
Necessary personal protective equipment (PPE).
Experimental Procedure:
-
Vessel Preparation: Ensure the reaction vessel and all ancillary glassware are thoroughly cleaned and dried to remove any potential catalyst poisons.
-
Inert Atmosphere: Assemble the reactor and purge thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reaction vessel with the organohalide, organoboron reagent, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via a cannula or addition funnel.
-
Heating and Monitoring: Begin stirring and gradually heat the reaction mixture to the predetermined optimal temperature. Monitor the internal temperature closely.[8]
-
Reaction Monitoring: Track the progress of the reaction by taking small, quenched aliquots at regular intervals for analysis by TLC, GC, or HPLC.[10]
-
Work-up and Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be highly dependent on the specific product and solvent system. A typical aqueous work-up involves dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt.
-
Palladium Removal: Residual palladium in the final product is a significant concern, particularly in pharmaceutical applications.[11] Several techniques can be employed for palladium removal, including treatment with activated carbon, silica-based metal scavengers (e.g., SiliaMetS Thiol), or crystallization.[12][13][14]
Caption: Figure 2: General Workflow for Suzuki-Miyaura Scale-Up.
Safety Considerations in Scale-Up
Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.
-
Exothermic Events: Suzuki-Miyaura reactions can be exothermic. A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is essential to understand the reaction's thermal profile and the potential for a runaway reaction. The maximum temperature of a synthetic reaction (MTSR) should be calculated to ensure it remains below the boiling point of the solvent and the decomposition temperature of the reaction mixture.[15]
-
Reagent Handling: Many phosphine ligands and boronic acids have specific handling requirements. Consult the Safety Data Sheets (SDS) for all reagents.
-
Pressure Management: If the reaction is conducted at elevated temperatures, ensure the reactor is appropriately rated for the potential pressure buildup. In some cases, manufacturing at high altitudes may necessitate the use of a pressure vessel to maintain the desired internal temperature.[8][11]
Troubleshooting Common Scale-Up Issues
Table 2: Common Scale-Up Problems and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | - Inefficient mixing- Insufficient temperature- Catalyst deactivation | - Increase stirrer speed- Verify internal temperature and heating profile- Ensure rigorous inert atmosphere; check reagent purity |
| High Levels of Homocoupling | - Presence of oxygen- Sub-optimal catalyst/ligand system | - Improve degassing of solvents and reaction vessel- Re-screen catalyst/ligand combinations |
| Poor Reproducibility | - Inconsistent quality of starting materials- Variations in reaction conditions (e.g., water content) | - Implement stringent quality control for incoming raw materials- Standardize solvent grades and reagent handling procedures |
| High Residual Palladium | - Inefficient work-up or crystallization- Strong binding of Pd to the product | - Screen different palladium scavengers- Optimize crystallization solvent system and conditions |
Conclusion
The scale-up of Suzuki-Miyaura reactions is a multifaceted challenge that demands a systematic and data-driven approach. By investing in thorough pre-scale-up laboratory investigations, carefully considering the choice of reagents and reaction parameters, and prioritizing safety at every stage, researchers and process chemists can successfully transition this powerful synthetic tool from the bench to production. A deep understanding of the reaction mechanism and potential pitfalls is the key to developing a robust, reproducible, and safe large-scale process.
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Hein, J. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
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Zhang, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 363-372. [Link]
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Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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Magano, J., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 907-912. [Link]
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Yamamoto, H. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]
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Advion. SUZUKI REACTION MONITORING. [Link]
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ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]
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Magano, J., & Dunetz, J. R. (2012). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 16(8), 1348-1359. [Link]
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Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(8), 1556-1563. [Link]
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Foley, D. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1756. [Link]
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Parmentier, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Request PDF. [Link]
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Chen, C., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
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ResearchGate. Screening of reaction conditions for Suzuki-Miyaura reaction. [Link]
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FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
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Wisniewski, S. R., et al. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Organic Process Research & Development, 25(8), 1894-1903. [Link]
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Guram, A. S., et al. (2006). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 10(5), 941-947. [Link]
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Peymann, T., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta. [Link]
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Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(5), 417-422. [Link]
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Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8147-8155. [Link]
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MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Tshitlano, T. R. (2021). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 26(16), 4933. [Link]
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Trust, M. O., et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development, 26(11), 3126-3132. [Link]
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Schäfer, G., et al. (2020). Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki−Miyaura Coupling. Organic Process Research & Development, 24(2), 199-207. [Link]
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Creating C-C bonds with boronic acids for pharmaceutical intermediates
Application Notes & Protocols
Topic: Forging the Backbone of Modern Pharmaceuticals: A Guide to C-C Bond Formation Using Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Importance of the C-C Bond in Drug Design
The construction of carbon-carbon (C-C) bonds is the foundational art of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures with profound biological activity. Within the pharmaceutical industry, the ability to reliably and efficiently forge these bonds is paramount, directly impacting the pace of drug discovery and the economic viability of large-scale manufacturing.[1][2] Among the myriad of tools available to the modern chemist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent strategy for creating C-C bonds, particularly for linking aromatic and heteroaromatic rings—a common motif in many blockbuster drugs.[3][4][5]
Discovered by Akira Suzuki and his colleagues in 1979, this Nobel Prize-winning reaction offers a powerful and versatile method for coupling organoboron compounds (typically boronic acids or their esters) with organic halides or pseudohalides.[6][7] Its widespread adoption in pharmaceutical synthesis is due to its remarkably mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of starting materials, and the relatively low toxicity of the boron-containing byproducts.[3][8][9] This guide provides a detailed exploration of the Suzuki-Miyaura reaction, from its core mechanism to practical, field-tested protocols and troubleshooting strategies tailored for the synthesis of pharmaceutical intermediates.
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][9] The generally accepted cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) intermediate.[7][10][11] The reactivity of the halide is a critical factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the step where the carbon-boron bond's organic group (Ar²) is transferred to the palladium center. This process is the most complex and often rate-determining step. It requires the activation of the boronic acid by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [Ar²B(OH)₃]⁻.[13][14][15] This activated species then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.[7][12]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][10]
Key Reaction Components
-
Palladium Catalyst & Ligands: The choice of catalyst is critical. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for many transformations, the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands has dramatically expanded the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates.[9][16][17] These advanced ligands promote faster rates of oxidative addition and reductive elimination.[9]
-
Boronic Acid/Ester: Boronic acids are generally stable, crystalline solids that are easy to handle.[3] However, they can be prone to decomposition via protodeboronation (loss of the boron group) or formation of anhydride trimers (boroxines). Boronate esters, such as pinacol esters, are often more stable alternatives, though they may exhibit different reactivity.[6]
-
Organic Halide/Pseudohalide: Aryl, heteroaryl, vinyl, and even some alkyl halides can be used. Aryl bromides and iodides are the most common coupling partners due to their high reactivity.[6] The use of more cost-effective but less reactive aryl chlorides often requires more specialized and active catalyst systems.[9]
-
The Base: The base plays a multifaceted and essential role. Its primary function is to activate the boronic acid for transmetalation.[12][13][14] The choice of base can significantly impact yield and selectivity. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃), as well as organic bases. The strength and solubility of the base must be matched to the substrates and solvent system.[15]
Application in Pharmaceutical Synthesis: Building Biaryl Scaffolds
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The Suzuki-Miyaura reaction is frequently the method of choice for constructing these critical intermediates.[5][18]
-
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure, the synthesis of Losartan involves a key Suzuki coupling step to form the central biphenyl core.[1]
-
Valsartan: Another widely prescribed angiotensin II receptor antagonist, whose synthesis can be efficiently achieved using a Suzuki coupling to create a key biphenylnitrile intermediate.[19]
-
Ketoprofen and Bifonazole Analogues: The synthesis of key benzophenone intermediates for these anti-inflammatory and antifungal drugs can be accomplished via a Suzuki coupling between bromobenzoyl chlorides and boronic acids.[20]
The reaction's robustness and tolerance for heterocyclic compounds make it invaluable for exploring structure-activity relationships (SAR) during drug discovery, allowing chemists to rapidly generate libraries of diverse compounds.[1][2]
Detailed Protocol: Synthesis of a Biphenyl Carboxylic Acid Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid, a common transformation to produce a key pharmaceutical scaffold.[21][22]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 2.01 g | 10.0 | 1.0 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12.0 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 231 mg | 0.20 | 0.02 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 10 mL | - | - |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[16]
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide. The base is crucial for activating the boronic acid.[14] Flame-drying the glassware removes adsorbed water that could interfere with the reaction.
-
-
Inert Atmosphere:
-
Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling side products.[6]
-
-
Solvent and Catalyst Addition:
-
Add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. Stir the mixture for 10 minutes to dissolve the reagents.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv.), to the flask.
-
Rationale: A mixture of an organic solvent and water is often used to ensure all components, including the inorganic base, are sufficiently soluble.[23][24] Degassing the solvents removes dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using an oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, sampling the reaction mixture every hour. The reaction is typically complete within 2-6 hours.
-
-
Workup and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 mL of water. Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. A white precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt of the product, making it insoluble in water and allowing it to be extracted into an organic solvent.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Optimization
Even a robust reaction like the Suzuki-Miyaura coupling can present challenges. A systematic approach to optimization and troubleshooting is key to success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure an inert atmosphere was maintained. Use a fresh bottle of catalyst or a pre-catalyst that is activated in situ. Try a more active ligand system (e.g., Buchwald ligands).[25] |
| 2. Insufficient Base Strength/Solubility | Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[15] Ensure the base is finely powdered for better reactivity.[25] | |
| 3. Poor Substrate Reactivity | For aryl chlorides, a more potent catalyst system is required (e.g., XPhos Pd G3/G4).[26] Increasing the temperature may also help. | |
| Significant Side Products | 1. Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[6] Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. |
| 2. Protodeboronation (Loss of Boron) | The boronic acid is degrading. This can be caused by excessive heat or prolonged reaction times.[27] Consider using the corresponding boronate ester or adding the boronic acid portion-wise. Using KF as the base can sometimes mitigate this issue.[12] | |
| Product is Contaminated with Palladium | 1. Inefficient Purification | Recrystallize the product again. Consider treatment with activated carbon or specialized palladium scavengers. |
| Reaction is Stalled | 1. Catalyst Deactivation | The catalyst may have precipitated as palladium black. Try a different ligand that provides a more stable catalytic complex. |
| 2. Reagent Degradation | Ensure the boronic acid is pure and has not degraded during storage.[26] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of pharmaceutical intermediates. Its reliability, broad substrate scope, and operational simplicity have cemented its place as one of the most frequently used transformations in medicinal chemistry.[1][28] By understanding the underlying mechanism, carefully selecting reagents and conditions, and applying systematic troubleshooting, researchers can effectively leverage this powerful reaction to accelerate the discovery and development of new medicines. Continued advancements in catalyst technology promise to further expand the capabilities of this remarkable transformation, enabling the construction of ever more complex and potent therapeutic agents.[29][30]
References
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2001). Journal of the American Chemical Society. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2018). ACS Catalysis. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). Green Chemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (2019). Organic Reactions. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2004). Accounts of Chemical Research. [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (2021). Catalysis Science & Technology. [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. (2012). ChemCatChem. [Link]
-
Procedure of the Suzuki-Miyaura Cross-Coupling Reactions. (2020). Bio-protocol. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling. (2021). ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. (2021). ResearchGate. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). ResearchGate. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). Semantic Scholar. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2005). Journal of the American Chemical Society. [Link]
-
Advances in Cross-Coupling Reactions. (2021). Directory of Open Access Books. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). University of Windsor. [Link]
-
Discovery could make Suzuki-Miyaura reactions cheaper and easier. (2020). European Pharmaceutical Review. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates... (2023). ResearchGate. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2002). Organic Process Research & Development. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
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The Strategic Intermediate: Application Notes for (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid in Fine Chemical Synthesis
Introduction: The Architectural Significance of the Dibenzofuran Core
In the landscape of advanced organic synthesis, the dibenzo[b,d]furan scaffold has emerged as a privileged structure, prized for its rigid, planar geometry and unique electronic properties. This heterocyclic system is a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) and is a recurring motif in a variety of biologically active molecules.[1][2] (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid is a particularly valuable intermediate, offering a strategic entry point for the construction of complex molecular architectures through robust carbon-carbon bond-forming reactions.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound. We will delve into a detailed, field-tested protocol for its preparation and its subsequent application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry. The causality behind experimental choices and the validation inherent in the protocols are emphasized to ensure reproducibility and success.
Physicochemical Properties and Handling
This compound is a stable, typically off-white to white crystalline solid. Understanding its properties is crucial for its effective use and storage.
| Property | Value | Source |
| CAS Number | 1010068-85-5 | NINGBO INNO PHARMCHEM CO.,LTD. |
| Molecular Formula | C₁₈H₁₃BO₃ | ChemScene |
| Molecular Weight | 288.11 g/mol | ChemScene |
| Appearance | Off-white to white powder/solid | BenchChem |
| Purity | ≥98% (typical) | NINGBO INNO PHARMCHEM CO.,LTD. |
| Storage | Store at room temperature, away from moisture and strong oxidizing agents. | ChemScene |
Safety & Handling: As with all boronic acids, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be sensitive to moisture and air, which can lead to gradual decomposition (protodeboronation). While generally stable, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.
Protocol I: Synthesis of this compound
The synthesis of the title compound is most effectively achieved through a lithiation-borylation sequence starting from the corresponding aryl bromide, 4-Bromo-6-phenyldibenzo[b,d]furan.[3][4] This method offers high yields and a direct route to the desired boronic acid.
Experimental Workflow: Synthesis
Caption: Synthesis of the target boronic acid via lithiation-borylation.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-Bromo-6-phenyldibenzo[b,d]furan (1.0 equiv., e.g., 5.0 g).[4]
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~100 mL) via cannula. Stir the mixture until the starting material is fully dissolved. The use of anhydrous solvent is critical to prevent quenching of the highly reactive organolithium intermediate.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent side reactions and ensure regioselective lithiation.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium species is often indicated by a color change. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add trimethyl borate (B(OMe)₃, 1.3 equiv.) dropwise, again maintaining a temperature below -70 °C. The borate ester acts as the electrophile, trapping the nucleophilic aryllithium.[3]
-
Warming and Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). This allows for the complete formation of the borate ester intermediate.
-
Acidic Workup and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~2). This step hydrolyzes the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
Protocol II: Application in Suzuki-Miyaura Cross-Coupling
This compound is an exemplary coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] This protocol details its use to synthesize a biaryl system, a common structural motif in OLED host materials and pharmaceuticals.[6][7]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology: Synthesis of a Biaryl Compound
This procedure describes the coupling of this compound with an aryl bromide (e.g., 4-bromoanisole) as a representative example.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.). The choice of catalyst and ligand can be critical and may require optimization for different substrates.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system via syringe. A common mixture is toluene/ethanol/water (e.g., in a 4:1:1 ratio). The aqueous phase is essential for activating the boronic acid for transmetalation.[9]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product into an organic solvent like ethyl acetate (3 x volume of the reaction).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.
Applications in Fine Chemicals
The true value of this compound lies in the high-value final products it enables. Its rigid, electron-rich core makes it an ideal building block for materials with specific electronic and photophysical properties.
Organic Light-Emitting Diodes (OLEDs)
The dibenzofuran moiety provides excellent thermal stability and a high triplet energy, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs).[6][10] By coupling this boronic acid with various electron-donating or electron-withdrawing aryl halides, chemists can fine-tune the HOMO/LUMO energy levels of the resulting materials, optimizing them for use as charge-transporting or emissive layer components.[1][2] This targeted synthesis allows for the creation of OLEDs with improved efficiency, color purity, and operational lifetime.[11]
Pharmaceuticals and Biologically Active Molecules
The dibenzofuran nucleus is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[12][13] this compound serves as a key precursor for creating libraries of novel dibenzofuran derivatives. The Suzuki-Miyaura coupling allows for the introduction of diverse substituents, enabling medicinal chemists to perform structure-activity relationship (SAR) studies and develop new therapeutic agents.[7][13]
Logical Flow to Final Products
Caption: Pathway from the intermediate to key application areas.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of advanced functional materials and complex organic molecules. Its preparation via a robust lithiation-borylation protocol and its utility in the Suzuki-Miyaura cross-coupling reaction make it an invaluable tool for researchers in materials science and medicinal chemistry. The protocols and insights provided in this application note are designed to empower scientists to leverage this strategic building block in their pursuit of innovation.
References
-
Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials. RSC Publishing. (URL: [Link])
-
Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. Sungkyunkwan University. (URL: [Link])
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. (URL: [Link])
-
Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. ResearchGate. (URL: [Link])
-
Standard Lithiation–Borylation A user's guide. (URL: [Link])
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (URL: [Link])
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. (URL: [Link])
-
A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. (URL: [Link])
-
Lithiation-Borylation Methodology and Its Application in Synthesis. (URL: [Link])
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. (URL: [Link])
-
Lithiation- Borylation in Synthesis. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.skku.edu [pure.skku.edu]
- 7. bepls.com [bepls.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability issues and storage of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid (CAS: 1010068-85-5). Boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] However, their utility is intrinsically linked to their stability, and degradation can be a significant cause of reaction failure.[3][4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this specific arylboronic acid.
Section 1: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, linking observable problems to the stability and quality of the boronic acid.
Q1: My Suzuki-Miyaura coupling reaction has failed or resulted in a low yield. Could the this compound be the cause?
A1: Yes, the quality and stability of the boronic acid are among the most critical factors for a successful Suzuki-Miyaura coupling.[6] When facing low or no yield, consider the following points related to your boronic acid:
-
Purity and Degradation: Boronic acids can degrade over time, especially if not stored under optimal conditions.[3] The two primary degradation pathways are protodeboronation and oxidation .[7][8] Protodeboronation replaces the C-B(OH)₂ group with a hydrogen atom, yielding the unreactive 6-phenyldibenzo[b,d]furan. Oxidation converts the boronic acid to the corresponding phenol. Both byproducts are inactive in the desired coupling reaction.
-
Catalyst Deactivation: Impurities in the boronic acid, including degradation products or residual salts from its synthesis, can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[6]
-
Reaction Conditions: The standard basic conditions required for Suzuki coupling can accelerate the degradation of the boronic acid, particularly protodeboronation.[9][10]
Recommended First Steps:
-
Assess Purity: Before extensive reaction optimization, verify the purity of your boronic acid stock using the QC protocol outlined in Section 3.
-
Use Fresh Reagent: If the boronic acid has been stored for an extended period or under unknown conditions, consider using a fresh, unopened batch.
-
Modify Conditions: If degradation is suspected, switch to strictly anhydrous reaction conditions and consider using a milder, non-aqueous base like potassium fluoride (KF) to minimize water-driven protodeboronation.[3]
Q2: I am observing a significant amount of the protodeboronated side-product (6-phenyldibenzo[b,d]furan) in my reaction mixture. How can I minimize this?
A2: Protodeboronation is a common and often frustrating side reaction that involves the protonolysis of the carbon-boron bond.[11] It is highly dependent on reaction conditions and the electronic nature of the arylboronic acid.[9][11]
Causality: The reaction involves the replacement of the boronic acid group with a hydrogen atom, with water often acting as the proton source.[3][4] Both acidic and basic aqueous conditions can catalyze this process.[11][12] For many Suzuki reactions, which are run under basic conditions, the formation of the boronate species ([ArB(OH)₃]⁻) can precede protodeboronation.[12]
Strategies for Mitigation:
-
Anhydrous Conditions: The most effective strategy is to eliminate the proton source. Use thoroughly dried, degassed solvents and finely powdered, anhydrous bases.[3]
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to milder bases such as K₃PO₄, KF, or Cs₂CO₃.[13]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct (see Protocol 2).[13][14] These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[13]
-
Optimize Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can reduce the extent of this side reaction.[13]
Q3: My boronic acid has changed in appearance (e.g., discoloration, clumping). Is it still usable?
A3: A change in physical appearance is a strong indicator of potential degradation. While boronic acids are generally white to off-white crystalline solids, discoloration or a change in texture often suggests the formation of impurities or oligomeric anhydrides (boroxines).
-
Clumping/Hardening: This may indicate absorption of moisture from the atmosphere. Water can promote both protodeboronation and the formation of boroxines.
-
Discoloration: Yellowing or browning can be a sign of oxidation or the presence of other impurities.
While the material might still contain some active reagent, its use is not recommended for achieving reproducible and high-yielding results. A purity check (Section 3) is mandatory. If significant degradation is confirmed, the batch should be discarded.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation mechanisms:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[11] This process is often accelerated in aqueous acidic or basic media and is a major competitive side reaction during Suzuki-Miyaura couplings.[3][9][11]
-
Oxidation: The boronic acid can be oxidized to the corresponding phenol (6-Phenyldibenzo[b,d]furan-4-ol). This can occur in the presence of air (molecular oxygen) or other oxidizing agents.[7][15] The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species, leading to oxidative deboronation.[16]
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation and ensure the longest possible shelf-life, this compound should be stored with strict adherence to the conditions summarized in Table 1. While some suppliers may ship and store at room temperature for short periods, long-term stability requires more rigorous control.[17][18]
Q3: How can I assess the purity of my boronic acid before use?
A3: A simple ¹H NMR spectrum is often sufficient for a quick quality control check. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a spectrum. Look for sharp, well-defined peaks corresponding to the aromatic protons of the desired structure. The presence of broad signals or new peaks may indicate degradation products or impurities. For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[19][20] See Protocol 1 in Section 3 for a detailed NMR procedure.
Q4: Are there more stable alternatives or derivatives I can use?
A4: Yes. If stability is a persistent issue, converting the boronic acid to a more robust derivative is a highly effective strategy. Two common examples are:
-
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. They are generally more stable to protodeboronation and oxidation and are often easier to purify.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that are exceptionally resistant to degradation.
-
Diethanolamine (DEA) Adducts: These adducts are air- and water-stable crystalline solids that can often be used directly in Suzuki coupling reactions with protic solvents.[14] They are easily prepared from the boronic acid (see Protocol 2).[3]
Section 3: Protocols & Data
Protocol 1: Pre-Use Quality Control via ¹H NMR Spectroscopy
This protocol provides a rapid assessment of the integrity of your this compound sample.
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
Vial and spatula
Procedure:
-
Weigh approximately 5-10 mg of the boronic acid into a clean, dry vial.
-
Add ~0.7 mL of DMSO-d₆ to the vial.
-
Agitate the vial gently until the solid is fully dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Result: A clean spectrum will show sharp signals in the aromatic region (typically ~7.0-8.5 ppm) consistent with the dibenzofuran structure. A broad singlet corresponding to the B(OH)₂ protons will also be present (its chemical shift is highly variable and concentration-dependent).
-
Signs of Degradation:
-
Protodeboronation: Look for new, sharp aromatic signals corresponding to 6-phenyldibenzo[b,d]furan.
-
Oxidation: The formation of the corresponding phenol will result in a different set of aromatic signals.
-
General Impurity: Any unassignable sharp peaks or significant broadness of the baseline suggests poor quality.
-
-
Protocol 2: Preparation of a Stabilized Diethanolamine Adduct
This protocol converts the boronic acid into a more stable, crystalline solid that is easier to handle and store.[3][14]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Stir vial with magnetic stir bar
-
Vacuum filtration apparatus
Procedure:
-
In a vial equipped with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of dichloromethane.
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Observe the reaction mixture. A precipitate will typically form, sometimes after the initial solid completely dissolves.[14]
-
Continue stirring the resulting slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum.
-
The resulting diethanolamine adduct is a stable solid that can be stored and used directly in Suzuki coupling reactions, particularly those employing protic solvents.[14]
Table 1: Storage Condition Guidelines for this compound
| Parameter | Recommended Condition | Rationale & Consequences of Deviation |
| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Low temperatures slow the rate of all chemical degradation pathways. Storage at room temperature can lead to faster decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere prevents oxidation of the C-B bond to a C-O bond.[15][16] Exposure to air can lead to the formation of phenolic impurities. |
| Moisture | Dry / Desiccated | Must be protected from moisture to prevent hydrolysis and subsequent protodeboronation.[21] Clumping and eventual decomposition will occur upon exposure to humidity. |
| Light | Amber Vial / Dark | While less critical than moisture and air, protection from light is a general best practice to prevent potential photochemical decomposition pathways. |
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Suzuki Coupling Failure
Caption: Primary degradation pathways for arylboronic acids.
Section 5: References
-
The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. Available from:
-
Protodeboronation. Wikipedia. Available from: [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. pubs.rsc.org. Available from: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available from: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. Available from: [Link]
-
Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available from: [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available from: [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B? Blog. Available from: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available from: [Link]
-
Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. Available from: [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available from: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available from: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]
-
Boronic acid. Wikipedia. Available from: [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pnas.org [pnas.org]
- 17. chemscene.com [chemscene.com]
- 18. 1271726-52-3|(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 19. waters.com [waters.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Navigating Protodeboronation in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: protodeboronation . Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to minimize this undesired pathway, thereby improving your reaction yields, simplifying purifications, and accelerating your research.
Protodeboronation is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively destroying your boronic acid or ester nucleophile.[1][2] This side reaction is a significant hurdle, particularly when working with sensitive or electronically demanding substrates. This guide, presented in a question-and-answer format, will address specific issues you may encounter during your experiments.
Troubleshooting Guide: When Protodeboronation Plagues Your Reaction
This section is dedicated to identifying and solving specific experimental problems related to protodeboronation.
Q1: I'm observing a significant amount of the de-borylated starting material in my crude reaction mixture. What are the most likely causes and how can I fix it?
A1: Observing the protonated version of your boronic acid or ester is the classic sign of protodeboronation.[3] The primary culprits are often suboptimal reaction conditions that either promote the C-B bond cleavage or a sluggish desired coupling reaction, giving the side reaction time to occur. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Base: The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation, especially at elevated temperatures.[2][4][5]
-
Actionable Step: Switch to a milder base. If you are using strong bases like NaOH or KOH, consider switching to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][6] For particularly sensitive substrates, fluoride-based bases like CsF might be a viable option.
2. Scrutinize the Solvent System: The presence of a proton source is a prerequisite for protodeboronation.[6] While many Suzuki-Miyaura couplings are performed in aqueous mixtures, a high concentration of water can be detrimental.
-
Actionable Step: Minimize the proton source. Whenever feasible, use anhydrous solvents.[6][7] If an aqueous co-solvent is necessary for solubility or reactivity, reduce the amount of water. Ensure your organic solvents are anhydrous and properly degassed.
3. Control the Temperature: Higher reaction temperatures invariably increase the rate of most reactions, including protodeboronation.[4][6]
-
Actionable Step: Lower the reaction temperature. Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.[4] A good starting point for optimization is often 60-80 °C.[4][8]
4. Enhance Your Catalyst's Efficiency: A slow Suzuki coupling provides a larger window for the boronic acid to decompose. An efficient catalyst system can accelerate the desired C-C bond formation to outcompete protodeboronation.[1][9]
-
Actionable Step: Optimize your catalyst and ligand. Consider using more active palladium pre-catalysts and electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that are known to promote efficient cross-coupling.[4] However, be aware that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation under certain conditions.[10][11][12][13] Therefore, ligand screening is often necessary.
The following decision tree can guide your troubleshooting process:
Q2: My heteroaromatic boronic acid (e.g., 2-pyridylboronic acid) is particularly unstable and prone to protodeboronation. Are there special considerations for these substrates?
A2: Yes, heteroaromatic boronic acids, especially those with a nitrogen atom adjacent to the boronic acid moiety like 2-pyridineboronic acid, are notoriously unstable.[2][14] Their mechanism of protodeboronation can be different from simple arylboronic acids.
-
The Zwitterionic Intermediate: For 2-pyridineboronic acid, the maximum rate of decomposition is often observed at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[2] This intermediate can undergo rapid, unimolecular fragmentation of the C-B bond. Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive species and slow down protodeboronation.[2]
-
Strategic Solutions:
-
Use a Boronic Ester: Masking the boronic acid as an ester is a highly effective strategy. Pinacol esters offer increased stability.[14][15] For even greater stability, consider using N-methyliminodiacetic acid (MIDA) boronates.[1][16]
-
Slow-Release Strategy: MIDA boronates and organotrifluoroborates are excellent for a "slow-release" approach.[1][17] Under the reaction conditions, the boronic acid is slowly liberated, keeping its concentration low at any given time. This minimizes the potential for side reactions while still allowing for efficient transmetalation.[16][17]
-
Highly Active Catalysts: For these challenging substrates, using a highly active catalyst system that can operate at lower temperatures and shorter reaction times is crucial to favor the Suzuki coupling over decomposition.[18]
-
The following diagram illustrates the competing pathways for a sensitive boronic acid and the intervention of a protecting group strategy.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions regarding protodeboronation.
Q3: What is the fundamental mechanism of protodeboronation?
A3: Protodeboronation is the protonolysis of a C-B bond.[1] The reaction can be catalyzed by acid, base, or even certain metal salts.[16] The precise mechanism is highly dependent on the substrate and the reaction pH.[1][19]
-
Base-Catalyzed: Under the basic conditions typical for Suzuki coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[3][5] This boronate species is more susceptible to electrophilic attack by a proton source (like water), leading to the cleavage of the C-B bond.[16]
-
Acid-Catalyzed: In acidic media, protonation of the boronic acid can also facilitate C-B bond cleavage.[1][20]
-
Palladium-Catalyzed: Recent studies have also highlighted that palladium-phosphine complexes, particularly with bulky ligands, can directly catalyze protodeboronation.[10][11][13]
Q4: How do different boronic acid derivatives (boronic acids vs. pinacol esters vs. MIDA boronates) compare in terms of stability towards protodeboronation?
A4: The stability of the organoboron reagent is a key factor in suppressing protodeboronation.
| Boron Reagent | Relative Stability | Rationale |
| Boronic Acid | Low | The free hydroxyl groups make it susceptible to both acid and base-catalyzed decomposition pathways. |
| Pinacol Ester | Medium | The pinacol group offers steric protection to the boron center, making it more stable than the corresponding boronic acid.[14][21] However, it can still hydrolyze back to the boronic acid under aqueous basic conditions.[4] |
| MIDA Boronate | High | The tricoordinate nitrogen atom forms a dative bond with the boron, providing significant stabilization.[1][16] This allows for a "slow-release" of the active boronic acid under the reaction conditions, minimizing its decomposition.[16][17] |
| Organotrifluoroborate | High | These salts are generally stable solids and also function via a slow-release mechanism, hydrolyzing in aqueous or protic media to generate the boronic acid in situ.[1][16] |
Q5: I'm still observing protodeboronation even when using a pinacol ester. What should I do?
A5: While pinacol esters are more stable than boronic acids, they are not immune to protodeboronation, especially under harsh conditions or with particularly sensitive substrates.[2] If you are still observing this side reaction, it's time to further optimize the reaction conditions with the goal of accelerating the desired Suzuki coupling to outpace the decomposition.
-
Focus on Kinetics: The key is to make the rate of C-C bond formation significantly faster than the rate of C-B bond cleavage.
-
Optimization Checklist:
-
Switch to a MIDA boronate: If feasible, this is often the most robust solution.[2]
-
Use a highly active catalyst/ligand system: This is critical for difficult couplings.[2]
-
Lower the temperature: Find the sweet spot where the coupling proceeds but decomposition is minimized.[4]
-
Use a weaker base: As discussed previously, this can significantly reduce the rate of base-catalyzed protodeboronation.[2]
-
Ensure strictly anhydrous conditions: This removes the primary proton source.[6][7]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Protodeboronation-Prone Substrate (Using a MIDA Boronate)
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.2-1.5 equiv.), and a mild base (e.g., K₃PO₄, 3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., a suitable Buchwald pre-catalyst, 1-5 mol%) and degassed, anhydrous solvent (e.g., Dioxane or THF).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) with vigorous stirring.[2]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, concentrate under reduced pressure, and purify by column chromatography.[2]
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. Retrieved from [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. Retrieved from [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). ResearchGate. Retrieved from [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (n.d.). American Chemical Society. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (n.d.). ChemRxiv. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
The unexpected protodeboronation rather than condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the proper way to set up a suzuki coupling? (2020). Reddit. Retrieved from [Link]
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- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
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- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
How to improve yields for Suzuki reactions with electron-rich boronic acids
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, chemists, and process development professionals who are navigating the complexities of coupling electron-rich boronic acids. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with electron-rich boronic acids in Suzuki couplings.
Q1: Why are Suzuki reactions with electron-rich boronic acids often low-yielding?
A: The primary challenge with electron-rich boronic acids is their reduced reactivity, which leads to a number of potential issues. The high electron density on the boronic acid's organic substituent slows down the crucial transmetalation step in the catalytic cycle. This sluggishness can be a major bottleneck, leading to incomplete conversion of starting materials. Furthermore, these substrates are more susceptible to competitive side reactions, most notably protodeboronation, where the boronic acid is cleaved by a proton source (like water or alcohol) to yield the corresponding arene, thus reducing the amount of boronic acid available for the desired cross-coupling.
Q2: What is protodeboronation and how can I minimize it?
A: Protodeboronation is a detrimental side reaction where the C-B bond of the boronic acid is cleaved by a proton, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich boronic acids due to the increased nucleophilicity of the ipso-carbon. To minimize this, it is crucial to use anhydrous solvents and reagents. Additionally, the choice of base is critical; weaker bases are often preferred as stronger, more oxophilic bases can promote this side reaction. The use of bulky, electron-rich phosphine ligands can also accelerate the desired cross-coupling, outcompeting the protodeboronation pathway.
Q3: Can I use the same standard conditions for all electron-rich boronic acids?
A: It is highly unlikely that a single set of "standard conditions" will be optimal for all electron-rich boronic acids. The electronic and steric properties of the specific boronic acid and coupling partner necessitate careful optimization of the catalyst, ligand, base, and solvent system. A one-size-fits-all approach often leads to suboptimal results. We strongly recommend a systematic approach to reaction optimization for each new substrate combination.
Troubleshooting Guide: Enhancing Yields with Electron-Rich Boronic Acids
This section provides a structured approach to troubleshooting and optimizing your Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.
The Palladium Catalyst and Ligand System: The Heart of the Reaction
The choice of the palladium pre-catalyst and, more importantly, the ancillary ligand is paramount for a successful coupling with challenging substrates.
Issue: Low or No Conversion
-
Underlying Cause: The oxidative addition or transmetalation step is likely too slow. The electron-rich nature of the boronic acid makes the transmetalation step the rate-limiting step in many cases.
-
Solution 1: Ligand Selection. For electron-rich boronic acids, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination. Consider ligands such as:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points. Their steric bulk and electron-donating properties are ideal for these challenging couplings.
-
N-heterocyclic carbenes (NHCs): Ligands like IPr and SImes can also be highly effective, offering strong electron donation and good thermal stability.
-
-
Solution 2: Catalyst Loading. While a higher catalyst loading can sometimes improve conversion, it is often more cost-effective and efficient to first optimize the ligand and other reaction parameters. Start with a catalyst loading in the range of 1-2 mol% and adjust as needed based on optimization experiments.
Issue: Catalyst Decomposition
-
Underlying Cause: The active Pd(0) species can be unstable, leading to the formation of palladium black and a loss of catalytic activity. This can be exacerbated by high temperatures or inappropriate ligand choice.
-
Solution: Employ pre-catalysts that are more stable and generate the active Pd(0) species in a controlled manner. Palladium pre-catalysts based on the Buchwald biaryl phosphine ligands are designed for this purpose. Ensure thorough deoxygenation of the reaction mixture, as oxygen can contribute to catalyst decomposition.
The Base: A Critical but Often Overlooked Component
The base plays a multifaceted role in the Suzuki reaction, and its choice is critical when working with sensitive electron-rich boronic acids.
Issue: Significant Protodeboronation
-
Underlying Cause: As previously mentioned, this is a major side reaction for electron-rich boronic acids. The choice of base can significantly influence the extent of this undesired pathway.
-
Solution:
-
Weaker Bases: Opt for weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium or potassium hydroxide.
-
Phosphate Bases: Potassium phosphate (K₃PO₄) is often an excellent choice as it is generally less oxophilic and can minimize protodeboronation.
-
Anhydrous Conditions: Strictly anhydrous conditions are essential. Use dry solvents and ensure all glassware is thoroughly dried.
-
Solvent and Temperature: Fine-Tuning the Reaction Environment
The reaction medium and temperature have a profound impact on reaction kinetics and selectivity.
Issue: Sluggish Reaction Rate
-
Underlying Cause: The reaction may not have sufficient thermal energy to overcome the activation barrier, particularly the transmetalation step.
-
Solution:
-
Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. For particularly challenging couplings, consider a mixture of solvents, such as toluene/water or dioxane/water, although the water content should be carefully controlled to avoid excessive protodeboronation.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. A systematic screen of temperatures, for example from 80 °C to 110 °C, is recommended.
-
Experimental Protocol: A General Starting Point
This protocol provides a robust starting point for the Suzuki coupling of an electron-rich boronic acid with an aryl halide. Note: This is a general guideline and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Electron-rich boronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Stir bar
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, electron-rich boronic acid, palladium pre-catalyst, and base to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in Suzuki reactions.
Key Components for Success
Caption: Critical components for successful Suzuki couplings.
Summary of Recommendations
| Problem | Primary Cause | Recommended Solution | Key Considerations |
| Low Conversion | Sluggish Transmetalation | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | Optimize ligand choice for your specific substrate. |
| Protodeboronation | Reaction with proton source | Use weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃). | Ensure strictly anhydrous conditions. |
| Catalyst Decomposition | Instability of Pd(0) | Employ stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). | Maintain an inert atmosphere. |
| Slow Reaction Rate | High activation energy | Screen different aprotic polar solvents and optimize the reaction temperature. | Balance rate enhancement with potential side reactions at higher temperatures. |
References
-
Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 534–546. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heterocyclic Substrates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Technical Support Center: Purification of Dibenzofuran Coupling Reaction Products
Welcome to the Technical Support Center for the purification of dibenzofuran derivatives synthesized via cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their target molecules. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate the complexities of purifying these valuable compounds.
Section 1: General Purification Strategy
The first step in any purification workflow is to assess the crude reaction mixture. A quick analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable information about the number of components, their relative polarities, and the presence of starting materials or common byproducts. This initial assessment will guide your choice of the primary purification technique.
Workflow for Selecting a Purification Method
Below is a general decision tree to help you select the most appropriate purification strategy for your dibenzofuran product.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying the products of dibenzofuran coupling reactions. However, its success is highly dependent on the correct choice of stationary and mobile phases, as well as proper technique.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system (eluent) for my dibenzofuran derivative?
A1: The selection of an appropriate solvent system is crucial and should be guided by TLC analysis. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound, with good separation from impurities.[1]
-
For non-polar to moderately polar dibenzofurans: Start with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2]
-
For polar dibenzofurans: A more polar eluent system, such as dichloromethane/methanol, may be necessary.[2]
| Compound Polarity | Starting Solvent System | Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexanes | A good starting point for many biaryl compounds. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | Adjust the ratio based on TLC. |
| Polar | 2-5% Methanol in Dichloromethane | For compounds with polar functional groups like hydroxyls or amines. |
| Very Polar | 5-10% Methanol in Dichloromethane | Use with caution, as high concentrations of methanol can dissolve silica gel.[2] |
Q2: My compound is streaking or tailing on the TLC plate and column. What can I do?
A2: Streaking or tailing is a common issue, especially with dibenzofuran derivatives that contain acidic or basic functional groups.
-
Acidic Compounds (e.g., carboxylic acids, phenols): The acidic nature of silica gel can cause strong interactions, leading to tailing. Adding a small amount (0.5-1%) of acetic acid to your eluent can often resolve this by protonating the compound and minimizing its interaction with the stationary phase.
-
Basic Compounds (e.g., amines): Basic compounds can also interact strongly with silica gel. Adding a small amount (0.5-1%) of triethylamine or a few drops of aqueous ammonia to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks.[2]
-
Poor Solubility: If your compound is not fully dissolved when loaded onto the column, it can lead to tailing. Ensure your compound is fully dissolved in a minimal amount of solvent before loading.
Q3: I'm having trouble separating regioisomers of my substituted dibenzofuran. What are my options?
A3: The separation of regioisomers can be challenging due to their similar polarities.[3]
-
Optimize Column Chromatography: Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/ether system can alter the selectivity and improve separation.
-
Preparative HPLC: For very difficult separations, preparative HPLC is often the most effective method. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[4]
-
Recrystallization: If your product is a solid, fractional recrystallization can sometimes be effective in separating isomers.
Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[5] Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elute the Column: Start with a non-polar eluent and gradually increase the polarity (gradient elution).[1] This allows for the separation of non-polar impurities first, followed by your product, and then more polar impurities.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Recrystallization Techniques
Recrystallization is a powerful technique for obtaining highly pure crystalline dibenzofuran products. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
Frequently Asked Questions (FAQs)
Q1: What are good solvents for recrystallizing dibenzofuran derivatives?
A1: The principle of "like dissolves like" is a good starting point.
-
Non-polar to Moderately Polar Dibenzofurans: Toluene, ethanol, methanol, or mixtures of hexanes with a more polar solvent like ethyl acetate or acetone can be effective.[7][8]
-
Polar Dibenzofurans: Water, or mixtures of water with a miscible organic solvent like ethanol or methanol, can be good choices.[8]
| Compound Characteristics | Good Single Solvents | Good Solvent Pairs (Good/Poor) |
| Aromatic, Non-polar | Toluene, Hexanes | Dichloromethane/Hexanes, Ethyl Acetate/Hexanes |
| Moderately Polar | Ethanol, Methanol, Acetone | Ethanol/Water, Acetone/Water |
| Polar (with H-bond donors/acceptors) | Water, Methanol | Methanol/Diethyl Ether |
Q2: My compound "oils out" instead of crystallizing. How can I fix this?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Use a Lower Boiling Point Solvent: This can help ensure that the solution cools below the compound's melting point before saturation is reached.
-
Use a More Dilute Solution: Adding more of the hot solvent before cooling can prevent premature saturation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites for crystal growth.[6]
-
Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.
Protocol: Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the flask or adding a seed crystal.
-
Cool Further: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Product: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Section 4: Preparative HPLC
For challenging separations, such as those involving isomers or impurities with very similar polarities to the product, preparative High-Performance Liquid Chromatography (HPLC) is an invaluable tool.[9]
Frequently Asked Questions (FAQs)
Q1: When should I consider using preparative HPLC?
A1: Preparative HPLC is typically used when:
-
Column chromatography fails to provide adequate separation.
-
You need to separate regioisomers or enantiomers.[10]
-
You require very high purity material (>99%).
Q2: How do I separate enantiomers of a chiral dibenzofuran?
A2: The separation of enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[11]
-
Chiral HPLC: A variety of chiral columns are commercially available. Screening different columns and mobile phases is often necessary to find the optimal conditions for your specific compound.[12]
-
Diastereomeric Salt Formation: If your dibenzofuran has an acidic or basic functional group, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by standard chromatography or recrystallization.[10]
General Approach for Preparative HPLC
-
Method Development: Develop a separation method on an analytical scale first to determine the appropriate column and mobile phase. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for many organic molecules.[4]
-
Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative column.
-
Fraction Collection: Collect the fractions corresponding to your purified product.
-
Solvent Removal: Remove the mobile phase, often by lyophilization (freeze-drying) if water is present, to isolate your pure compound.
Section 5: Removal of Common Impurities
Q1: How can I remove residual palladium catalyst from my product?
A1: Residual palladium is a common and often problematic impurity. Several methods can be employed for its removal:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This is effective at removing heterogeneous palladium species.
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can adsorb palladium, which is then removed by filtration.
-
Metal Scavengers: Thiol-based silica gels or resins are commercially available and are highly effective at chelating and removing dissolved palladium species. The product solution is simply passed through a plug of the scavenger.
Q2: I have unreacted boronic acid and its byproducts (boronic esters, homocoupled biaryls) in my crude product. How do I get rid of them?
A2: Boronic acid-related impurities are common in Suzuki-Miyaura coupling reactions.[13]
-
Aqueous Workup: A basic aqueous wash (e.g., with 1M NaOH) can often remove unreacted boronic acid by converting it to the water-soluble boronate salt.[14]
-
Oxidative Workup: Sometimes, a wash with a mild oxidizing agent like aqueous hydrogen peroxide can convert boronic acids to phenols, which may be easier to separate.
-
Column Chromatography: Most boronic acid derivatives are quite polar and will stick to the baseline on silica gel, allowing for easy separation from the less polar dibenzofuran product.
-
Homocoupled Byproducts: The homocoupling of the boronic acid is a common side reaction.[15] These byproducts often have similar polarity to the desired product and may require careful optimization of column chromatography or recrystallization for their removal.
References
-
Wallace, D. J., & Klauber, D. J. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(2), 173-176. [Link]
-
SIELC Technologies. (n.d.). Separation of Dibenzofuran on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]
-
Buser, H. R., & Rappe, C. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247-253. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Vetter, W., & Scherer, G. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1442, 134-143. [Link]
-
Li, S., et al. (2009). Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration. Journal of Chromatography A, 1216(19), 4258-4262. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. (2023). Best way to remove pinacol post suzuki. [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization 2. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit. (2022). troubleshooring flash chromatography purification. [Link]
-
LCGC. (2008). Enantiomer Separations. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Houston Methodist Scholars. (1984). Synthesis and characterization of twenty-two purified polychlorinated dibenzofuran congeners. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]
-
Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Journal of Chromatography B: Biomedical Sciences and Applications. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. [Link]
-
Reddit. (2024). Tips and Tricks for Flash Column Chromatography. [Link]
-
Molecules. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry, University of Colorado Boulder. (n.d.). Crystallization Solvents. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Molecules. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubChem. (n.d.). Dibenzofuran. [Link]
-
ResearchGate. (2022). The synthetic methodologies of dibenzofuran derivatives. [Link]
Sources
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- 4. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Technical Support Center: Troubleshooting Low Catalyst Turnover in Palladium-Catalyzed Reactions
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into troubleshooting low catalyst turnover in palladium-catalyzed reactions. This guide moves beyond simple checklists to explain the "why" behind experimental observations and solutions, ensuring a robust and reproducible catalytic system.
Low turnover is a frequent and frustrating issue in palladium catalysis, leading to incomplete reactions, low yields, and wasted resources. This guide is structured to help you diagnose the root cause of poor catalytic performance and implement effective solutions.
Section 1: Critical Failures - Low to No Catalytic Activity
This is the most common and critical issue. When your reaction shows minimal or no conversion, a systematic diagnostic approach is essential.
FAQ 1: My cross-coupling reaction has stalled with little to no product formation. Where do I begin?
Answer: When faced with a non-performing reaction, the initial focus should be on the integrity of the catalytic cycle's initiation. The active catalyst is typically a Pd(0) species, and failure to form or maintain this species is a primary cause of reaction failure.
Core Principles: The catalytic cycle for most cross-coupling reactions begins with an active Pd(0) complex.[1] Many common precatalysts, like Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to enter the catalytic cycle.[2][3] If this reduction is inefficient, the catalysis will not initiate.
Troubleshooting Protocol:
-
Verify Precatalyst Activation:
-
Problem: Your Pd(II) precatalyst is not being reduced to the active Pd(0) state. This can be due to the absence of a suitable reducing agent in the reaction mixture.
-
Solution: While some reaction components like phosphine ligands, solvents (e.g., DMF), or amines can reduce Pd(II), this process can be unreliable.[2][4]
-
Option A: Switch to a Pd(0) Source. Employ a precatalyst that is already in the Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the need for in situ reduction.[2][5]
-
Option B: Use Modern Precatalysts. Utilize well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 Palladacycles) that are engineered for rapid and clean conversion to the active Pd(0) catalyst.[6]
-
-
-
Assess Reagent and Solvent Quality:
-
Problem: Contaminants, particularly oxygen and water, can severely inhibit palladium catalysts.[7][8] Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, while water can interfere with bases and promote side reactions like protodeboronation in Suzuki couplings.[8][9]
-
Solution: Rigorous Inert Technique.
-
Degassing: Ensure all solvents are thoroughly degassed before use. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[5][8]
-
Anhydrous Conditions: Use freshly dried solvents and ensure reagents are anhydrous, especially when working with sensitive organometallic compounds.[7]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. The "evacuate and backfill" method (repeating 3-5 times) is highly effective for removing atmospheric oxygen from the reaction vessel.[8]
-
-
-
Evaluate Ligand Integrity and Choice:
-
Problem: The ligand is fundamental to the catalyst's stability and reactivity.[10] An inappropriate or degraded ligand will result in low turnover. Some phosphine ligands are sensitive to air and can be oxidized to the corresponding phosphine oxide, which is ineffective.[11]
-
Solution:
-
Ligand Selection: The choice of ligand is critical and reaction-dependent. Electron-rich and sterically bulky ligands (e.g., Buchwald-type biarylphosphines or N-heterocyclic carbenes) often accelerate key steps like oxidative addition and reductive elimination.[10][12][13]
-
Screening: If the initial choice is ineffective, perform a ligand screen with a small set of diverse, reliable ligands.[14]
-
Handling: Handle air-sensitive ligands in a glovebox or under a stream of inert gas.
-
-
Section 2: Catalyst Deactivation Pathways During the Reaction
Sometimes a reaction begins but then slows or stops prematurely. This indicates that the catalyst is deactivating over the course of the reaction.
FAQ 2: My reaction started well, but now I see a black precipitate forming and the conversion has stopped. What is happening?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[15] This consists of aggregated palladium nanoparticles or bulk metal that are catalytically inactive in homogeneous reactions.[16][17]
Core Principles: The active catalyst is a soluble, ligand-stabilized Pd(0) complex. If the ligand dissociates or the complex becomes unstable, the Pd(0) atoms can aggregate.[18][19] This is a common deactivation pathway, especially at high temperatures or with low ligand-to-palladium ratios.[11][20]
Troubleshooting Protocol:
-
Enhance Ligand Stabilization:
-
Problem: The ligand is not robust enough to stabilize the Pd(0) center under the reaction conditions, leading to aggregation.
-
Solution:
-
Increase Ligand Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help maintain the stability of the active species.
-
Switch to a More Stabilizing Ligand: Bidentate (chelating) ligands or bulky monodentate ligands often provide greater stability and prevent aggregation.[18] Buchwald-type biarylphosphine ligands are particularly effective at preventing the formation of palladium black.[12]
-
-
-
Modify Reaction Conditions:
-
Check for Catalyst Poisons:
-
Problem: Certain functional groups or impurities can act as strong ligands, displacing the desired phosphine or NHC ligand and leading to catalyst deactivation. For instance, the nitrogen in a quinoline substrate can poison the catalyst by coordinating to the palladium center.[5] Sulfur-containing compounds are also notorious catalyst poisons.[20]
-
Solution:
-
Purify Reagents: Ensure starting materials are free from poisoning impurities.
-
Use Bulky Ligands: Sterically demanding ligands can physically block coordinating functional groups on the substrate from accessing and poisoning the palladium center.[5]
-
-
Visualizing Catalyst Deactivation: The Path to Palladium Black
Caption: The catalytic cycle versus the catalyst deactivation pathway leading to palladium black.
Section 3: Optimizing Reaction Parameters for Robust Turnover
Even when a reaction proceeds, turnover can be sluggish. Fine-tuning the reaction parameters is key to achieving high efficiency.
FAQ 3: My reaction is clean but very slow. How can I increase the rate of catalyst turnover?
Answer: A slow reaction points to a bottleneck in the catalytic cycle. The solvent, base, and concentration all play critical roles in modulating the rate of each elementary step.[4][21]
Core Principles: The solvent doesn't just dissolve reagents; it influences catalyst stability, solubility of intermediates, and can even participate in the catalytic cycle.[4][22] The base is often crucial for the transmetalation step (e.g., in Suzuki coupling) or for regenerating the catalyst.[1]
Data-Driven Optimization: Solvent and Base Effects
| Parameter | Common Choices | Mechanism of Action & Troubleshooting Insights |
| Solvent | Toluene, Dioxane, THF, DMF, CPME, Acetonitrile/Water | Polarity: Polar solvents can accelerate steps involving charged intermediates, like the oxidative addition of aryl triflates.[23] Coordinating Ability: Solvents like THF or DMF can coordinate to the palladium center, influencing its reactivity.[4] Solubility: Ensure all reagents, especially the base, have adequate solubility. Poor solubility can lead to slow or incomplete reactions.[8][24] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu, Et₃N | Strength & Type: The choice of base is critical and highly reaction-dependent. Inorganic bases (carbonates, phosphates) are common in Suzuki couplings, while stronger alkoxides are often needed for Buchwald-Hartwig aminations.[25][26] Water Content: In Suzuki couplings, a small amount of water is often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8][27] |
| Concentration | 0.1 M - 1.0 M | Rate: Higher concentrations generally lead to faster reaction rates. However, excessively high concentrations can sometimes promote catalyst decomposition or side reactions. |
| Temperature | 25 °C - 120 °C | Activation Energy: Increasing the temperature provides the energy to overcome activation barriers for slow steps (e.g., oxidative addition of aryl chlorides).[28] Catalyst Stability: As noted earlier, excessive heat can degrade the catalyst. Finding the optimal temperature is a balance between rate and stability.[8] |
Experimental Protocol: Systematic Reaction Optimization
When faced with low turnover, a Design of Experiments (DoE) approach can be more efficient than one-factor-at-a-time (OFAT) screening.[25] However, a simplified, logical screening process is also effective:
-
Establish a Baseline: Run the reaction with a standard, reliable set of conditions (e.g., Pd₂(dba)₃/XPhos, K₃PO₄, Toluene/H₂O, 80 °C).
-
Screen Solvents: Keeping other variables constant, test a panel of 3-4 diverse solvents (e.g., Toluene, Dioxane, CPME).
-
Screen Bases: Using the best solvent from step 2, test a panel of 3-4 bases appropriate for the reaction type.
-
Optimize Temperature: With the best solvent/base combination, run the reaction at three different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance.
Visualizing the Optimization Workflow
Caption: A logical workflow for optimizing a slow palladium-catalyzed reaction.
References
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- Poisoning and deactivation of palladium c
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Developing Ligands for Palladium(II)
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Catalexis Catalyst Screening Platform for Catalyst Optimiz
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Formation of palladium black during Suzuki coupling. Reddit.
- Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.
- Homogeneous palladium catalyst suppressing Pd black formation in air oxid
- Palladium black. Wikipedia.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.. Unknown Source.
- Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. PNNL.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxid
- Help troubleshooting a Buchwald-Hartwig amin
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- How can I solve my problem with Suzuki coupling?.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis. Benchchem.
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrog. Unknown Source.
- Bypassing the Limitations of Directed C–H Functionaliz
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- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
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Technical Support Center: Minimizing Boronic Acid Homocoupling in Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth, field-tested strategies to diagnose and mitigate one of the most persistent challenges in Suzuki-Miyaura cross-coupling reactions: the homocoupling of boronic acids. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot this issue effectively, ensuring the robustness and efficiency of your synthetic routes.
Part 1: Understanding the Enemy - The Mechanism of Homocoupling
Before we can effectively prevent the formation of biaryl byproducts from boronic acid homocoupling, it is crucial to understand the mechanistic pathways through which this side reaction occurs. While several mechanisms have been proposed, the most widely accepted pathways involve the palladium catalyst, particularly under aerobic conditions.
Homocoupling is often catalyzed by palladium species, and its rate can be significantly influenced by the presence of oxygen, the choice of base, and the temperature of the reaction. One common pathway involves the oxidative coupling of two boronic acid molecules on the palladium center.
Caption: Fig 1. Competing Suzuki vs. Homocoupling Pathways.
Part 2: Troubleshooting Guide - Why is Homocoupling Happening?
This section is designed to help you pinpoint the specific cause of homocoupling in your reaction.
Question 1: I'm observing significant amounts of biaryl byproduct derived from my boronic acid. What is the most likely culprit?
Answer: The most common cause of boronic acid homocoupling is the presence of oxygen in your reaction system. Palladium(0), the active catalyst in the Suzuki-Miyaura cycle, can be oxidized to Palladium(II) by residual oxygen. This Pd(II) species can then enter a catalytic cycle that exclusively promotes the homocoupling of the boronic acid.
Troubleshooting Steps:
-
Inert Atmosphere is Key: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This is the single most critical factor.
-
Degas Your Solvents: Solvents can be a significant source of dissolved oxygen. Degas all solvents thoroughly before use. Common methods include:
-
Sparging: Bubbling an inert gas (Ar or N₂) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: This is a more rigorous method suitable for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
-
-
Check for Leaks: Ensure all glassware joints and septa are well-sealed to prevent atmospheric oxygen from leaking into the system over the course of the reaction.
Question 2: I've rigorously excluded oxygen, but I still see homocoupling. What other factors should I consider?
Answer: If oxygen has been scrupulously excluded, other reaction parameters are likely promoting the homocoupling pathway. The choice of base, palladium precursor, and reaction temperature all play crucial roles.
Troubleshooting Workflow:
Caption: Fig 2. Stepwise Troubleshooting Workflow for Homocoupling.
In-depth Explanation of Workflow Steps:
-
Base Selection: Strong bases, particularly hydroxides like NaOH or Ba(OH)₂, can accelerate the decomposition of boronic acids and promote homocoupling. Switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.
-
Palladium Precursor: While convenient, using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an in situ reduction to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can drive the homocoupling side reaction. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often circumvent this issue.
-
Temperature Control: Higher temperatures can increase the rate of all reactions, including the undesired homocoupling. If your desired cross-coupling has a reasonable rate at a lower temperature, reducing the reaction temperature can often disproportionately slow down the homocoupling pathway.
Part 3: Advanced Strategies & FAQs
FAQ 1: Are certain boronic acids more prone to homocoupling?
Answer: Yes, absolutely. Electron-rich arylboronic acids and heteroarylboronic acids are generally more susceptible to homocoupling. The electron-donating groups on these molecules make them more easily oxidized, which can facilitate the homocoupling process. Conversely, electron-deficient boronic acids are typically more stable and less prone to this side reaction.
FAQ 2: Can the choice of ligand on the palladium catalyst affect homocoupling?
Answer: The ligand plays a critical role. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination from the Ar-Pd(II)-Ar' intermediate in the desired Suzuki cycle. This faster turnover can outcompete the homocoupling pathway.
Table 1: Impact of Ligand Choice on Homocoupling
| Ligand Type | Example(s) | General Effect on Homocoupling | Rationale |
| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, tBu₃P | Decreases | Promotes faster reductive elimination in the desired cycle. |
| Basic Trialkylphosphines | PCy₃, P(tBu)₃ | Decreases | Strongly electron-donating, stabilizing the Pd(0) state. |
| Simple Arylphosphines | PPh₃ | Variable | Can be effective, but often less so than more specialized ligands. |
| No Ligand | "Ligandless" conditions | Increases | Unstabilized Pd centers are more susceptible to side reactions. |
FAQ 3: I'm performing a high-throughput screening campaign. What is a robust, general protocol to start with to minimize homocoupling?
Answer: For a general, robust starting point, especially in a screening context where you are testing a variety of boronic acids, the following conditions are recommended as they are known to suppress homocoupling for a wide range of substrates.
Protocol: General Method for Suppressing Boronic Acid Homocoupling
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 5-10 minutes.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add your degassed solvent.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Degassing (Final): Bubble argon through the reaction mixture for an additional 5 minutes.
-
Reaction: Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor by TLC or LC-MS.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote fast cross-coupling. |
| Base | K₃PO₄ | A moderately strong, non-nucleophilic base effective for many substrates. |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic systems often give clean reactions. Ensure they are rigorously degassed. |
| Atmosphere | Argon or Nitrogen | CRITICAL: Absolutely essential to prevent oxidation. |
By understanding the mechanisms behind boronic acid homocoupling and systematically addressing the key reaction parameters—atmosphere, base, catalyst, and temperature—you can effectively troubleshoot and minimize this common side reaction, leading to cleaner reactions and higher yields of your desired cross-coupled product.
References
-
Purification of Laboratory Chemicals, Eighth Edition. Armarego, W. L. F., & Chai, C. L. L. Elsevier. [Link]
-
A Unified Mechanistic Picture of the Suzuki–Miyaura Cross-Coupling Reaction. Thomas, A. A., & Denmark, S. E. (2016). Angewandte Chemie International Edition, 55(36), 10580-10582. [Link]
-
A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides. Buchwald, S. L., & Old, D. W. (1998). Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
Technical Support Center: Navigating the Solubility Labyrinth of Large Aromatic Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with large aromatic boronic acids. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the common yet significant challenge of their limited solubility in aqueous media. As a Senior Application Scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Promise and Peril of Poorly Soluble Boronic Acids
Large aromatic boronic acids are indispensable building blocks in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Their utility extends to materials science, chemical biology, and the synthesis of active pharmaceutical ingredients (APIs).[3][4] However, their often-complex aromatic systems lead to significant hydrophobicity and strong intermolecular interactions in the solid state, resulting in poor aqueous solubility. This presents a major hurdle, leading to low reaction yields, reproducibility issues, and challenges in purification and formulation.[5][6] This guide will equip you with the knowledge and techniques to effectively address these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common questions and issues encountered when working with these challenging compounds.
Q1: My large aromatic boronic acid won't dissolve in my aqueous reaction mixture. What's the primary cause?
A1: The low aqueous solubility of large aromatic boronic acids is primarily due to their significant nonpolar surface area, which leads to strong crystal lattice forces and unfavorable interactions with water. Furthermore, a common and often overlooked issue is the spontaneous dehydration of boronic acids to form their corresponding cyclic trimeric anhydrides, known as boroxines .[1][7][8] Boroxines are typically even less soluble than the parent boronic acid and can precipitate from solution, stalling your reaction.[9][10]
-
Causality: The equilibrium between the boronic acid and its boroxine is influenced by factors such as temperature, concentration, and the electronic nature of the substituents on the aromatic ring.[7][11] Electron-donating groups, for instance, can favor the formation of the boroxine.[7][11]
Q2: I suspect boroxine formation is hindering my experiment. How can I confirm this and, more importantly, prevent it?
A2: Confirmation of boroxine formation can be achieved through analytical techniques such as solid-state NMR or by observing changes in the dissolution behavior of your material over time.[9] However, in a practical lab setting, prevention is the most effective strategy.
Here are three key preventative measures:
-
pH Control: Maintaining an alkaline pH (typically > 8) is crucial. The boronic acid moiety (R-B(OH)₂) is a Lewis acid that can accept a hydroxide ion to form the tetrahedral boronate species (R-B(OH)₃⁻).[1][12] This anionic form is significantly more water-soluble and is also the active species in Suzuki-Miyaura coupling.
-
Use of Co-solvents: Employing a mixture of water and a polar, water-miscible organic solvent can disrupt the hydrophobic interactions that lead to low solubility. Common choices include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and acetone.[6][13]
-
In-situ Esterification: A highly effective strategy is to convert the boronic acid into a more soluble derivative in situ. This is discussed in detail in the following questions.
Q3: How does adjusting the pH help with solubility, and what's the optimal pH range?
A3: As mentioned, increasing the pH deprotonates the boronic acid to form the more soluble boronate ion.[12][14] The pKa of most arylboronic acids is around 9.[1] To ensure a significant portion of the boronic acid is in its soluble boronate form, a pH of 8 to 11 is generally recommended for reactions like the Suzuki coupling. This is typically achieved through the use of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6] The choice of base is critical, as its own solubility can impact the reaction.[6]
Q4: I'm performing a Suzuki-Miyaura coupling with a very nonpolar aromatic boronic acid and still see precipitation even with a base and co-solvent. What's my next move?
A4: When standard methods fail, converting the boronic acid to a more soluble and stable derivative is an excellent strategy. Two common approaches are the formation of boronic esters or diethanolamine adducts .
-
Boronic Esters (e.g., Pinacol Esters): While often prepared in a separate step, boronic esters are generally more soluble in organic solvents than their corresponding acids.[10][15] They also exhibit enhanced stability, mitigating issues like protodeboronation.[16]
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, tetracoordinate boron species that is often more soluble and easier to handle than the free acid.[2] This adduct can often be used directly in subsequent reactions.
The following diagram illustrates a decision-making workflow for addressing solubility issues:
Caption: Troubleshooting workflow for poorly soluble boronic acids.
Data Presentation: Solvent Effects on Solubility
The choice of solvent or co-solvent system is critical for achieving homogeneity in reactions involving large aromatic boronic acids. While comprehensive solubility data for every large aromatic boronic acid is not available, studies on model compounds like phenylboronic acid provide valuable insights into general trends.
| Solvent | Relative Polarity (ε) | Solubility of Phenylboronic Acid | Reference |
| Water | 80.1 | Low (1.9 g/100g at 20°C) | [10] |
| Acetone | 20.7 | High | [10][13] |
| Chloroform | 4.8 | Moderate | [10][13] |
| Dipropyl Ether | 3.4 | High | [10] |
| Methylcyclohexane | 2.0 | Very Low | [10] |
Note: This table illustrates that while water is a poor solvent, polar aprotic solvents and ethers can be effective. For aqueous reactions, a mixture of water with a solvent like acetone or dioxane is a common starting point.[6]
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows discussed in this guide.
Protocol 1: General Procedure for Solubilizing a Poorly Soluble Aromatic Boronic Acid for Suzuki-Miyaura Coupling
This protocol outlines a standard approach for setting up a Suzuki-Miyaura reaction where the boronic acid has limited solubility.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the large aromatic boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst.[6]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed co-solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand to the stirred mixture.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[6]
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Caption: Workflow for Suzuki-Miyaura coupling with a poorly soluble boronic acid.
Protocol 2: Formation of a Diethanolamine Adduct for Enhanced Solubility
This protocol describes the straightforward conversion of a boronic acid to its more soluble and stable diethanolamine adduct.[2]
-
Dissolution:
-
In a vial, dissolve the large aromatic boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).
-
-
Addition:
-
While stirring, add diethanolamine (1.0 equiv.) dropwise to the solution.
-
-
Precipitation and Isolation:
-
A precipitate of the diethanolamine adduct will typically form. Continue stirring for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
-
Drying:
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
-
Usage:
-
The resulting diethanolamine adduct can now be used directly in aqueous reaction mixtures, where it will exhibit improved solubility.
-
Conclusion
The solubility challenges posed by large aromatic boronic acids are significant but manageable with a systematic and informed approach. By understanding the interplay of pH, co-solvents, and the potential for boroxine formation, researchers can devise effective strategies to achieve homogeneous reaction conditions. When these methods prove insufficient, the conversion of the boronic acid to more soluble derivatives like diethanolamine adducts provides a robust alternative. This guide serves as a foundational resource to help you navigate these challenges, leading to more successful and reproducible outcomes in your research and development endeavors.
References
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- Structural Interconversion Based on Intramolecular Boroxine Formation - ResearchG
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Properties of a model aryl boronic acid and its boroxine - PubMed.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Boronic acid - Wikipedia.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Physical and chemical properties of boronic acids: Formulation implic
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers | Journal of the American Chemical Society.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Public
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- WO2002059131A1 - Formulation of boronic acid compounds - Google P
- Literature Review of Boric Acid Solubility D
- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchG
- Synthesis, Characterization, and Star Polymer Assembly of Boronic Acid End-Functionalized Polycaprolactone | Request PDF - ResearchG
- Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly | Request PDF - ResearchG
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- How to purify boronic acids/boronate esters?
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed.
- Is there a faster method for dissolve phenylboronic acid?
- Boronic acid with high oxidative stability and utility in biological contexts - PNAS.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Boryl
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Boronic acids being gooey : r/OrganicChemistry - Reddit.
- How can I solve my problem with Suzuki coupling?
- Strategies for the analysis of highly reactive pinacolboron
- Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- (PDF)
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Technical Support Center: Analytical Strategies for Boronic Acid Impurity Profiling
Welcome to the technical support center dedicated to the robust analysis of boronic acid impurities. As researchers, scientists, and drug development professionals, you are aware that boronic acids are invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their potential to be genotoxic impurities necessitates highly sensitive and accurate analytical methods for their detection and quantification at trace levels.[1] This guide provides in-depth, field-proven insights into the common challenges and solutions for analyzing boronic acid impurities post-reaction, ensuring the safety and efficacy of your drug substances.
Section 1: Understanding the Analyte - The Challenges of Boronic Acid Analysis
Boronic acids present a unique set of analytical challenges due to their chemical properties. Acknowledging these is the first step toward developing a robust analytical method.
-
Instability and Dehydration: A primary challenge is the propensity of boronic acids to undergo dehydration to form cyclic anhydride trimers known as boroxines.[2] This equilibrium can complicate chromatographic separation and mass spectrometric analysis, often leading to multiple peaks for a single analyte.
-
Polarity and Poor Retention: The high polarity of boronic acids can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[3][4]
-
Lack of a Strong Chromophore: Many simple boronic acids lack a strong UV chromophore, making detection by standard HPLC-UV challenging, especially at trace levels.
-
Hydrolytic Instability of Boronate Esters: While boronate esters (e.g., pinacol esters) are common starting materials, they are susceptible to hydrolysis back to the corresponding boronic acid under typical RP-HPLC conditions, complicating the accurate analysis of the ester's purity.[4][5]
Section 2: Method Selection - A Guided Approach
The choice of analytical technique is critical and depends on several factors including the required sensitivity, the complexity of the sample matrix, and the specific impurities of interest.[1]
Diagram: Decision Workflow for Boronic Acid Analysis
This workflow provides a logical path for selecting the most appropriate analytical technique based on key experimental questions.
Sources
Technical Support Center: Navigating the Thermal Landscape of Protodeboronation
Welcome to the technical support center dedicated to understanding and mitigating the impact of temperature on the rate of protodeboronation. This resource is designed for researchers, scientists, and drug development professionals who encounter this common yet often nuanced side reaction in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve your desired outcomes.
Introduction: Temperature as a Double-Edged Sword
Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent complication in reactions utilizing organoboron compounds, most notably the Suzuki-Miyaura coupling.[1] Temperature is a critical parameter that significantly influences the rate of this side reaction.[2] While elevated temperatures are often necessary to drive the desired cross-coupling to completion, they can also accelerate the rate of protodeboronation, leading to reduced yields and purification challenges.[2][3] This guide will dissect the complex relationship between temperature and protodeboronation, providing you with the knowledge to navigate this thermal landscape effectively.
Frequently Asked Questions (FAQs)
Q1: Why does increasing the reaction temperature often lead to more protodeboronation?
A1: The rate of most chemical reactions, including protodeboronation, increases with temperature. This relationship is described by the Arrhenius equation, which indicates that a higher temperature provides the necessary activation energy for the reaction to proceed more quickly.[4] Protodeboronation is an undesired side reaction that competes with the desired synthetic transformation, such as the Suzuki-Miyaura coupling.[5] Both the desired reaction and the protodeboronation side reaction have their own activation energy barriers. If the activation energy for protodeboronation is comparable to or lower than that of the desired coupling, increasing the temperature will inevitably accelerate both processes. In many cases, the rate of protodeboronation is significantly enhanced at elevated temperatures, leading to a substantial increase in the formation of the undesired byproduct.[2]
Q2: I observed more protodeboronation at room temperature than at 80°C. This seems counterintuitive. What could be the reason?
A2: This is an excellent and insightful observation that highlights the kinetic competition between the desired reaction and the undesired protodeboronation. While it is generally true that higher temperatures accelerate protodeboronation, the relative rates of the desired reaction and the side reaction are what ultimately determine the product distribution.
In your case, it is likely that at room temperature, the rate of your desired Suzuki-Miyaura coupling is very slow. This extended reaction time allows the protodeboronation pathway, even if it is also slow at this temperature, to consume a significant portion of your boronic acid starting material.[6] At 80°C, while the absolute rate of protodeboronation increases, the rate of the desired Suzuki coupling likely increases to a much greater extent. This allows the desired reaction to "outcompete" the protodeboronation, leading to a higher yield of your target molecule and less of the protodeboronated byproduct.[6]
Troubleshooting Guide: High Levels of Protodeboronation at Elevated Temperatures
Encountering significant protodeboronation when heating your reaction is a common challenge. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Initial Assessment:
Before modifying your protocol, confirm the identity of the byproduct as the protodeboronated compound via analytical techniques such as LC-MS or NMR. Also, ensure the purity and stability of your boronic acid or ester starting material, as degradation during storage can be a contributing factor.[7]
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting high protodeboronation.
Detailed Experimental Protocols
-
Set up a parallel series of reactions in small vials.
-
Charge each vial with the aryl halide, boronic acid/ester, base, and solvent.
-
Add the palladium catalyst and ligand solution to each vial.
-
Seal the vials and place them in separate heating blocks set to different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitor the reactions at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC or LC-MS.
-
Analyze the ratio of the desired product to the protodeboronated byproduct at each temperature and time point to identify the optimal balance.
-
Set up parallel reactions at the optimal temperature determined from Protocol 1.
-
Use a range of bases with varying strengths (e.g., NaOH, K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure equimolar amounts of the base are used.
-
Run the reactions for the same amount of time.
-
Quench the reactions and analyze the product distribution to determine which base minimizes protodeboronation while still promoting the desired coupling. Weaker bases are often beneficial.[2]
Data Presentation: Impact of Temperature on Protodeboronation
The following table provides a hypothetical example of how to present data from a temperature screening experiment.
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| 60 | 24 | 35 | <5 |
| 80 | 12 | 75 | 10 |
| 100 | 4 | 85 | 15 |
| 120 | 2 | 70 | 30 |
This data illustrates a common trend where an optimal temperature exists that maximizes the yield of the desired product before the rate of protodeboronation becomes overly dominant at higher temperatures.
Mechanistic Insights: Why Temperature Matters
The mechanism of protodeboronation can be complex and is often pH-dependent.[8] Both acid-catalyzed and base-catalyzed pathways exist.[1] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of primary concern.[9]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Increasing the temperature provides the kinetic energy to overcome the activation barriers for both the formation of the reactive boronate species and the subsequent protonolysis step that cleaves the C-B bond.[2] For electron-deficient arylboronic acids, which are particularly susceptible to protodeboronation, this effect is even more pronounced.[7]
Advanced Strategies and Considerations
-
Anhydrous Conditions: Water is often the proton source for protodeboronation.[2] Whenever the reaction chemistry allows, using anhydrous solvents and reagents can significantly suppress this side reaction, even at elevated temperatures.[2]
-
Solvent Choice: The choice of solvent can influence the rate of protodeboronation.[5] Protic solvents can act as proton donors, while the polarity of the solvent can affect the stability of intermediates. Screening different solvents may reveal conditions that are less prone to this side reaction.
-
"Slow-Release" Strategies: The use of boronic acid derivatives like MIDA boronates or potassium trifluoroborates is a powerful strategy.[1][2] These compounds slowly release the active boronic acid into the reaction mixture, maintaining a low steady-state concentration and thus minimizing the opportunity for protodeboronation to occur.[1][10]
By carefully considering and systematically optimizing the interplay between temperature, base, catalyst, and the form of the boronic acid, researchers can effectively minimize protodeboronation and enhance the efficiency of their synthetic transformations.
References
- Technical Support Center: Protodeboronation in Suzuki Reactions - Benchchem. (URL: )
- Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportion
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - CORE. (URL: )
- Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid - Benchchem. (URL: )
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester. (URL: )
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (URL: )
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Troubleshooting guide for failed isobutylboronic acid reactions. - Benchchem. (URL: )
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. (URL: [Link])
- Preventing protodeboronation of 2,5-Difluorophenylboronic acid - Benchchem. (URL: )
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (URL: [Link])
-
Protodeboronation - Wikipedia. (URL: [Link])
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. (URL: [Link])
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PubMed Central. (URL: [Link])
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
Protodeboronations - Organic Chemistry Portal. (URL: [Link])
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E. (URL: [Link])
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. (URL: [Link])
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. (URL: [Link])
-
An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids - PMC - PubMed Central. (URL: [Link])
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. (URL: [Link])
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. (URL: [Link])
-
For the pro's (Suzuki) : r/Chempros - Reddit. (URL: [Link])
-
The unexpected protodeboronation rather than condensation - ResearchGate. (URL: [Link])
-
The effect of different solvent and temperature on the reaction - ResearchGate. (URL: [Link])
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Evolution of the kinetic constant vs. temperature (850°C-939°C). - ResearchGate. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Arrhenius plot - Wikipedia. (URL: [Link])
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- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 10. benchchem.com [benchchem.com]
Validation & Comparative
The Decisive Role of Isomeric Purity: A Comparative Guide to (6-Phenyldibenzo[b,d]furan-4-yl)boronic Acid and its Regioisomers in OLED Performance
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic materials employed is paramount. Even subtle changes in chemical structure can lead to dramatic shifts in device performance. This guide provides an in-depth comparison of (6-phenyldibenzo[b,d]furan-4-yl)boronic acid and its regioisomers, crucial precursors for high-performance materials in OLEDs. We will explore how the point of attachment of the boronic acid functional group on the phenyldibenzofuran scaffold dictates the properties of the final materials and, consequently, the efficiency, stability, and color purity of the OLED device. This analysis is supported by experimental data from peer-reviewed literature, offering researchers and materials scientists a critical understanding of structure-property relationships in this important class of OLED building blocks.
The Structural Significance of Phenyldibenzofuran Boronic Acid Isomers
The dibenzofuran core is a highly sought-after moiety in the design of OLED materials due to its rigid, planar structure, which imparts high thermal stability and a wide bandgap. When functionalized with a phenyl group and a boronic acid, it becomes a versatile building block for synthesizing host materials, hole-transporting layers (HTLs), and emitters through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The boronic acid group serves as a reactive handle to introduce other functional units, thereby tuning the electronic and photophysical properties of the final molecule.
The key point of differentiation lies in the position of the boronic acid group on the dibenzofuran skeleton. The four main regioisomers of interest are those where the boronic acid is attached at the C1, C2, C3, or C4 position of the 6-phenyldibenzofuran structure. As we will demonstrate with experimental evidence, this seemingly minor structural variation significantly impacts the electronic communication between the constituent parts of the final OLED material, influencing its charge transport characteristics, triplet energy, and ultimately, the performance of the device it is incorporated into.
Comparative Performance in Phosphorescent OLEDs: A Case Study
A compelling illustration of the profound impact of regioisomerism comes from a study on bipolar host materials for yellow phosphorescent OLEDs (PhOLEDs).[2] In this research, four distinct host materials were synthesized by coupling a cyanofluorene unit (an electron-transporting moiety) with dibenzofuran units functionalized at the 1, 2, 3, and 4-positions. While the original paper utilized the halogenated derivatives of dibenzofuran for the Suzuki coupling, the synthesis of the required dibenzofuran-boronic acids is a standard and analogous process. The performance of the resulting OLEDs provides a direct comparison of the efficacy of each dibenzofuran isomer.
The study revealed that the host material derived from the 2-substituted dibenzofuran precursor (CF-2-BzF) exhibited the best overall performance.[2] This highlights that the linkage position is not a trivial consideration but a critical design parameter for optimizing device efficiency.
Quantitative Performance Data
The following table summarizes the key performance metrics of the yellow PhOLEDs fabricated with host materials derived from the four different dibenzofuran regioisomers.
| Host Material ID | Dibenzofuran Linkage Position | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (%) | Color Coordinates (at 1000 cd/m²) |
| CF-1-BzF | 1 | 65.8 | 21.5 | (0.50, 0.50) |
| CF-2-BzF | 2 | 77.2 | 25.3 | (0.50, 0.49) |
| CF-3-BzF | 3 | 60.5 | 19.8 | (0.51, 0.49) |
| CF-4-BzF | 4 | 70.1 | 23.0 | (0.50, 0.50) |
Data sourced from "Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance".[2]
As the data clearly indicates, the OLED employing the host material synthesized from the 2-substituted dibenzofuran precursor achieved a significantly higher maximum current efficiency (77.2 cd/A) and external quantum efficiency (25.3%) compared to its 1-, 3-, and 4-substituted counterparts.[2] This superior performance can be attributed to a more balanced charge injection and transport within the emissive layer, a direct consequence of the specific electronic properties imparted by the C2 linkage.
Mechanistic Insights and Structure-Property Relationships
The observed differences in OLED performance can be rationalized by considering the electronic structure of the dibenzofuran core and how the substitution pattern influences the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Caption: Influence of Linkage Position on OLED Performance.
The substitution at the C2 and C8 positions of the dibenzofuran core generally leads to a more linear molecular geometry, which can facilitate better π-π stacking and improve charge mobility. In contrast, substitution at the C4 and C6 positions can result in a more twisted conformation, which might be beneficial for achieving high triplet energies but can sometimes hinder efficient charge transport if not carefully managed within the overall molecular design. The superior performance of the 2-substituted isomer in the cited study suggests that for this particular bipolar host material design, the electronic benefits of the C2 linkage outweigh those of the other positions.[2]
Experimental Protocols
For researchers aiming to synthesize and evaluate these important OLED precursors, the following section provides a general yet detailed methodology for the synthesis of phenyldibenzofuran boronic acid isomers and the subsequent fabrication and characterization of OLED devices.
Synthesis of (6-Phenyldibenzo[b,d]furan-X-yl)boronic Acid Isomers (General Procedure)
The synthesis of the target boronic acids typically involves a two-step process starting from the corresponding bromo-phenyldibenzofuran precursors.
Caption: General Synthetic Workflow for Boronic Acid Isomers.
Step-by-Step Methodology:
-
Preparation of the Precursor: Begin with the appropriate bromo-phenyldibenzofuran isomer (e.g., 4-bromo-6-phenyldibenzofuran). Ensure the starting material is pure and dry.
-
Lithiation: Dissolve the bromo-phenyldibenzofuran isomer in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
Borylation: To the freshly prepared lithiated species, add triisopropyl borate dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C. The resulting mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired (6-phenyldibenzofuran-X-yl)boronic acid isomer.
Note: The specific reaction conditions, such as reaction times and purification solvents, may need to be optimized for each specific isomer.
OLED Fabrication and Characterization (General Protocol)
Device Structure: A typical multilayer OLED structure for evaluating these materials would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with a phosphorescent emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
Fabrication Steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone.
-
Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The host material, synthesized from the boronic acid precursor, is co-evaporated with a phosphorescent dopant to form the EML.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al or Al) is then deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated devices are encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.
-
The current efficiency, power efficiency, and external quantum efficiency (EQE) are calculated from the J-V-L data and the EL spectra.
Conclusion and Future Outlook
For researchers and drug development professionals, this guide highlights the importance of sourcing and utilizing isomerically pure starting materials. The choice of a specific regioisomer of (phenyldibenzo[b,d]furan-yl)boronic acid should be a deliberate one, guided by the desired electronic properties and the overall design of the target OLED material. As the demand for higher performance and longer-lived OLEDs continues to grow, a deeper understanding of these fundamental structure-property relationships will be indispensable in the development of next-generation display and lighting technologies.
References
-
Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry. [Link]
Sources
Comparing palladium catalysts for efficiency in coupling with dibenzofuran boronic acid
As a Senior Application Scientist, this guide is designed to provide you, my fellow researchers and drug development professionals, with a nuanced comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling with dibenzofuran boronic acid. The dibenzofuran motif is a privileged scaffold in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor.[1][2] This document moves beyond a simple recitation of protocols to explore the causality behind catalyst selection and experimental design, ensuring you can adapt and troubleshoot these powerful reactions in your own laboratories.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[3] Its widespread adoption is due to its operational simplicity, mild reaction conditions, and remarkable tolerance for a wide range of functional groups.[4][5] However, the success of the reaction is profoundly dependent on the careful selection of the catalyst system, especially when dealing with challenging substrates.
The Unique Challenge of Dibenzofuran Boronic Acid
While versatile, the Suzuki-Miyaura coupling is not without its complexities. Heteroaromatic boronic acids, including dibenzofuran boronic acid and its relatives like furan and thiophene boronic acids, are notoriously susceptible to a process called protodeboronation.[3][6] This is a non-productive side reaction where the C-B bond is cleaved by a proton source (often water or solvent) under the basic reaction conditions, leading to the destruction of the nucleophilic partner and significantly reducing the yield of the desired product.[7]
This instability necessitates the use of highly active catalyst systems that can promote the desired C-C bond formation at a rate significantly faster than the decomposition of the boronic acid.[6][7] Consequently, reactions must often be performed under milder conditions (e.g., room temperature) and for shorter durations, placing a heavy demand on catalyst efficiency.
Understanding the Mechanism: The "Why" Behind Catalyst Choice
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[4][8] Understanding this mechanism is key to rational catalyst selection. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9]
-
Transmetalation: The organic group from the activated boronic acid (a borate species, formed by reaction with the base) is transferred to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
The ligands coordinated to the palladium atom are not mere spectators; they are critical modulators of the catalyst's reactivity.[3]
-
Traditional Ligands like triphenylphosphine (PPh₃) are effective for simple substrates but often require higher temperatures and catalyst loadings for challenging couplings.[12]
-
Bulky, Electron-Rich Ligands , such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos), have revolutionized the field.[4][13] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step, leading to dramatically higher catalytic activity.[5][9] This allows reactions to proceed under milder conditions, which is crucial for preserving unstable boronic acids like dibenzofuran boronic acid.
Head-to-Head Catalyst Performance Comparison
To illustrate the impact of catalyst selection, the table below summarizes typical performance data for different classes of palladium catalysts in the coupling of heteroaryl boronic acids with aryl halides. While direct comparative data for dibenzofuran boronic acid across all catalyst types in a single study is limited, this table collates representative data from studies on structurally similar and challenging heteroaryl substrates to provide a clear performance outlook.
| Catalyst System | Ligand | Aryl Halide Partner | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | 1-chloro-2-nitrobenzene | 120 (MW) | 0.17 | 3 | >95 | [14][15] |
| Pd(OAc)₂ / XPhos | XPhos | 4-chloroanisole | 100 | 1 | 1 | >95 | [12][15] |
| XPhos Pd G3 | XPhos | Aryl Chloride | RT - 40 | 0.5 | 2 | ~93 | [6][7] |
| Pd₂(dba)₃ / SPhos | SPhos | 4-chlorotoluene | 100 | 1 | 1 | 98 | [15] |
Analysis:
-
Pd(PPh₃)₄ : This classic catalyst can achieve high yields but often requires more forcing conditions (higher temperatures), which can be detrimental to sensitive substrates prone to decomposition.[12][16]
-
Buchwald Ligand Systems (e.g., with XPhos/SPhos) : The combination of a simple palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand offers a significant improvement. These systems are highly active, allowing for lower catalyst loadings and shorter reaction times.[13]
-
Palladium Precatalysts (e.g., XPhos Pd G3) : Modern precatalysts are often the optimal choice.[6] These well-defined, air-stable complexes generate the active Pd(0) species in a controlled manner, leading to highly reproducible results and exceptional activity even at room temperature.[7] This is particularly advantageous for minimizing the protodeboronation of dibenzofuran boronic acid.
Experimental Validation: A Robust Protocol
The following protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl halide with dibenzofuran boronic acid using a modern palladium precatalyst.
Materials:
-
Aryl Halide (1.0 equiv)
-
Dibenzofuran boronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, THF, Toluene, often with water)[10][17]
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv), dibenzofuran boronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).[1][18]
-
Causality: Using an oven-dried vessel and solid reagents minimizes atmospheric moisture, which can interfere with the reaction and contribute to boronic acid decomposition.
-
-
Establish Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen.[18]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the undesirable homocoupling of the boronic acid, reducing yield.[3]
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. If the aryl halide is a liquid, add it via syringe at this stage.[19]
-
Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is critical for removing dissolved oxygen. The addition of water can aid in dissolving the inorganic base and facilitate the transmetalation step.[10]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir vigorously.
-
Causality: Vigorous stirring is essential for ensuring proper mixing in the often heterogeneous mixture. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing substrate/catalyst decomposition. Modern catalysts often allow for lower temperatures.[7]
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[1][18]
Conclusion and Recommendations
For the efficient Suzuki-Miyaura coupling of dibenzofuran boronic acid, the choice of catalyst is paramount to overcoming the inherent instability of the substrate.
-
Recommendation: For highest efficiency, reproducibility, and to best mitigate protodeboronation, the use of a modern, well-defined palladium precatalyst featuring a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos Pd G3 or SPhos Pd G2) is strongly recommended.[6][7] These catalysts provide the highest activity under the mildest possible conditions.
-
Alternative: If a precatalyst is unavailable, an in-situ system generated from a simple palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a Buchwald-type ligand (e.g., XPhos) is a highly effective alternative.[15]
-
Avoidance: Traditional catalysts like Pd(PPh₃)₄ should generally be avoided for this specific application unless other options are not feasible, as the higher temperatures required are likely to lead to significant substrate decomposition and lower yields.
By understanding the mechanistic principles and leveraging modern catalyst technology, researchers can confidently and efficiently synthesize valuable dibenzofuran-containing molecules for a wide range of applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Thomas, S., & P, S. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Bori, I. T., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2184–2193. [Link]
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Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8893–8901. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. [Link]
-
Le, T. N., et al. (2018). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. European Journal of Organic Chemistry, 2018(44), 6139-6144. [Link]
-
Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(22), 4043-4052. [Link]
-
Liu, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Organic Letters, 21(19), 7783–7787. [Link]
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Merck Millipore. Buchwald Phosphine Ligands. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Reddy, B. M., et al. (2018). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. The Journal of Organic Chemistry, 83(15), 8343-8351. [Link]
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Fairlamb, I. J. S., et al. (2004). Palladium-catalysed synthesis of biaryl phosphines. Tetrahedron Letters, 45(40), 7435-7438. [Link]
-
Guesmi, Z., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indoles. RSC Advances, 11(13), 7545-7553. [Link]
-
Zhang, L., et al. (2016). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Scientific Reports, 6, 38047. [Link]
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Tanimu, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]
-
Sasada, T., & Kanyiva, K. S. (2022). Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds through Palladium-Catalyzed Intramolecular C-H/C-H Biaryl Coupling. Catalysts, 13(1), 19. [Link]
-
Reddy, V. R., & Kumar, M. B. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(44), 12399-12420. [Link]
-
Yoshifuji, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(1), 108-114. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
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Singh, A. K., et al. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Catalysts, 13(6), 968. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Shimidzu, H., et al. (2006). Palladium-catalyzed biaryl-coupling reaction of arylboronic acids in water using hydrophilic phosphine ligands. Tetrahedron, 62(47), 10871-10876. [Link]
-
Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Cera, G., et al. (2013). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 11(44), 7664-7674. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Martini, F., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(3), 458-462. [Link]
-
Al-Amin, M., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 12(12), 1629. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Phenyldibenzofuran Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Structure, Understanding the Function
The 6-phenyldibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature makes it an attractive core for developing novel kinase inhibitors, fluorescent probes, and organic electronics.[1] However, the synthesis and functionalization of this core can yield a variety of isomers and impurities. Therefore, unambiguous structural confirmation and a deep understanding of its electronic properties are not just procedural formalities; they are prerequisites for meaningful downstream research and development.
This guide provides a comparative analysis of the essential spectroscopic techniques required for the comprehensive characterization of 6-phenyldibenzofuran derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating and robust characterization workflow. The objective is to equip researchers with the practical knowledge to confidently elucidate structure, confirm purity, and rationalize the photophysical behavior of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For 6-phenyldibenzofuran derivatives, it provides an unambiguous map of the proton and carbon framework, allowing for precise determination of substitution patterns.
Expertise & Causality:
The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) is often crowded. Therefore, simply running a standard ¹H NMR is insufficient. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. HMBC, in particular, is critical for assigning quaternary carbons and confirming the connectivity between the phenyl ring and the dibenzofuran core at the C6 position. The choice of solvent is also crucial; deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for these aromatic systems, though DMSO-d₆ may be required for more polar derivatives.[2]
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is critical for resolving complex aromatic spin systems.
-
¹H NMR Acquisition: Acquire a standard proton spectrum to observe the overall proton environment.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals. Typical acquisition times may be longer due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY: Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., protons on the same aromatic ring).
-
HSQC: Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations).
-
HMBC: Reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule.
-
Data Interpretation & Comparison
-
¹H NMR: Protons on the dibenzofuran core will exhibit distinct splitting patterns. Protons ortho to the furan oxygen typically appear downfield.
-
¹³C NMR: Quaternary carbons, particularly those bonded to the oxygen (C4a, C5a) and the C6 position, will have characteristic chemical shifts. The chemical shifts for a substituted derivative can be compared against the parent dibenzofuran to assess substituent effects.
Caption: High-level workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) further validates the elemental composition, while fragmentation patterns offer clues about the molecule's structure and stability.
Expertise & Causality:
The choice of ionization technique is paramount. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique that provides detailed fragmentation patterns useful for structural confirmation and library matching.[3][4] Electrospray Ionization (ESI), a "soft" technique typically paired with Liquid Chromatography (LC-MS), is excellent for generating a strong molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, making it ideal for accurate mass determination. For 6-phenyldibenzofuran derivatives, which are relatively stable, EI-MS can reveal characteristic fragmentation, such as the cleavage of the phenyl group or the formation of stable benzofuran ions.[3]
Experimental Protocol: GC/EI-MS and LC/ESI-HRMS
-
Sample Preparation:
-
GC-MS: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
LC-MS (ESI): Prepare a dilute solution (~1-10 µg/mL) in a mobile phase-compatible solvent like methanol or acetonitrile.
-
-
GC-MS (EI) Analysis:
-
Inject the sample into the GC. The temperature program should be optimized to ensure good separation from any impurities.
-
The separated analyte enters the mass spectrometer and is ionized by a 70 eV electron beam.
-
The resulting fragments are separated by the mass analyzer (e.g., a quadrupole).
-
-
LC-MS (ESI-HRMS) Analysis:
-
Inject the sample into the LC system. An appropriate C18 column is typically used for these aromatic compounds.
-
The analyte elutes into the ESI source, where it is ionized.
-
The ionized molecule is then analyzed by a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine its mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error).
-
Caption: Standard workflow for photophysical characterization.
Conclusion: A Triad of Techniques for Trustworthy Results
The robust characterization of 6-phenyldibenzofuran derivatives is not achieved by a single technique but by the synergistic application of a spectroscopic triad: NMR, MS, and UV-Vis/Fluorescence. NMR provides the definitive structural map, MS confirms the molecular formula and offers fragmentation clues, and photophysical methods reveal the electronic soul of the molecule. By following the detailed, causality-driven protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for developing the next generation of drugs and materials based on this versatile scaffold.
References
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Guo, X., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications. RSC Publishing. [Link]
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SpectraBase. (2026). Methyl 6-Phenyldibenzofuran-4-carboxylate. Wiley. [Link]
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Gomes, G.D.P., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(16), 4988. [Link]
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Hagenmaier, H., et al. (1997). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Organohalogen Compounds, 33, 43-48. [Link]
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ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. [Image]. ResearchGate. [Link]
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Wang, L., et al. (2019). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Chemistry - An Asian Journal, 14(16), 2846-2852. [Link]
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Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17(22), 5744-5747. [Link]
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NIST. (n.d.). Dibenzofuran. NIST Chemistry WebBook. [Link]
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University of British Columbia. (2019). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy Lab Manual. UBC Chemistry. [Link]
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ResearchGate. (n.d.). MPI-UV spectra of dibenzofuran (upper trace) and dibenzodioxion (lower trace) in a supersonic molecular beam. [Image]. ResearchGate. [Link]
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A Comparative Guide to Dibenzofuran and Carbazole Cores for High-Quantum-Efficiency OLEDs
In the pursuit of next-generation displays and solid-state lighting, the efficiency and stability of Organic Light-Emitting Diodes (OLEDs) are paramount. Central to this endeavor is the meticulous design of organic semiconductor materials, particularly the host materials that constitute the emissive layer. The choice of the molecular core for these hosts profoundly influences the device's internal and external quantum efficiencies (IQE and EQE). This guide provides an in-depth comparison of two prominent heterocyclic cores: dibenzofuran and carbazole, offering insights for researchers and materials scientists in the optoelectronics field.
The Critical Role of the Host Material Core
The emissive layer in modern high-efficiency OLEDs typically employs a host-guest system. The host material forms a matrix for the emissive dopant (fluorescent, phosphorescent, or thermally activated delayed fluorescence - TADF), and its properties are crucial for achieving high quantum efficiency. The ideal host material should possess:
-
High Triplet Energy (ET): To confine the triplet excitons on the guest emitter and prevent back-energy transfer, which is a major energy loss pathway, especially for phosphorescent and TADF emitters.[1][2]
-
Balanced Charge Transport: Efficient injection and transport of both holes and electrons are necessary to ensure that the recombination of charge carriers occurs within the emissive layer.
-
High Thermal and Morphological Stability: To ensure long operational lifetimes and prevent device degradation.[3]
-
Good Film-Forming Properties: Crucial for the fabrication of uniform and defect-free thin films in OLED devices.
The molecular core of the host material is the foundational scaffold upon which these properties are built. Dibenzofuran and carbazole have emerged as leading candidates due to their rigid structures and high triplet energies.
Unveiling the Contenders: Dibenzofuran vs. Carbazole
Dibenzofuran Core: The Electron-Deficient Powerhouse
Dibenzofuran is a five-membered heterocyclic compound containing an oxygen atom. Its key characteristics include:
-
High Triplet Energy: The rigid, planar structure of the dibenzofuran core contributes to a high triplet energy level, typically around 2.9-3.0 eV, making it an excellent candidate for hosting blue phosphorescent and TADF emitters.[1]
-
Electron-Deficient Nature: The oxygen atom in the furan ring imparts a degree of electron-deficient character to the molecule. This can be advantageous for designing n-type or bipolar host materials when combined with suitable electron-donating moieties.
-
Bipolar Transport Potential: While dibenzofuran itself has inherent charge transport properties, it is often functionalized with hole-transporting (p-type) and electron-transporting (n-type) units to achieve balanced charge flux.[4][5][6] Regioisomeric effects, meaning the position of substitution on the dibenzofuran core, can significantly impact device performance.[4][7]
Carbazole Core: The Hole-Transporting Workhorse
Carbazole is a nine-membered heterocyclic compound containing a nitrogen atom. It is one of the most widely used building blocks in OLED materials due to its:
-
Excellent Hole-Transporting Properties: The nitrogen atom's lone pair of electrons contributes to the electron-rich nature of the carbazole core, facilitating efficient hole injection and transport.[5][8][9]
-
High Triplet Energy: Similar to dibenzofuran, the rigid structure of carbazole results in a high triplet energy, making it suitable for hosting high-energy emitters.[2][8]
-
Versatile Functionalization: The nitrogen atom and various positions on the aromatic rings provide multiple sites for chemical modification, allowing for the fine-tuning of its electronic and physical properties.[10] This versatility has led to the development of a vast library of carbazole-based materials.[10][11]
Head-to-Head Performance Comparison
Directly comparing the quantum efficiency of OLEDs with dibenzofuran versus carbazole cores is complex, as performance is highly dependent on the specific molecular design, the emitter used, and the overall device architecture. However, by examining representative examples from the literature, we can discern key trends.
| Host Material Core | Emitter Type | Peak EQE (%) | Reference |
| Dibenzofuran-based | Yellow Phosphorescent | 25.3% | [4][7] |
| Dibenzofuran-based | Blue TADF | >20% | [1][12] |
| Dibenzofuran-based | Green Phosphorescent | 30.9% | [13] |
| Carbazole-based | Red Phosphorescent | >20% | [3] |
| Carbazole-based | Blue TADF | 16.2% | [14] |
| Carbazole-based | Blue Phosphorescent | 22.9% | [5] |
| Carbazole-Pyridine-CN | Sky-Blue TADF | 29.6% | [15][16] |
| Dibenzofuran-Carbazole Hybrid | Blue Phosphorescent | 23.9% (Solution-processed) | [17] |
| Dibenzofuran-Carbazole Hybrid | Blue Phosphorescent | 22.9% | [5] |
From the data, it is evident that both dibenzofuran and carbazole cores can be utilized to fabricate highly efficient OLEDs with EQEs exceeding 20%. Notably, hybrid structures incorporating both dibenzofuran and carbazole moieties have shown exceptional performance, leveraging the desirable properties of each core to achieve balanced charge transport and high efficiency.[5][17] For instance, a solution-processed blue phosphorescent OLED employing an asymmetric carbazole-dibenzofuran hybrid host material achieved a remarkable quantum efficiency of 23.9%.[17]
Experimental Section: Methodologies for Quantum Efficiency Determination
To ensure the trustworthiness and reproducibility of the reported data, it is crucial to understand the experimental protocols for measuring quantum efficiency.
External Quantum Efficiency (EQE) Measurement
The EQE is a critical metric that defines the ratio of the number of photons emitted from the device to the number of electrons injected.[18][19]
Experimental Workflow:
-
Device Fabrication: OLEDs are fabricated by sequential vacuum thermal evaporation of the organic layers and metal electrodes onto a pre-cleaned substrate (typically indium tin oxide - ITO - coated glass).
-
Electrical Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured using a source meter and a calibrated photodetector.
-
Electroluminescence Spectrum Measurement: The electroluminescence (EL) spectrum of the operating OLED is recorded using a spectroradiometer.
-
Angular Emission Profile Measurement: The light output is measured at various viewing angles to account for the non-Lambertian emission profile of many OLEDs.
-
EQE Calculation: The EQE is calculated from the measured J-V-L data, the EL spectrum, and the angular emission profile, taking into account the energy of the emitted photons.[18]
Caption: Workflow for External Quantum Efficiency (EQE) measurement.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is the ratio of photons emitted to photons absorbed by a material and is a key indicator of the intrinsic emissive efficiency of the host-guest system.
Experimental Protocol:
-
Sample Preparation: A thin film of the host material doped with the emitter is deposited on a quartz substrate.
-
Integrating Sphere Setup: The sample is placed inside an integrating sphere coupled to a spectrometer and a calibrated light source.
-
Excitation and Emission Spectra Measurement: The sample is excited with monochromatic light, and the emission spectrum is recorded. A second measurement is taken of the excitation light without the sample in the sphere.
-
PLQY Calculation: The PLQY is calculated by comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light.
Causality and Molecular Design Principles
The choice between a dibenzofuran or carbazole core is often dictated by the specific application and the desired properties of the host material.
-
For blue emitters , a high triplet energy is paramount. Both cores are suitable, but the specific molecular design to prevent unwanted interactions and ensure good energy level alignment with adjacent layers is critical. Dibenzofuran's electron-deficient nature can be leveraged to create hosts with better electron mobility, which is often a limiting factor in blue OLEDs.
-
In TADF systems , a small singlet-triplet energy gap (ΔEST) in the emitter is crucial. The host material must not only have a high triplet energy but also facilitate efficient reverse intersystem crossing (RISC) in the emitter. The polarity and local environment provided by the host can influence the ΔEST of the TADF emitter.
-
Device stability is a complex issue influenced by the electrochemical stability of the materials. The inherent rigidity of both dibenzofuran and carbazole contributes to good thermal stability. However, the C-N bond in carbazole can be a site of degradation under electrical stress. Strategic substitution on the carbazole core can enhance its stability.[14]
Caption: Molecular design strategy for high-performance OLED host materials.
Conclusion
Both dibenzofuran and carbazole cores are exceptional building blocks for high-quantum-efficiency OLED host materials. Carbazole-based hosts have a long and successful history, primarily due to their excellent hole-transporting properties and synthetic accessibility. Dibenzofuran, with its high triplet energy and electron-deficient character, has emerged as a powerful alternative, particularly for demanding applications like blue OLEDs.
The future of host material design likely lies in the synergistic combination of these and other functional moieties. As demonstrated by the high performance of hybrid dibenzofuran-carbazole materials, a nuanced approach that balances the electronic and physical properties of different cores will be key to pushing the boundaries of OLED performance. The choice of core should be a deliberate one, guided by a deep understanding of the interplay between molecular structure, photophysical properties, and the intricate workings of the entire OLED device.
References
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A Comparative Guide to Alternative Synthetic Routes for Phenyldibenzofuran Compounds
Introduction
Phenyldibenzofuran and its derivatives represent a critical structural motif in medicinal chemistry, materials science, and natural products.[1] These tricyclic aromatic ethers possess a rigid, planar architecture endowed with unique photophysical properties and the capacity for potent biological activity, including anticancer and antibacterial effects. The efficacy and novelty of molecules built upon this scaffold are directly tied to the efficiency, flexibility, and scalability of the synthetic routes used to create them.
Historically, the synthesis of dibenzofurans was often hampered by harsh reaction conditions, limited substrate scope, and low yields. However, the advent of modern transition-metal catalysis has revolutionized access to this privileged core. This guide provides a comparative analysis of key synthetic strategies, moving from classical thermal methods to state-of-the-art catalytic systems. We will delve into the mechanistic underpinnings of each route, present objective experimental data to compare their performance, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Strategies
The choice of a synthetic route to a target phenyldibenzofuran is a multifactorial decision, balancing yield, reaction time, catalyst cost, functional group tolerance, and atom economy. Here, we compare four distinct and representative strategies: the classical Ullmann Condensation, the modern Palladium-Catalyzed Suzuki-Miyaura Coupling, the highly efficient Palladium-Catalyzed Direct C-H Activation, and the novel Photochemical Electrocyclization.
| Synthetic Route | Core Transformation | Catalyst/Reagent | Temp. (°C) | Time (h) | General Yield | Key Advantages | Key Disadvantages |
| Ullmann Condensation | Intramolecular C-O bond formation of a 2,2'-dihalobiphenyl | Copper powder/bronze | >200 | 12-24 | 20-50% | Inexpensive catalyst, simple concept | Harsh conditions, low yield, limited functional group tolerance, stoichiometric copper waste |
| Suzuki-Miyaura Coupling | Intermolecular C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ | 80-110 | 4-16 | 70-98% | Excellent yields, vast substrate scope, high functional group tolerance, well-understood mechanism | Requires pre-functionalized starting materials (boronic acids/esters and halides) |
| Pd-Catalyzed C-H Activation | Intramolecular C-C bond formation via C-H/C-O cyclization | Pd(OAc)₂, Ligand (e.g., 4,5-diazafluorenone) | 100-140 | 12-24 | 60-95% | High atom economy (no pre-functionalization), accesses novel disconnections | Can require directing groups, higher catalyst loading, sometimes harsh oxidants |
| Photochemical Cyclization | Intramolecular C-C bond formation via 6π-electrocyclization | UV Light (e.g., 300 nm) | Room Temp. | 1-5 | 40-70% | Extremely mild conditions, metal-free, rapid reaction times | Substrate must have appropriate chromophore, potential for side reactions, specialized equipment |
Route 1: The Classical Ullmann Condensation
The Ullmann reaction, first reported in 1901, is the historical cornerstone of biaryl ether synthesis. In the context of dibenzofurans, it typically involves an intramolecular cyclization of a 2-hydroxy-2'-halobiphenyl or a double condensation from a 2,2'-dihalobiphenyl derivative in the presence of copper metal at high temperatures.[2]
Causality in Experimental Choices: The driving force for this reaction is the formation of a stable aromatic heterocycle. The use of high-boiling polar solvents like DMF or nitrobenzene is necessary to achieve the high temperatures (>200 °C) required to overcome the activation energy for the copper-mediated C-O bond formation. The copper catalyst, often used in stoichiometric or greater amounts, acts as both a reductant and a template for the coupling. The mechanism is believed to involve the formation of an organocopper intermediate via oxidative addition, followed by reductive elimination to form the C-O bond.[2] Its primary modern utility is limited, but it serves as an essential benchmark for appreciating the advances of modern methods.
Workflow & Mechanism Diagram
Caption: General workflow for the Ullmann synthesis of dibenzofuran.
Representative Experimental Protocol: Ullmann Synthesis
This protocol is a representative example based on classical procedures.
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-hydroxy-2'-iodobiphenyl (5.0 g, 16.9 mmol), copper-bronze (5.4 g, 85 mmol), and anhydrous potassium carbonate (4.7 g, 33.8 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the stirred suspension to reflux (approx. 153 °C) under a nitrogen atmosphere for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the copper salts, washing the filter cake with ethyl acetate (3 x 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, add 200 mL of water, and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford dibenzofuran. Expected yield: ~30-45%.
Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis. For dibenzofuran synthesis, this strategy typically involves a two-step sequence: an initial Suzuki coupling to form a 2-phenoxy-biphenyl derivative, followed by an intramolecular cyclization (often via C-H activation or a second coupling event). A more convergent approach involves the coupling of a suitably substituted benzofuran with an arylboronic acid.[3]
Causality in Experimental Choices: This route's success hinges on the predictable and high-yielding nature of the palladium-catalyzed cross-coupling.[4] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to an aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand (e.g., triphenylphosphine, PPh₃) is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid for the transmetalation step.[5] The use of aqueous solvent mixtures (e.g., Ethanol/H₂O) often accelerates the reaction and is environmentally benign.[3]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Representative Experimental Protocol: Suzuki Synthesis of a 2-Arylbenzofuran Precursor
This protocol is adapted from Guo, M., et al. (2018) for the synthesis of a key precursor that can be further cyclized or used as a phenyldibenzofuran analogue.[3]
-
Reaction Setup: In a 25 mL Schlenk flask, combine 2-(4-bromophenyl)benzofuran (137 mg, 0.5 mmol), the desired arylboronic acid (0.8 mmol, 1.6 equiv), potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 29 mg, 0.025 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of ethanol and water (v/v = 1:1, 6 mL).
-
Reaction Conditions: Stir the resulting suspension at 80 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, add brine (10 mL) to the mixture.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 2-arylbenzofuran product. Expected yield: 85-98%.[3]
Route 3: Palladium-Catalyzed Direct C-H Activation
Direct C-H activation is a paradigm-shifting strategy in organic synthesis that forges C-C or C-X bonds without the need for pre-functionalized starting materials like halides or organometallics. For dibenzofuran synthesis, this typically involves an intramolecular oxidative cyclization of a 2-arylphenol.[6][7]
Causality in Experimental Choices: This method leverages the ability of a palladium catalyst to selectively cleave a C-H bond on one aromatic ring and a C-O bond (from the phenol) on the other, forming the central furan ring. The reaction is often directed by the phenol's hydroxyl group, which coordinates to the palladium center, positioning it for the C-H activation step at the ortho position.[8] A key challenge is regenerating the active Pd(II) catalyst. This is achieved by using an oxidant (often air or a more aggressive one like benzoquinone) to close the Pd(0)/Pd(II) catalytic cycle.[6] The choice of solvent and additives (like pivalic acid) can be crucial for stabilizing intermediates and improving yields. The mechanism is believed to proceed through a Pd(0)/Pd(II) cycle where the turnover-limiting step is C-O reductive elimination, rather than C-H activation.[6][8]
Mechanism Diagram
Caption: Simplified mechanism for Pd-catalyzed C-H activation/C-O cyclization.
Representative Experimental Protocol: C-H Activation Synthesis
This protocol is adapted from the work of Liu, L., et al. (2011), a seminal paper in this area.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-arylphenol substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), 4,5-diazafluorenone (Dafone) ligand (8.0 mg, 0.04 mmol, 20 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with oxygen (from a balloon). Add 2.0 mL of anhydrous pivalic acid via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a short pad of silica gel.
-
Washing and Concentration: Wash the filtrate with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford the substituted dibenzofuran. Expected yield: 60-95%.[6]
Route 4: Photochemical Electrocyclization
Photochemical reactions offer a distinct, metal-free approach to constructing complex molecular architectures. The synthesis of dibenzofurans can be achieved via a 6π-electrocyclization of a diphenyl ether or a related precursor, followed by oxidative aromatization. This method relies on UV light to promote an electron to a higher energy molecular orbital, thereby changing the orbital symmetry rules (Woodward-Hoffmann rules) and allowing for a concerted cyclization that is thermally forbidden.[9]
Causality in Experimental Choices: The substrate must contain a 1,3,5-hexatriene-like system that can undergo cyclization. Upon irradiation with UV light of a specific wavelength (e.g., 300 nm), the molecule is excited from its ground state (S₀) to an excited state (S₁).[9] In this excited state, the Highest Occupied Molecular Orbital (HOMO) has a different symmetry, permitting a conrotatory 6π-electrocyclization to occur, forming a new sigma bond and a dihydrophenyldibenzofuran intermediate. This intermediate is typically unstable and is subsequently oxidized to the fully aromatic dibenzofuran. The oxidation can occur spontaneously with dissolved oxygen in the solvent or by the addition of a mild oxidant like iodine. The choice of solvent is critical; it must be transparent to the UV wavelength used and relatively inert. Acetonitrile is a common choice.
Reaction Pathway Diagram
Caption: General pathway for photochemical synthesis of dibenzofurans.
Representative Experimental Protocol: Photochemical Synthesis
This protocol is a conceptualized procedure based on the principles described by Hageman and Huysmans for related photocyclizations.[10]
-
Solution Preparation: Prepare a 0.01 M solution of 4-(2,6-diphenylphenoxy)-2,6-diphenylanisole in spectral-grade acetonitrile.
-
Reaction Setup: Transfer the solution to a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet for purging.
-
Degassing: Degas the solution for 30 minutes by bubbling a gentle stream of nitrogen or argon through it to remove dissolved oxygen, which can quench the excited state or lead to side reactions.
-
Irradiation: Place the vessel in a photochemical reactor and irradiate with a medium-pressure mercury lamp (filtered to provide light primarily >300 nm) for 3 hours while maintaining a constant temperature (e.g., 25 °C) with a cooling system.
-
Monitoring: Monitor the reaction progress by UV-Vis spectroscopy or HPLC.
-
Work-up: Once the reaction is complete, transfer the solution to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by preparative thin-layer chromatography (prep-TLC) or column chromatography on silica gel to isolate the cyclized phenyldibenzofuran product. Expected yield: ~40-70%.
Conclusion and Future Outlook
The synthesis of phenyldibenzofuran compounds has evolved dramatically from the brute-force conditions of the classical Ullmann reaction to the elegant and highly efficient palladium-catalyzed C-H activation and cross-coupling strategies. For targets with high functional group density and a need for high yields, Suzuki-Miyaura couplings remain a gold standard due to their reliability and vast precedent. For researchers focused on atom economy and novel retrosynthetic disconnections, direct C-H activation offers a powerful and increasingly viable alternative, minimizing the need for preparatory steps. Photochemical methods, while currently more niche, represent a frontier in sustainable, metal-free synthesis, offering rapid access to these scaffolds under exceptionally mild conditions.
The future of dibenzofuran synthesis will likely focus on further increasing efficiency and sustainability. This includes the development of catalysts based on earth-abundant metals (e.g., copper, iron), the expansion of photoredox and electrochemical methods to broaden substrate scope, and the application of flow chemistry to enable safer, more scalable production. As our synthetic toolkit expands, so too will our ability to rapidly access novel phenyldibenzofuran structures for the next generation of advanced materials and therapeutics.
References
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Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). Available at: [Link]
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Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. Available at: [Link]
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N.A. (2025). Substrate scope for synthesis of dibenzofuran derivatives. ResearchGate. Available at: [Link]
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Al-dujailly, M. A., & Al-karagoly, H. K. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Available at: [Link]
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N.A. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Semantic Scholar. Available at: [Link]
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Guo, M., Li, Z., He, J., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Available at: [Link]
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N.A. (2025). Optimization for synthesis of dibenzofuran. ResearchGate. Available at: [Link]
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Xiao, B., Gong, T. J., Liu, Z. J., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. Available at: [Link]
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N.A. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Du, Z., Zhou, J., Si, C., & Ma, W. (2015). Synthesis of Dibenzofurans by Palladium-Catalysed Tandem Denitrification/C-H Activation. Synlett. Available at: [Link]
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Larock, R. C., & Liu, Z. (2006). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. Journal of combinatorial chemistry, 8(4), 558-66. Available at: [Link]
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Barbero, N., Ghibaudi, E., & Penoni, A. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Chemistry, 4(2), 649-658. Available at: [Link]
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N.A. (2024). 29.4: Photochemical Electrocyclic Reactions. Chemistry LibreTexts. Available at: [Link]
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Itano, W. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Presentation. Available at: [Link]
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Esteb, J. J., et al. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]
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Mushtaq, S., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 12. Available at: [Link]
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Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 44(16), 2285-2312. Available at: [Link]
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Saikia, L., & Sarma, M. J. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]
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Heravi, M. M., & Zadsirjan, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25313-25367. Available at: [Link]
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Elguero, J., Jaramillo, C., & Pardo, C. (1997). Palladium(0)-Catalyzed Preparation of 4-Arylpyrazoles. Synthesis. Available at: [Link]
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Hageman, H. J., & Huysmans, W. (1969). The photoreactions of 2,6-diphenyl-p-benzoquinone in solution. Photodimerisation and photocyclisation. Journal of The Chemical Society D: Chemical Communications. Available at: [Link]
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Kanishchev, O. S., et al. (2012). Surprising secondary photochemical reactions observed on conventional photolysis of diazotetrahydrofuranones. ResearchGate. Available at: [Link]
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The Reactivity-Stability Dichotomy: A Comparative Guide to Boronic Acids and Boronic Esters in Suzuki Coupling
For researchers, scientists, and drug development professionals, the selection of the organoboron reagent in a Suzuki-Miyaura cross-coupling reaction is a critical decision that dictates the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity and stability of boronic acids versus their corresponding boronate esters, supported by mechanistic insights and experimental data, to empower informed reagent selection.
At the heart of this decision lies a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally the more reactive species, often leading to faster reaction times.[2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which plays a crucial role in the pivotal transmetalation step of the catalytic cycle.[1][3] However, this advantage is frequently offset by their inherent instability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions typical of many Suzuki couplings.[1]
Conversely, boronate esters, with the pinacol esters being the most common, offer substantially greater stability.[4] They are often crystalline, bench-stable solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This robustness makes them particularly well-suited for multi-step syntheses, automated high-throughput screening, and the development of complex pharmaceutical intermediates where reagent integrity is paramount.[1][5] The trade-off for this enhanced stability is typically a reduced reaction rate compared to the parent boronic acid.[1]
Mechanistic Underpinnings: The Transmetalation Step
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] The choice between a boronic acid and a boronic ester directly influences the kinetics and mechanism of the transmetalation step, where the organic group is transferred from boron to the palladium center.
For boronic acids , the reaction is believed to proceed through two primary pathways after activation by a base (e.g., hydroxide):
-
The Boronate Pathway: The boronic acid reacts with the base to form a more nucleophilic tetrahedral boronate species (R-B(OH)₃⁻). This anionic species then transfers its organic group to the palladium(II) complex.[8]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide species (LₙPd(R')-OH). This complex then reacts with the neutral boronic acid.[8]
For boronic esters , the mechanism has been a subject of more extensive debate. It was widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle.[1] However, recent kinetic, structural, and computational studies have provided compelling evidence that boronic esters can undergo direct transmetalation without prior hydrolysis .[9][10] The rate of this direct transmetalation is significantly influenced by the nature of the diol used to form the ester.[9][11]
Quantitative Performance Comparison
The intrinsic reactivity difference is not merely theoretical. Kinetic studies have quantified the rate of the transmetalation step for various boron reagents, providing a clear picture of their relative performance. While boronic acids are often used as a benchmark, certain boronic esters have been shown to exhibit surprisingly rapid transmetalation rates, even exceeding that of the parent acid.[9]
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic Acid | Observed | 5.78 ± 0.13 | 1.00 |
| 2 | Catechol Boronate Ester | Observed | 26.7 ± 0.70 | ~4.6 |
| 3 | Ethylene Glycol Boronate Ester | Observed | 133 ± 7.0 | ~23.0 |
| 4 | Pinacol Boronate Ester (Bpin) | Not Observed | Sigmoidal kinetics | Slower** |
| 5 | Dimethyl Boronate Ester | Observed | 121 ± 2.0 | ~21.0 |
| 6 | Boroxine | Not Observed | 53.9 ± 0.7 | ~9.3 |
| Data adapted from kinetic studies on pre-transmetalation intermediates.[9][10] | ||||
| Sigmoidal kinetic profiles suggest a more complex mechanism and preclude the determination of a simple first-order rate constant; however, reaction times were generally longer than for the boronic acid.[2][10] |
These data reveal a nuanced reality: while the widely used pinacol esters (Bpin) are indeed slower to react than the parent boronic acid, other esters, such as those derived from ethylene glycol or catechol, can dramatically accelerate the key transmetalation step.[9] This is attributed to electronic effects of the diol backbone influencing the nucleophilicity of the migrating group and the stability of intermediates.[9][10]
Stability and Handling: The Practical Advantage of Esters
The primary driver for choosing a boronate ester is its superior stability. Boronic acids are prone to decomposition, which can compromise purity and lead to inconsistent results.[2]
Common Decomposition Pathways for Boronic Acids:
-
Protodeboronation: Cleavage of the C-B bond by a proton source, a reaction that is often catalyzed by base.[1][8]
-
Oxidation: Conversion of the boronic acid to a phenol.
-
Trimerization: Dehydration to form cyclic boroxine anhydrides. While boroxines can be active in coupling, this alters the stoichiometry and physical properties of the reagent.[9]
Boronate esters, particularly sterically hindered ones like pinacol esters, mitigate these issues.[4][12] The cyclic ester protects the Lewis acidic boron center, enhancing shelf-life and stability under reaction conditions.[4] This stability is crucial for:
-
Purification: Boronate esters can be readily purified by silica gel chromatography, whereas boronic acids often cannot.[2]
-
Storage: They can be stored for extended periods at room temperature without special precautions.[2]
-
Iterative Cross-Coupling: Specially designed esters, like N-methyliminodiacetic acid (MIDA) boronates, are stable to anhydrous cross-coupling conditions but can be deprotected under mild aqueous base.[5][13] This allows for sequential, controlled coupling reactions, a powerful strategy in complex molecule synthesis.[14][15]
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling with Phenylboronic Acid
Causality: This protocol is optimized for a highly reactive boronic acid. The use of an aqueous base (Na₂CO₃) facilitates the formation of the active boronate species. The reaction is run at a moderate temperature and for a shorter duration to minimize potential decomposition of the boronic acid.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole): 1.0 mmol, 1.0 equiv.
-
Phenylboronic Acid: 1.2 mmol, 1.2 equiv.
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 2 mol%.
-
Triphenylphosphine (PPh₃): 0.08 mmol, 8 mol%.
-
Sodium Carbonate (Na₂CO₃): 2.0 mmol, 2.0 equiv.
-
1,4-Dioxane: 4 mL
-
Deionized Water: 1 mL
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add the 1,4-dioxane (4 mL). Stir the mixture for 5 minutes to dissolve the solids.
-
In a separate vial, dissolve the Na₂CO₃ (2.0 mmol) in deionized water (1 mL).
-
Add the aqueous Na₂CO₃ solution to the reaction flask.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling with Phenylboronic Acid Pinacol Ester (Phenyl-Bpin)
Causality: This protocol is adapted for a more stable but less reactive boronate ester. A stronger base (K₃PO₄) and a more active catalyst system (a phosphine ligand with a Pd(0) source) are often employed to facilitate the slower transmetalation step. Anhydrous conditions can be used, although a small amount of water is often beneficial. The reaction may require a higher temperature and longer time to achieve full conversion.
Materials:
-
Aryl Chloride (e.g., 4-chloroanisole): 1.0 mmol, 1.0 equiv.
-
Phenylboronic Acid Pinacol Ester: 1.5 mmol, 1.5 equiv.
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 0.01 mmol, 1 mol% Pd.
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos): 0.03 mmol, 3 mol%.
-
Potassium Phosphate (K₃PO₄), finely powdered: 3.0 mmol, 3.0 equiv.
-
Toluene or CPME: 5 mL
Procedure:
-
To a glovebox or under a robust inert atmosphere, add the aryl chloride (1.0 mmol), phenylboronic acid pinacol ester (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and K₃PO₄ (3.0 mmol) to a vial or flask.
-
Add the solvent (5 mL).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester is not a matter of inherent superiority but of strategic selection based on the specific demands of the synthesis.
Choose a Boronic Acid when:
-
Maximizing reaction rate is the primary goal. [1]
-
The boronic acid is known to be relatively stable or can be used immediately after preparation.
-
Reaction conditions can be carefully controlled to minimize decomposition.
Choose a Boronate Ester (e.g., Pinacol Ester) when:
-
Stability, ease of handling, purification, and long-term storage are critical. [1][2]
-
The synthesis is part of a multi-step sequence or an automated workflow where reagent purity and reliability are essential.[1]
-
The substrate is sensitive, and the cleaner reaction profile afforded by a stable starting material is advantageous.
-
Iterative, sequential cross-coupling is the desired strategy (MIDA esters).[5][13]
Ultimately, by understanding the reactivity-stability trade-off and the mechanistic nuances, researchers can harness the full power of the Suzuki-Miyaura coupling, selecting the optimal organoboron reagent to accelerate their research and development efforts.
References
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. Available at: [Link]
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From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. ACS Publications. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Iterative cross-coupling with MIDA boronates. Eric Paul Gillis Dissertation. Available at: [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). Available at: [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
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Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. Available at: [Link]
-
Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. R Discovery. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking New Dibenzofuran-Based Host Materials for High-Efficiency OLEDs
Introduction: The Quest for Superior Host Materials in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their vibrant colors, high contrast, and flexible form factors. At the heart of every high-performance OLED is the emissive layer, a carefully engineered system comprising a guest emitter doped within a host material. The host material is not merely a passive matrix; it plays a critical role in device efficiency, stability, and longevity.[1][2][3] An ideal host must possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport to ensure efficient recombination, and excellent thermal and morphological stability.[4][5]
Recently, dibenzofuran-based compounds have emerged as a highly promising class of host materials. Their rigid, planar structure imparts high thermal stability, while the ether linkage provides a high triplet energy, making them particularly suitable for demanding applications like blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[6][7] This guide provides a comprehensive framework for benchmarking the performance of new dibenzofuran-based host materials, offering researchers and material scientists a structured approach to evaluate and compare these novel compounds against established alternatives.
Part 1: Foundational Properties of Dibenzofuran-Based Hosts
The inherent molecular structure of dibenzofuran (DBF) provides a robust platform for designing host materials. Key to its utility is the high triplet energy, which is essential for preventing reverse energy transfer from the phosphorescent or TADF emitter to the host.[4][6] Furthermore, the DBF core can be functionalized at various positions (e.g., 2, 3, 4, and 7-positions) to modulate its electronic properties.[8][9] For instance, attaching electron-donating (p-type) and electron-accepting (n-type) moieties can induce bipolar charge transport characteristics, which are crucial for achieving a balanced distribution of electrons and holes within the emissive layer and, consequently, high recombination efficiency.[6][8][10]
Part 2: A Framework for Comprehensive Benchmarking
A rigorous evaluation of a new host material requires a multi-faceted approach, encompassing its synthesis, intrinsic properties, and, ultimately, its performance in a functional OLED device.
Synthesis and Purification
The journey of a new host material begins with its chemical synthesis. Common synthetic routes to dibenzofuran derivatives involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11]
Illustrative Synthetic Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: In a nitrogen-purged flask, combine the dibenzofuran boronic acid or ester derivative, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction, extract the product into an organic solvent, and wash with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[12]
-
Final Purification: For high-purity materials required for OLED fabrication, a final purification step of train sublimation is often necessary to remove any residual impurities.[12]
Characterization of Intrinsic Properties
Before device fabrication, a thorough characterization of the material's photophysical, thermal, and electrochemical properties is essential.
Table 1: Key Intrinsic Properties and Measurement Techniques
| Property | Measurement Technique | Rationale |
| Photophysical Properties | ||
| UV-Vis Absorption & Photoluminescence (PL) | UV-Vis and Fluorescence Spectroscopy | Determines the optical bandgap and emission characteristics.[13] |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | Quantifies the material's intrinsic emission efficiency.[14] |
| Triplet Energy (ET) | Phosphorescence Spectroscopy at 77 K | Ensures the host's triplet energy is higher than the guest's to prevent exciton quenching.[4] |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Indicates the material's morphological stability at elevated temperatures.[1] |
| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | Determines the material's thermal stability and suitability for vacuum deposition.[4] |
| Electrochemical Properties | ||
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | Crucial for assessing the energy barriers for charge injection from adjacent layers.[15] |
OLED Device Fabrication and Performance Evaluation
The ultimate test of a host material is its performance in a functional OLED device. A standard device architecture is typically used for comparative benchmarking.
Standard OLED Fabrication Protocol (Vacuum Thermal Evaporation):
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone to enhance the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with Guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.[13]
Workflow for Benchmarking Dibenzofuran-Based Host Materials
Caption: A comprehensive workflow for the systematic evaluation of new dibenzofuran-based host materials.
Part 3: Data Interpretation and Comparative Analysis
Once the experimental data has been collected, it must be systematically compared against established benchmark materials. 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) are commonly used as standard host materials for comparison.[2][15]
Table 2: Hypothetical Performance Comparison of a New Dibenzofuran Host (DBF-Host) vs. Standard Hosts
| Parameter | New DBF-Host | CBP (Benchmark) | TCTA (Benchmark) |
| Intrinsic Properties | |||
| Triplet Energy (ET) | 2.95 eV | 2.56 eV | 2.85 eV |
| Glass Transition Temp. (Tg) | 145 °C | 110 °C | 151 °C |
| HOMO / LUMO Level | -5.8 eV / -2.4 eV | -6.0 eV / -2.9 eV | -5.7 eV / -2.4 eV |
| Device Performance (Green PHOLED) | |||
| Max. External Quantum Eff. (EQE) | 28.5% | 19.8% | 22.5% |
| Max. Current Efficiency | 85.2 cd/A | 60.1 cd/A | 70.3 cd/A |
| Max. Power Efficiency | 75.6 lm/W | 45.2 lm/W | 58.9 lm/W |
| Operational Lifetime (LT₉₅ @ 1000 nits) | 250 hours | 150 hours | 180 hours |
Analysis of Results:
In this hypothetical example, the new DBF-Host exhibits a higher triplet energy than CBP, making it more suitable for high-energy emitters. Its high Tg, comparable to TCTA, suggests excellent morphological stability. The device performance metrics, particularly the higher EQE and longer operational lifetime, would indicate that the DBF-Host provides better charge balance and exciton confinement within the emissive layer compared to the standard benchmarks. For instance, a yellow PhOLED utilizing a dibenzofuran-fluorene host has demonstrated an impressive external quantum efficiency of 25.3%.[6][8][10] Similarly, blue OLEDs with dibenzofuran-anthracene based hosts have achieved EQEs over 7.2%.[14]
Visualizing the Path to High Performance
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A Senior Application Scientist's Guide to Validating Biaryl Structures with 2D NMR Spectroscopy
Introduction: The Unique Challenge of Biaryl Scaffolds
Biaryl motifs are privileged structures in medicinal chemistry and materials science, found in numerous top-selling drugs and advanced materials.[1] Their synthesis, often via powerful cross-coupling reactions, is a cornerstone of modern organic chemistry.[2] However, confirming the precise three-dimensional structure of these products presents a significant analytical challenge that goes beyond simple connectivity. The central C-C single bond connecting the two aryl rings is subject to hindered rotation, which can lead to a specific form of axial chirality known as atropisomerism.[3][4] These atropisomers, which are stereoisomers that can be isolated due to a high rotational energy barrier (typically >20 kcal/mol), can exhibit profoundly different biological activities and physical properties.[3][5]
Standard one-dimensional (1D) NMR spectra often fail to provide the necessary detail to unambiguously confirm the structure or differentiate between atropisomers, especially in complex molecules with crowded aromatic regions.[6][7] This guide provides a comprehensive, field-proven workflow for leveraging the power of two-dimensional (2D) NMR spectroscopy to rigorously validate the structure of biaryl products, with a special focus on resolving the conformational and stereochemical ambiguities inherent to this compound class.
The Core 2D NMR Toolkit for Structural Connectivity
The first layer of validation involves establishing the fundamental bond framework of the molecule. This is achieved through a standard suite of 2D NMR experiments that correlate nuclei through chemical bonds.[8][9][10] Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for determining atomic connectivity.
| 2D NMR Experiment | Correlation Type | Information Provided | Primary Application for Biaryls |
| COSY (Correlation Spectroscopy) | ¹H – ¹H (through 2-3 bonds) | Reveals which protons are J-coupled to each other.[8][11] | Defines proton spin systems within each individual aryl ring, confirming substitution patterns. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H – ¹³C (through 1 bond) | Directly correlates a proton to the carbon it is attached to.[12][13] | Unambiguously assigns protons to their respective carbons, aiding in the interpretation of crowded aromatic regions. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H – ¹³C (through 2-4 bonds) | Shows long-range correlations between protons and carbons.[12][13] | Crucially , it establishes connectivity between the two aryl rings and links substituents to their respective rings. |
The causality behind this experimental choice is layered. COSY first maps out the isolated proton networks on each ring.[14] HSQC then anchors these protons to the carbon backbone.[13] Finally, HMBC provides the definitive long-range correlations that stitch the entire molecule together, confirming the biaryl linkage itself and the precise placement of all substituents.[11] An HMBC correlation between a proton on Ring A and a quaternary carbon on Ring B, for instance, is powerful evidence of the biaryl connection.
Workflow for Establishing Biaryl Connectivity
The following diagram illustrates the logical flow for using this core toolkit to establish the planar structure of a biaryl product.
Caption: Logical workflow for 2D NMR-based structural connectivity analysis.
Tackling Atropisomerism: Through-Space Correlation with NOESY/ROESY
Once the planar structure is confirmed, the critical question of axial chirality must be addressed. This requires experiments that detect correlations through space, not through bonds. The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one nucleus with radiofrequency energy affects the signal intensity of other nuclei that are spatially close (typically < 5 Å).[15][16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard 2D experiment for mapping NOEs. A cross-peak between two protons in a NOESY spectrum indicates they are close in 3D space.[15] For biaryls, a key application is observing NOEs between a substituent on Ring A and a proton on Ring B, which provides direct evidence of their spatial proximity and helps define the preferred conformation around the biaryl axis.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the standard NOE can be very weak or even zero, making NOESY experiments ineffective.[17][18] ROESY is an alternative experiment that detects a similar through-space effect but is effective for molecules of all sizes. ROESY cross-peaks are always positive, which simplifies interpretation in the problematic molecular weight range where the NOE signal crosses zero.[15][17]
The choice between NOESY and ROESY is a critical experimental decision based on the molecular weight of the biaryl product. For small molecules (< 700 Da), NOESY is generally preferred for its cleaner spectra.[18] For intermediate-sized molecules, ROESY is the only reliable option.[17]
If a biaryl is atropisomeric and exists as a stable mixture of diastereomers (e.g., by introducing another chiral center), 2D NMR spectra will show two distinct sets of signals.[5] A NOESY or ROESY experiment can then be used to independently determine the conformation of each diastereomer, providing definitive proof of the stereochemical outcome.
Experimental Protocol: A Generalized Workflow
This protocol outlines the steps for a comprehensive 2D NMR analysis of a novel biaryl product.
1. Sample Preparation:
- Accurately weigh ~10-20 mg of the purified biaryl product.
- Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that solvent signals do not overlap with key analyte resonances.
- Filter the solution through a glass wool plug into a clean, high-quality 5 mm NMR tube.
- For NOESY/ROESY experiments on small molecules, thoroughly degas the sample using the freeze-pump-thaw method (3-4 cycles) to remove dissolved oxygen, which can quench the NOE.[17]
2. NMR Data Acquisition:
- Acquire standard 1D ¹H and ¹³C{¹H} spectra to assess sample purity and signal dispersion.
- Acquire a phase-sensitive DQF-COSY (Double Quantum Filtered COSY) spectrum. This provides cleaner diagonal peaks compared to a standard COSY.[11]
- Acquire a phase-sensitive, gradient-selected ¹H-¹³C HSQC spectrum. Optimize the spectral width in the ¹³C dimension to cover the expected chemical shift range.
- Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This is a long-range experiment; the cnst13 parameter (or equivalent) should be optimized for a long-range J-coupling of ~8 Hz to prioritize 2- and 3-bond correlations.[13]
- Based on the molecular weight, acquire either a ¹H-¹H NOESY or ROESY spectrum. Use a mixing time appropriate for the molecule's size (e.g., 500-800 ms for small molecules in NOESY; 200-300 ms for ROESY).[19]
3. Data Analysis and Interpretation:
- Step 1 (COSY): On the COSY spectrum, trace the off-diagonal cross-peaks to map out the J-coupling networks. For a typical biaryl, you should be able to trace the connectivity of all adjacent protons on Ring A and, separately, on Ring B.[20]
- Step 2 (HSQC): Overlay the HSQC spectrum with the ¹H spectrum. Each cross-peak definitively links a proton signal to its directly attached carbon signal. This allows for the confident assignment of all protonated carbons.[8][13]
- Step 3 (HMBC): This is the key for overall structure validation. Look for correlations that link the two rings. For example, a proton at the 2'-position of Ring B should show a 3-bond correlation to the carbon at the 1-position of Ring A (the carbon involved in the biaryl bond). Also, use HMBC to connect substituents (e.g., a methyl group's protons) to the specific quaternary carbon they are attached to on one of the rings.[8][11]
- Step 4 (NOESY/ROESY): Carefully analyze the through-space correlations. A cross-peak between the proton at the 2'-position of Ring B and a proton at the 6-position of Ring A would be strong evidence for a specific twisted conformation. The absence or presence of such key correlations allows you to build a 3D model of the molecule's solution-state structure.[5]
Atropisomerism Analysis Workflow
This diagram illustrates the decision-making process when conformational ambiguity or atropisomerism is a factor.
Caption: Decision workflow for analyzing biaryl conformation and atropisomerism.
Comparison with Alternative Validation Methods
While 2D NMR is arguably the most powerful tool for solution-state analysis, it is important to understand its place alongside other common structural validation techniques.
| Technique | Information Provided | Sample Requirements | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Definitive atomic connectivity and 3D structure in solution. Can determine rotational barriers (VT-NMR).[3][4] | 5-20 mg of soluble, pure material. | Reflects the structure in a biologically relevant medium. Non-destructive. Can characterize dynamic processes. | May be difficult to resolve stable atropisomers without specialized experiments (e.g., chiral shift reagents).[5][21] |
| X-Ray Crystallography | Unambiguous atomic connectivity and 3D structure in the solid state. | A single, high-quality crystal. | Considered the "gold standard" for absolute structure proof. | Requires successful crystallization, which can be a major hurdle.[3] The solid-state structure may not represent the solution-state conformation. |
| Computational Modeling (DFT) | Theoretical rotational energy barriers and predicted NMR chemical shifts.[6][22] | None (in silico method). | Provides valuable insight into conformational preferences and can predict rotational barriers to guide experiments.[3] | Predictions are highly dependent on the functional and basis set used.[6] Must be validated by experimental data. |
Conclusion
The structural validation of biaryl products requires a multi-faceted analytical approach that goes beyond standard 1D NMR. A systematic workflow employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC —provides an undeniable confirmation of the compound's covalent framework. This foundational analysis is essential for establishing trustworthiness in the proposed structure. Furthermore, the strategic application of through-space correlation experiments like NOESY and ROESY is indispensable for probing the unique conformational properties of the biaryl axis. These techniques provide the critical data needed to define the molecule's 3D solution-state structure and to identify and characterize atropisomers—a factor of paramount importance in drug development and materials science. By integrating these experiments into a logical, self-validating workflow, researchers can achieve the highest level of confidence in their biaryl structures.
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A Senior Application Scientist's Guide to High-Performance Materials for Organic Electronics
An In-Depth Comparative Analysis of Electron Transport Materials Derived from Dibenzofuran
Introduction
The relentless pursuit of more efficient and stable organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), has placed enormous demands on the development of advanced functional materials. Among the critical components of an OLED stack, the electron transport layer (ETL) and the host material within the emissive layer (EML) play pivotal roles in determining device efficiency, operational stability, and lifetime. An ideal material for these functions must possess high electron mobility, excellent thermal stability, and a suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge injection and confinement.
Dibenzofuran (DBF), a heterocyclic compound featuring two benzene rings fused to a central furan ring, has emerged as a premier building block for next-generation electron transport and host materials.[1][2] Its rigid, planar structure imparts high thermal stability and a high glass transition temperature (Tg), which are crucial for preventing morphological degradation of devices during operation.[2] Furthermore, its inherently wide bandgap and high triplet energy make the DBF core an exceptional scaffold for hosting high-energy phosphorescent emitters, especially for blue OLEDs, without quenching the emission.[3] The true power of the DBF core, however, lies in the versatility of its functionalization, which allows for the precise tuning of its electronic and photophysical properties to meet specific device requirements.[1][2]
This guide provides a comparative analysis of various electron transport materials (ETMs) derived from the dibenzofuran scaffold. We will explore the fundamental design principles, compare the performance of representative materials with supporting experimental data, and provide standardized protocols for their synthesis and device integration.
Core Principles: Molecular Design and Synthesis
The exceptional performance of DBF-based materials is not accidental; it is the result of deliberate molecular engineering. The primary strategy involves attaching specific functional groups to the DBF core to modulate its intrinsic properties.
Causality of Functionalization:
-
Electron-Withdrawing Groups: To function as an ETM, a molecule must readily accept and transport electrons. This is achieved by lowering its LUMO energy level. Attaching potent electron-withdrawing groups—such as diphenylphosphine oxide (P=O), cyano (-CN), or nitrogen-containing heterocycles like triazine—to the DBF core is a highly effective strategy.[3][4][5] The inductive effect of these groups pulls electron density from the DBF scaffold, stabilizing the LUMO and facilitating electron injection from the cathode.
-
Bipolar Characteristics: For host materials in phosphorescent OLEDs (PhOLEDs), balanced transport of both holes and electrons is essential to confine the recombination zone within the emissive layer. This is achieved by creating "bipolar" molecules. A common approach is to couple the electron-deficient DBF unit (often functionalized with an acceptor group) with an electron-rich, hole-transporting moiety like carbazole or triphenylamine.[6][7]
-
Regioisomerism: The specific position at which functional groups are attached to the DBF core (e.g., C2, C3, C4 positions) can significantly alter the molecule's electronic structure and intermolecular interactions. This "regioisomer effect" influences charge carrier mobility and triplet energy levels, leading to substantial differences in the performance of the final OLED device.[6][7]
Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
The synthesis of these complex molecules predominantly relies on powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These methods offer a robust and versatile toolkit for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the modular assembly of the DBF core with various functional units.[1][6][7]
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A Senior Application Scientist's Guide to Greener Cross-Coupling Reactions: An Environmental Impact Assessment
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscored their transformative power. However, as the chemical industry pivots towards greater sustainability, a critical evaluation of the environmental footprint of these indispensable reactions is paramount. This guide offers a comparative assessment of the environmental impact of four widely used cross-coupling methods: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Moving beyond mere procedural descriptions, we will delve into the causality behind greener experimental choices, grounded in quantitative metrics and authoritative research.
The Metrics of Green Chemistry: Quantifying Environmental Impact
To objectively compare the environmental performance of different chemical processes, a set of standardized metrics has been established. For the purpose of this guide, we will focus on two of the most widely adopted and informative metrics in the pharmaceutical and fine chemical industries:
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally benign process. The calculation is straightforward:
E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, and process water) used in a process to the mass of the final product. A lower PMI indicates a more resource-efficient and sustainable process.[1] The relationship between E-Factor and PMI is simple:
PMI = E-Factor + 1[2]
These metrics provide a tangible way to assess and compare the "greenness" of different synthetic routes, shifting the focus from reaction yield alone to a more holistic view of resource utilization and waste generation.[3]
Comparative Analysis of Cross-Coupling Reactions
While a definitive, universal ranking of the "greenest" cross-coupling reaction is challenging due to the vast diversity of substrates and reaction conditions, we can draw meaningful comparisons based on typical laboratory and industrial-scale applications. The following sections will analyze each reaction type, highlighting key environmental considerations and providing illustrative data.
The Suzuki-Miyaura Coupling: A Step in the Green Direction
The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is often lauded for its relatively mild reaction conditions and the low toxicity of its boron-containing byproducts.[4]
Key Environmental Considerations:
-
Solvents: Traditionally, Suzuki couplings have been performed in organic solvents such as toluene or THF. However, significant progress has been made in utilizing greener solvent systems, most notably water. The use of surfactants like TPGS-750-M in water has enabled kilogram-scale Suzuki-Miyaura couplings with reduced environmental impact.
-
Catalyst: While palladium remains the most common catalyst, efforts to minimize its loading and facilitate its recycling are crucial due to its cost and environmental concerns associated with its mining.[5]
-
Base: The choice of base can significantly impact the E-Factor. Inorganic bases like potassium carbonate are often preferred over organic bases.
Illustrative Data: Green Suzuki-Miyaura Coupling
| Metric | Value | Notes |
| PMI | ~10-20 | For a kilogram-scale reaction in water with surfactant. |
| E-Factor | ~9-19 | Calculated from the PMI value. |
Note: These are representative values and can vary significantly based on the specific reaction.
The Heck Reaction: Atom Economy and Olefinic Products
The Heck reaction, coupling an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes. From a green chemistry perspective, a key advantage of the Heck reaction is its potential for high atom economy, as all the atoms of the alkene are incorporated into the product.
Key Environmental Considerations:
-
Solvents: Similar to the Suzuki coupling, greener solvent choices are being actively explored for the Heck reaction. Aqueous-ethanolic mixtures have shown promise in reducing the reliance on traditional organic solvents.[6]
-
Base: The choice of an appropriate base is critical, and inorganic bases are generally preferred to minimize waste.
-
Catalyst: The development of highly active palladium catalysts allows for very low catalyst loadings (ppm level), which significantly improves the environmental profile of the reaction.
The Sonogashira Coupling: The Challenge of Copper and Amines
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is invaluable for the synthesis of acetylenic compounds. However, traditional Sonogashira protocols often present environmental challenges.
Key Environmental Considerations:
-
Co-catalyst: The use of a copper co-catalyst is common but introduces concerns about toxicity and waste disposal. Copper-free Sonogashira protocols are therefore a significant step towards a greener process.[7][8]
-
Base: Amine bases such as triethylamine are frequently used, often in large excess, contributing significantly to the E-Factor. The development of amine-free protocols is a key area of research.[9]
-
Solvents: While traditional organic solvents are common, greener alternatives like γ-Valerolactone (GVL) are emerging as viable and more sustainable options.[10]
The Buchwald-Hartwig Amination: A Powerful Tool with a High PMI
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. Despite its synthetic utility, this reaction often has a high environmental impact, particularly in terms of solvent usage.
Key Environmental Considerations:
-
Solvents: The Buchwald-Hartwig amination is typically performed in anhydrous, aprotic polar solvents like toluene or dioxane, which are environmentally problematic. The high dilution often required contributes to a high PMI.[5]
-
Ligands: The phosphine-based ligands essential for this reaction can be expensive and contribute to the overall waste stream.
-
Base: Strong bases, such as sodium tert-butoxide, are commonly used and must be carefully managed in the waste stream.
Illustrative Data: Pilot Scale Buchwald-Hartwig Amination
| Metric | Value | Notes |
| PMI | 15.4 | For a pilot-scale batch process.[5] |
| E-Factor | 14.4 | Calculated from the PMI value. |
Note: This data highlights the significant contribution of high solvent volume to the overall process mass intensity.
A Holistic Approach: Life Cycle Assessment (LCA)
While metrics like E-Factor and PMI are invaluable for process optimization, a more comprehensive environmental evaluation can be achieved through a Life Cycle Assessment (LCA). An LCA considers the entire life cycle of a product, from the extraction of raw materials to the final disposal of all waste streams, providing a more complete picture of the environmental impact.[2][5] Recent LCA studies on cross-coupling reactions have revealed that the environmental impact is often dominated by the synthesis of the starting materials and the energy consumption of the process, rather than the catalyst itself.[5][11] This underscores the importance of considering the entire synthetic route when assessing the sustainability of a chemical transformation.
Experimental Protocols for a Greener Approach
To translate the principles of green chemistry into practice, the following are representative, green-oriented experimental protocols for the Suzuki-Miyaura and a copper-free Sonogashira coupling. These protocols are designed to minimize waste and utilize more environmentally benign reagents.
Green Suzuki-Miyaura Coupling in Water
Objective: To perform a Suzuki-Miyaura coupling in an aqueous medium to minimize the use of organic solvents.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂, 0.01 mmol)
-
TPGS-750-M (2 wt% in water)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Deionized water
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium acetate, and potassium carbonate.
-
Add the 2 wt% aqueous solution of TPGS-750-M to the flask.
-
Stir the reaction mixture vigorously at room temperature for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, extract the product with a minimal amount of a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Copper-Free Sonogashira Coupling in a Green Solvent
Objective: To perform a Sonogashira coupling without the use of a copper co-catalyst and in a more sustainable solvent.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
γ-Valerolactone (GVL)
Procedure:
-
To a Schlenk flask, add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add GVL, the aryl halide, the terminal alkyne, and potassium carbonate to the flask.
-
Heat the reaction mixture to the desired temperature and stir for the appropriate time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing the Path to Greener Chemistry
To better understand the key decision points for minimizing the environmental impact of cross-coupling reactions, the following workflow can be utilized.
Caption: A workflow for designing greener cross-coupling reactions.
The Catalytic Cycle: A Common Ground
Despite their differences, all palladium-catalyzed cross-coupling reactions share a common mechanistic framework known as the catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and minimizing the formation of byproducts.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion: A Call for Conscious Chemistry
The choice of a cross-coupling method should no longer be dictated solely by its synthetic efficiency. A conscientious approach that integrates environmental considerations from the outset of reaction design is imperative. By embracing green chemistry metrics, exploring sustainable alternatives to traditional solvents and reagents, and considering the entire life cycle of a process, we can continue to harness the synthetic power of cross-coupling reactions while minimizing their environmental impact. The journey towards truly "green" chemistry is ongoing, and it is the collective responsibility of the scientific community to innovate and adopt practices that ensure a sustainable future for chemical synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
This document provides a detailed protocol for the safe handling and disposal of (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid. As a specialized heterocyclic boronic acid derivative, its management requires a nuanced understanding of its chemical properties and adherence to stringent safety and regulatory standards. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development, offering procedural clarity to ensure personnel safety and environmental protection.
The core principle of this guide is risk mitigation through informed practice. The procedures outlined are grounded in established regulatory frameworks from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring that every step is part of a self-validating system of laboratory safety.[1][2][3]
Pre-Disposal Hazard Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 6-phenyl derivative was not located, the hazard profile can be reliably inferred from its close structural analog, Dibenzo[b,d]furan-4-boronic acid. Boronic acids as a class are known to be irritants.[4][5]
The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[6] Therefore, all waste materials, including empty containers and contaminated personal protective equipment (PPE), must be presumed hazardous.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification (GHS) | Category | Precautionary Statement Codes |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data is extrapolated from the Safety Data Sheet for the structural analog Dibenzo[b,d]furan-4-boronic acid.[6]
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, all handling and disposal operations must be conducted within a certified chemical fume hood to control dust and vapor exposure.[4][7] Adherence to a strict PPE protocol is non-negotiable.
The rationale for this level of protection is to create a primary barrier between the researcher and the chemical, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][8][9] This standard requires employers to establish procedures and provide equipment to protect personnel from chemical hazards.[9]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[4][7] |
| Hand Protection | Nitrile or neoprene gloves (consider double-gloving). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as solid hazardous waste.[7][10] |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if dust is generated outside of a fume hood. | A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[11] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[7] |
Core Disposal Principle: Management as Regulated Hazardous Waste
Under no circumstances should this compound or its associated waste be disposed of in standard trash or poured down the drain.[4][5][7] Such actions violate EPA regulations established under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant legal penalties.[12]
All materials contaminated with this chemical are classified as hazardous waste and must be managed according to institutional, local, and federal guidelines.[3]
Step-by-Step Disposal Protocol
This protocol is designed to ensure systematic and compliant waste management from the point of generation to final collection.
Step 1: Waste Segregation at the Source
The fundamental principle of safe chemical waste management is segregation. Never mix boronic acid waste with incompatible chemicals, such as strong oxidizing agents or strong bases, to prevent potentially hazardous reactions.[4][5][6]
-
Solid Waste: Collect all contaminated solid materials—including gloves, weighing papers, pipette tips, and bench liners—in a designated, sealable container lined with a heavy-duty plastic bag.[4][5][7]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, chemically compatible container (e.g., High-Density Polyethylene - HDPE or glass).[5][12]
-
"Sharps" Waste: Any contaminated sharp objects, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.[13]
Step 2: Container Management and Labeling
Proper container selection and labeling are mandated by the EPA to ensure safe storage and transport.[3]
-
Container Selection: Use only containers that are in good condition, chemically compatible with boronic acids and any solvents used, and have a secure, leak-proof screw cap.[14] Never use food containers for waste storage.[14]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[3][14][15]
-
Keep waste containers securely closed at all times, except when adding waste.[14]
-
Store containers in a secondary containment bin to prevent the spread of potential spills.
-
Follow your institution's specific time and volume limits for waste accumulation in an SAA. Once these limits are reached, arrange for transfer to a central accumulation area or for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.[12][14]
Decontamination of Empty Containers and Glassware
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the empty container or glassware three times with a suitable solvent (e.g., acetone or ethanol).[4]
-
Collect Rinsate: The first rinsate, and often all subsequent rinses, must be collected and disposed of as liquid hazardous waste.[4] Transfer the rinsate to your designated liquid hazardous waste container.
-
Final Cleaning: After the solvent rinse, wash the glassware with soap and water. This wash water should also be collected as hazardous waste.[7]
-
Drying and Disposal: Allow the decontaminated container to air dry completely. Deface or remove the original product label. The clean, dry container can then be disposed of according to institutional guidelines for regular laboratory glass or plastic waste.[4]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or involves a volatile solvent.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.
-
Containment: For solid spills, carefully sweep the material into a designated hazardous waste container without generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[5]
-
Cleanup: Collect the absorbent material and place it in the solid hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must be disposed of as solid hazardous waste.[5]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Disposal workflow for this compound.
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- 13. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
Comprehensive Safety and Handling Guide: (6-Phenyldibenzo[b,d]furan-4-yl)boronic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, this document is intended to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment. The procedures outlined are based on established safety principles for handling boronic acids and related chemical compounds.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — (single exposure) | Category 3 | H335: May cause respiratory irritation |
This classification is based on the Safety Data Sheet for the closely related compound Dibenzo[b,d]furan-4-boronic acid.[1]
The causality behind these hazards lies in the acidic nature and fine particulate form of the compound. Boronic acids can react with biological molecules, and fine powders can be easily inhaled or come into contact with the skin and eyes, leading to irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a chemical fume hood or when there is a potential for dust generation.[3] | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.
Caption: PPE selection workflow for handling the specified boronic acid.
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area to remove any residual chemical.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. Dispose of single-use PPE as hazardous waste.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel.[2]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][6]
-
Solid Waste: Collect unused compound and contaminated solid materials (e.g., weighing paper, gloves) in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[6]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Container Disposal: Rinse empty containers three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and drying, deface the original label before disposal or recycling.[6]
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[7] Never dispose of boronic acid down the drain unless explicitly permitted by local regulations.[6][8]
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
- Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
-
Disposal Of Boric Acid. Sciencing. Available at: [Link]
- Boric acid. Chemtalk.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid. Benchchem.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
-
Boric Acid Safety & Hazards. Lab Alley. Available at: [Link]
- Boric Acid. IsoLab, University of Washington.
-
What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. Available at: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
- Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln.
- Phenylboronic acid - Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet - 1,4-Phenylenebisboronic acid. Sigma-Aldrich.
- Safety Data Sheet - Phenylboronic acid. Sigma-Aldrich.
- Safety Data Sheet - Dibenzo[b,d]furan-4-boronic acid. CymitQuimica.
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
